molecular formula C29H44N7O19P3S B15552194 3,4-dimethylidenehexanedioyl-CoA

3,4-dimethylidenehexanedioyl-CoA

Cat. No.: B15552194
M. Wt: 919.7 g/mol
InChI Key: QQJPQYLPLRPIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethylidenehexanedioyl-CoA is a useful research compound. Its molecular formula is C29H44N7O19P3S and its molecular weight is 919.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H44N7O19P3S

Molecular Weight

919.7 g/mol

IUPAC Name

6-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3,4-dimethylidene-6-oxohexanoic acid

InChI

InChI=1S/C29H44N7O19P3S/c1-15(9-19(38)39)16(2)10-20(40)59-8-7-31-18(37)5-6-32-27(43)24(42)29(3,4)12-52-58(49,50)55-57(47,48)51-11-17-23(54-56(44,45)46)22(41)28(53-17)36-14-35-21-25(30)33-13-34-26(21)36/h13-14,17,22-24,28,41-42H,1-2,5-12H2,3-4H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)

InChI Key

QQJPQYLPLRPIQV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield any direct references to the compound "3,4-dimethylidenehexanedioyl-CoA." This suggests that it may be a hypothetical molecule, a transient metabolic intermediate that has not been characterized, or a novel compound not yet described in the literature. The following information is therefore based on a systematic deconstruction of its IUPAC name to deduce its chemical structure and properties.

Deduced Molecular Structure

The name this compound implies a specific chemical architecture derived from two primary components: a modified dicarboxylic acid and Coenzyme A.

  • Hexanedioyl Group: The foundation of the molecule is hexanedioic acid (commonly known as adipic acid), a six-carbon aliphatic dicarboxylic acid. In this conjugate, it exists as a diacyl group.

  • 3,4-dimethylidene Substitution: The hexanedioyl chain is modified with two methylidene (or methylene (B1212753), =CH₂) groups. The locants "3,4-" indicate that these groups are attached to the third and fourth carbon atoms of the six-carbon chain, replacing the four hydrogen atoms that would normally be present at these positions. This creates a conjugated diene system within the carbon backbone.

  • Coenzyme A (CoA) Thioester: One of the two carboxyl groups of the 3,4-dimethylidenehexanedioyl moiety forms a high-energy thioester bond with the thiol group (-SH) of Coenzyme A. The linkage is conventionally assigned to the C1 position of the acyl chain.

Based on this nomenclature, the deduced structure consists of a hexanedioyl backbone with double bonds to methylene groups at the C3 and C4 positions, linked via a thioester bond to Coenzyme A.

Chemical Properties and Data

No experimental data for this compound is available. The following table summarizes the computed physicochemical properties for the parent acid, 3,4-dimethylidenehexanedioic acid , based on its deduced structure.

PropertyValueNotes
Molecular Formula C₈H₈O₄For the parent dicarboxylic acid.
Molecular Weight 168.15 g/mol For the parent dicarboxylic acid.
IUPAC Name 3,4-dimethylidenehexanedioic acidFor the parent dicarboxylic acid.
SMILES (Parent Acid) C=C(CC(=O)O)C(=C)CC(=O)OA simplified representation of the structure.
InChI Key (Parent Acid) FNUBACOLDHDHSM-UHFFFAOYSA-NGenerated from the deduced structure.

Hypothetical Experimental Protocols

As this compound is not documented, no established experimental protocols exist for its synthesis, isolation, or analysis. For a compound of this nature, researchers would typically employ a combination of organic synthesis and standard biochemical and analytical techniques for its characterization.

3.1 Hypothetical Synthesis and Purification

A potential synthetic route could involve the creation of 3,4-dimethylidenehexanedioic acid followed by its enzymatic or chemical coupling to Coenzyme A.

  • Synthesis of the Diacid: A multi-step organic synthesis would be required to construct the 3,4-dimethylidenehexanedioic acid precursor. This could potentially involve Wittig reactions or other olefination methods to introduce the methylidene groups onto a suitable hexanedioic acid derivative.

  • Activation of the Diacid: The synthesized diacid would need to be "activated" for coupling to CoA. This is typically achieved by converting one of the carboxylic acids to a more reactive derivative, such as an acyl-CoA synthetase-mediated activation to an acyl-AMP intermediate or chemical conversion to an N-hydroxysuccinimide (NHS) ester.

  • Coupling to Coenzyme A: The activated diacid would then be reacted with the free thiol of Coenzyme A to form the final thioester product.

  • Purification: Purification of the final product would likely involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), utilizing reverse-phase columns to separate the CoA conjugate from unreacted starting materials and byproducts.

3.2 Structural Characterization Workflow

If the compound were isolated, its structure would be confirmed using a standard workflow involving mass spectrometry and nuclear magnetic resonance.

G cluster_isolation Isolation & Purification Isolation Hypothetical Biological Sample or Synthetic Reaction Mixture HPLC HPLC Purification Isolation->HPLC MS Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern HPLC->MS Characterize Mass NMR NMR Spectroscopy - 1H NMR for proton environment - 13C NMR for carbon backbone - 2D NMR (COSY, HMBC) for connectivity HPLC->NMR Elucidate Structure molecular_structure CoA_S CoA-S- C1 C=O CoA_S->C1 C2 CH₂ C1->C2 C3 C C2->C3 C4 C C3->C4 M1 =CH₂ C3->M1   C5 CH₂ C4->C5 M2 =CH₂ C4->M2   C6 COOH C5->C6 lab1 1 lab2 2 lab3 3 lab4 4 lab5 5 lab6 6 formation_logic Diacid 3,4-Dimethylidenehexanedioic Acid Product This compound Diacid->Product + H₂O CoA Coenzyme A (CoA-SH) CoA->Product + H₂O

A Proposed Enzymatic Pathway for the Synthesis of 3,4-dimethylidenehexanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a novel, proposed enzymatic pathway for the synthesis of 3,4-dimethylidenehexanedioyl-CoA, a unique Coenzyme A derivative with potential applications in drug development and synthetic biology. The synthesis is conceptualized as a two-stage process. The first stage involves the established "reverse adipate (B1204190) degradation pathway" to produce the hexanedioyl-CoA (adipyl-CoA) backbone from central metabolites. The second, hypothetical stage proposes a series of enzymatic modifications—including hydroxylation and dehydration—to introduce the characteristic 3,4-dimethylidene groups. This document provides a detailed theoretical framework, including the selection of candidate enzymes, structured quantitative data, and comprehensive, albeit prospective, experimental protocols. Visualizations of the proposed pathway and experimental workflows are provided to facilitate understanding and guide future research in this area.

Introduction

This compound is a novel activated dicarboxylic acid characterized by a six-carbon backbone with exocyclic double bonds at the C3 and C4 positions. This unique structural feature presents intriguing possibilities for its use as a building block in the synthesis of complex molecules and as a potential modulator of biological pathways. Currently, there are no established biological or chemical methods for the synthesis of this specific molecule. This guide proposes a plausible enzymatic pathway, combining known and hypothetical steps, to enable its de novo biosynthesis.

The proposed synthesis begins with the formation of adipyl-CoA from the central metabolites acetyl-CoA and succinyl-CoA, leveraging the enzymes of the reverse adipate degradation pathway, which has been successfully implemented in engineered microorganisms. The subsequent, more challenging transformation involves the introduction of the 3,4-dimethylidene functionality. This guide posits a hypothetical enzymatic cascade involving hydroxylation and subsequent dehydration reactions to form the desired exocyclic double bonds.

This document serves as an in-depth technical resource, providing researchers with the necessary theoretical foundation and practical protocols to explore the enzymatic synthesis of this promising new molecule.

Proposed Enzymatic Synthesis Pathway

The overall proposed pathway for the synthesis of this compound is depicted below. It is a multi-step enzymatic cascade starting from acetyl-CoA and succinyl-CoA.

Enzymatic_Pathway acetyl_coa Acetyl-CoA paaJ β-Ketoadipyl-CoA thiolase (PaaJ) acetyl_coa->paaJ succinyl_coa Succinyl-CoA succinyl_coa->paaJ keto_adipyl_coa β-Ketoadipyl-CoA hbd 3-Hydroxyacyl-CoA dehydrogenase (Hbd) keto_adipyl_coa->hbd hydroxy_adipyl_coa 3-Hydroxyadipyl-CoA crt Enoyl-CoA hydratase (Crt) hydroxy_adipyl_coa->crt enoyl_adipyl_coa 2,3-Dehydroadipyl-CoA ter trans-2-Enoyl-CoA reductase (Ter) enoyl_adipyl_coa->ter adipyl_coa Adipyl-CoA hydroxylase Acyl-CoA Hydroxylase (P450) (Hypothetical) adipyl_coa->hydroxylase dihydroxy_adipyl_coa 3,4-Dihydroxyadipyl-CoA (Hypothetical) kinase Acyl-CoA Kinase (Hypothetical) dihydroxy_adipyl_coa->kinase diphospho_adipyl_coa 3,4-Diphosphoadipyl-CoA (Hypothetical) lyase Phosphate (B84403) Eliminase/Lyase (Hypothetical) diphospho_adipyl_coa->lyase target_molecule 3,4-Dimethylidene- hexanedioyl-CoA paaJ->keto_adipyl_coa hbd->hydroxy_adipyl_coa nadp1 NAD(P)+ hbd->nadp1 crt->enoyl_adipyl_coa ter->adipyl_coa nadp2 NAD(P)+ ter->nadp2 hydroxylase->dihydroxy_adipyl_coa h2o_out 2 H2O hydroxylase->h2o_out kinase->diphospho_adipyl_coa adp 2 ADP kinase->adp lyase->target_molecule ppi 2 PPi lyase->ppi nadph1 NAD(P)H nadph1->hbd nadph2 NAD(P)H nadph2->ter o2 2 O2 o2->hydroxylase atp 2 ATP atp->kinase

Caption: Proposed enzymatic pathway for this compound synthesis.

Stage 1: Synthesis of the Adipyl-CoA Backbone

This stage utilizes the reverse adipate degradation pathway, a sequence of four enzymatic reactions that condense acetyl-CoA and succinyl-CoA to form adipyl-CoA.

  • Step 1: Condensation. β-Ketoadipyl-CoA thiolase (e.g., PaaJ from Escherichia coli) catalyzes the Claisen condensation of acetyl-CoA and succinyl-CoA to form β-ketoadipyl-CoA.

  • Step 2: Reduction. A 3-hydroxyacyl-CoA dehydrogenase (e.g., Hbd from Clostridium acetobutylicum) reduces the β-keto group of β-ketoadipyl-CoA to a hydroxyl group, yielding 3-hydroxyadipyl-CoA. This reaction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH).

  • Step 3: Dehydration. An enoyl-CoA hydratase (e.g., Crt from Clostridium acetobutylicum) dehydrates 3-hydroxyadipyl-CoA to form 2,3-dehydroadipyl-CoA.

  • Step 4: Reduction. A trans-2-enoyl-CoA reductase (e.g., Ter from Euglena gracilis) reduces the double bond of 2,3-dehydroadipyl-CoA to yield the final backbone, adipyl-CoA. This step also requires a nicotinamide cofactor.

Stage 2: Hypothetical Formation of 3,4-Dimethylidene Groups

This proposed stage involves a three-step enzymatic cascade to introduce the exocyclic double bonds onto the adipyl-CoA backbone. The selection of these enzyme classes is based on their known catalytic activities on analogous substrates.

  • Step 5 (Hypothetical): Dihydroxylation. An acyl-CoA hydroxylase, potentially from the cytochrome P450 superfamily, is proposed to catalyze the sequential hydroxylation of adipyl-CoA at the C3 and C4 positions to form 3,4-dihydroxyadipyl-CoA. Cytochrome P450s are known for their ability to hydroxylate unactivated C-H bonds in a variety of substrates, including fatty acids.

  • Step 6 (Hypothetical): Activation of Hydroxyl Groups. The hydroxyl groups at C3 and C4 would likely require activation to facilitate elimination. A kinase could phosphorylate these groups using ATP to form 3,4-diphosphoadipyl-CoA, creating good leaving groups.

  • Step 7 (Hypothetical): Double Elimination. A phosphate eliminase or a lyase is proposed to catalyze the simultaneous or sequential elimination of the two phosphate groups, leading to the formation of the 3,4-dimethylidene functionalities and yielding the final product, this compound.

Quantitative Data of Key Enzymes

The following table summarizes the available kinetic parameters for the enzymes involved in the synthesis of the adipyl-CoA backbone. Data for the hypothetical enzymes in Stage 2 are not available and would need to be determined experimentally.

EnzymeSource OrganismSubstrate(s)Km (mM)kcat (s-1)Specific Activity (U/mg)
β-Ketoadipyl-CoA thiolase (PaaJ) Escherichia coliAcetyl-CoA, Succinyl-CoA---
3-Hydroxyacyl-CoA dehydrogenase (Hbd) Clostridium acetobutylicumAcetoacetyl-CoA0.038135-
Enoyl-CoA hydratase (Crt) Clostridium acetobutylicumCrotonyl-CoA0.03-2500
trans-2-Enoyl-CoA reductase (Ter) Euglena gracilisCrotonyl-CoA0.068 (NADH)-34 (NADH)

Note: Kinetic data for the specific substrates in the proposed pathway (e.g., β-ketoadipyl-CoA) are often not available and are represented here by data for analogous, well-characterized substrates. "-" indicates data not found in the literature.

Experimental Protocols

This section provides detailed, generalized protocols for the expression and purification of the enzymes and for the in vitro enzymatic synthesis of this compound.

General Experimental Workflow

Experimental_Workflow gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression cell_lysis Cell Lysis (Sonication) expression->cell_lysis purification Protein Purification (Affinity Chromatography) cell_lysis->purification sds_page Purity Check (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay purification->activity_assay in_vitro_synthesis In Vitro Multi-Enzyme Synthesis Reaction activity_assay->in_vitro_synthesis hplc_ms Product Analysis (HPLC-MS) in_vitro_synthesis->hplc_ms

Caption: General workflow for enzyme production and in vitro synthesis.

Enzyme Expression and Purification
  • Gene Synthesis and Cloning: Synthesize the genes encoding the enzymes of interest (PaaJ, Hbd, Crt, Ter, and candidate hydroxylases, kinases, and lyases), codon-optimized for E. coli expression. Clone each gene into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

  • Transformation: Transform the expression plasmids into a competent E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange and Purity Analysis:

    • Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzymatic Synthesis of this compound

This protocol describes a one-pot reaction for the multi-enzyme synthesis.

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Phosphate buffer (pH 7.5)

    • 5 mM MgCl2

    • 1 mM Acetyl-CoA

    • 1 mM Succinyl-CoA

    • 2 mM NAD(P)H

    • 5 mM ATP

    • Purified enzymes (empirically determined optimal concentrations, e.g., 1-10 µM of each)

    • Cofactors for hypothetical enzymes (e.g., FAD/FMN for some hydroxylases)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period (e.g., 2-24 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of the product, this compound, using HPLC-MS. A C18 reverse-phase column can be used with a gradient of acetonitrile (B52724) in water with 0.1% formic acid. The product can be identified by its expected mass-to-charge ratio.

Conclusion and Future Perspectives

This technical guide presents a comprehensive, albeit partially hypothetical, roadmap for the enzymatic synthesis of this compound. The synthesis of the adipyl-CoA backbone is based on a well-documented enzymatic pathway. The subsequent formation of the dimethylidene groups, while speculative, is grounded in established principles of biocatalysis.

The successful implementation of this pathway will require significant research efforts, particularly in the discovery and engineering of enzymes for the proposed hydroxylation and elimination steps. High-throughput screening of metagenomic libraries and directed evolution of known enzymes with promiscuous activities will be crucial for identifying suitable biocatalysts.

The development of a robust enzymatic synthesis for this compound would provide access to a novel and potentially valuable chemical building block. This could open new avenues in the synthesis of bioactive compounds, functional polymers, and other high-value chemicals from renewable feedstocks. The protocols and theoretical framework provided herein are intended to serve as a valuable resource for researchers embarking on this challenging but potentially rewarding endeavor.

Discovery and isolation of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Proposed Discovery and Isolation of 3,4-dimethylidenehexanedioyl-CoA

Disclaimer: The following technical guide outlines a hypothetical framework for the discovery, isolation, and characterization of this compound. As of the writing of this document, this molecule has not been described in the scientific literature. The proposed methodologies and data are based on established principles in biochemistry and analytical chemistry for analogous compounds.

Introduction

Coenzyme A (CoA) thioesters are central intermediates in a multitude of metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] The unique structural features of these molecules often dictate their specific biochemical roles. This document proposes a research roadmap for the discovery and isolation of a novel, hypothetical CoA derivative: this compound. The presence of two exocyclic methylene (B1212753) groups on a C6 dicarboxylic acid backbone suggests a highly reactive molecule with potential roles in unique biosynthetic pathways or as a potent enzyme inhibitor. This guide is intended for researchers in biochemistry, natural product discovery, and drug development.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to start from a common C6 dicarboxylic acid precursor, adipoyl-CoA, which is known to be involved in both mitochondrial and peroxisomal metabolic pathways.[1][2][3] The proposed pathway involves a series of enzymatic reactions to introduce the characteristic dimethylidene structure.

Proposed Biosynthetic Pathway of this compound cluster_0 Hypothetical Biosynthesis Adipoyl_CoA Adipoyl-CoA Inter1 3,4-dehydroadipoyl-CoA Adipoyl_CoA->Inter1 Dehydrogenase Inter2 3-methyl-4-oxo-pentanoyl-CoA Inter1->Inter2 Isomerase/Hydratase Product This compound Inter2->Product Decarboxylase/Lyase Isolation and Purification Workflow Lysate Clarified Cell Lysate Affinity Step 1: Affinity Chromatography (CoA-specific resin) Lysate->Affinity IonExchange Step 2: Anion Exchange Chromatography Affinity->IonExchange Elution with high salt buffer RP_HPLC Step 3: Reverse-Phase HPLC IonExchange->RP_HPLC Gradient elution PureProduct Pure this compound RP_HPLC->PureProduct

References

The Metabolic Landscape of Dicarboxylic Acids: A Focus on Hexanedioyl-CoA and the Hypothetical Intermediate, 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids (DCAs) are emerging as significant players in cellular metabolism, acting as alternative energy sources and signaling molecules. Their metabolism, primarily through peroxisomal and mitochondrial β-oxidation, intersects with key cellular energetic pathways. This technical guide provides a comprehensive overview of the metabolic pathways involving hexanedioyl-CoA (adipoyl-CoA), a central intermediate in DCA degradation. While the specific molecule 3,4-dimethylidenehexanedioyl-CoA is not a recognized metabolic intermediate in current literature, this paper will explore the known enzymatic reactions involved in dicarboxylic acid breakdown and speculatively discuss the biochemical transformations that would be necessary to generate such a dimethylidene structure. This exploration will provide a valuable theoretical framework for researchers investigating novel metabolic pathways and potential targets for therapeutic intervention.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In mammals, they are primarily formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more prominent during periods of high lipid flux or when mitochondrial β-oxidation is impaired.[1] Once formed, DCAs are activated to their coenzyme A (CoA) esters and subsequently chain-shortened via β-oxidation, a process that occurs in both peroxisomes and mitochondria.[1][2] This metabolic route serves as an alternative pathway for fatty acid catabolism and can contribute to cellular energy homeostasis by producing acetyl-CoA and succinyl-CoA.[2][3]

The Central Role of Hexanedioyl-CoA (Adipoyl-CoA)

Hexanedioyl-CoA, commonly known as adipoyl-CoA, is a key intermediate in the degradation of longer-chain dicarboxylic acids.[4][5] It is formed as a product of the β-oxidation of dicarboxylic acids and can be further metabolized.[4] The metabolism of adipoyl-CoA occurs at the crossroads of peroxisomal and mitochondrial pathways, highlighting the intricate compartmentalization of fatty acid oxidation.

Synthesis of Adipoyl-CoA

Adipoyl-CoA is primarily generated through the chain-shortening of longer dicarboxylyl-CoA esters within the peroxisomes.[4] The initial steps of ω-oxidation in the endoplasmic reticulum convert monocarboxylic fatty acids into dicarboxylic acids.[6][7] These DCAs are then transported to peroxisomes for β-oxidation.[1][8]

Degradation of Adipoyl-CoA

The degradation of adipoyl-CoA can proceed via mitochondrial β-oxidation.[2] The process mirrors that of monocarboxylic fatty acid oxidation, involving a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to exhibit activity with dicarboxylyl-CoAs, including those of six-carbon length.[2]

Enzymology of Dicarboxylic Acid β-Oxidation

The β-oxidation of dicarboxylic acids involves a specific set of enzymes, some of which are distinct to this pathway.

  • Dicarboxylyl-CoA Synthetase: Activates dicarboxylic acids to their corresponding CoA esters.

  • Acyl-CoA Oxidase (ACOX1): Catalyzes the first step of peroxisomal β-oxidation, introducing a double bond.[3]

  • Bifunctional Proteins (LBP and DBP): Possess both hydratase and dehydrogenase activities in the peroxisomal pathway.[8]

  • Thiolase: Catalyzes the final step, cleaving the β-ketoacyl-CoA to produce a shortened dicarboxylyl-CoA and acetyl-CoA.[8]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A key enzyme in mitochondrial β-oxidation that can act on dicarboxylyl-CoAs.[2]

Hypothetical Formation of this compound: A Theoretical Exploration

The molecule this compound is not a known metabolite. Its formation from hexanedioyl-CoA would require a series of non-canonical enzymatic reactions to introduce two double bonds at the C3 and C4 positions. Standard β-oxidation involves the formation of a double bond between the C2 and C3 positions (α,β-dehydrogenation).[9]

The generation of a 3,4-diene structure is biochemically challenging. While some enzymes can introduce double bonds at positions other than C2-C3, the formation of a conjugated diene system at C3 and C4 of a dicarboxylic acid CoA ester has not been described. One hypothetical pathway could involve:

  • Initial Dehydrogenation: A non-canonical dehydrogenase could introduce a double bond at the C3-C4 position.

  • Isomerization: An isomerase could then shift a double bond from another position to create the conjugated 3,4-diene system. Research has identified enzymes like Δ3,5,7,Δ2,4,6-trienoyl-CoA isomerase, which acts on polyunsaturated fatty acids with existing conjugated double bonds, suggesting the existence of enzymes capable of manipulating complex double bond systems.[10]

  • Sequential Dehydrogenations: Alternatively, two sequential and highly specific dehydrogenation events at C3 and C4 could theoretically produce the dimethylidene structure.

It is important to emphasize that this is a speculative pathway, as there is currently no experimental evidence for the existence of this compound as a metabolic intermediate.

Data Presentation

As this compound is a hypothetical intermediate, no quantitative data on its metabolic flux, enzyme kinetics, or cellular concentrations are available. For the established pathway of dicarboxylic acid metabolism, quantitative data is often context-dependent (e.g., specific tissue, metabolic state). Researchers are encouraged to consult specific studies on dicarboxylic aciduria and fatty acid oxidation disorders for relevant quantitative information.

Experimental Protocols

Investigating the metabolism of dicarboxylic acids and the potential for novel intermediates involves a range of experimental techniques. Below are generalized protocols for key experiments.

Whole-Cell Fatty Acid Oxidation Assays

This method is used to assess the overall capacity of cells to degrade dicarboxylic acids and can help distinguish between mitochondrial and peroxisomal contributions.[2]

Protocol:

  • Culture fibroblasts from subjects or control cell lines in appropriate media.

  • Incubate the cells with a radiolabeled dicarboxylic acid substrate (e.g., [1-¹⁴C]dodecanedioic acid).

  • After incubation, measure the production of radiolabeled acetyl-CoA or the release of ¹⁴CO₂ as an indicator of complete oxidation.

  • To differentiate between mitochondrial and peroxisomal oxidation, specific inhibitors can be used. For example, etomoxir (B15894) can inhibit mitochondrial carnitine palmitoyltransferase I.

Enzyme Activity Assays

Direct measurement of the activity of enzymes involved in dicarboxylic acid metabolism can be performed using spectrophotometric or mass spectrometry-based methods.

Protocol for Acyl-CoA Dehydrogenase Activity:

  • Isolate mitochondria or peroxisomes from tissue samples or cultured cells.

  • Prepare a reaction mixture containing the isolated organelles, a dicarboxylyl-CoA substrate (e.g., adipoyl-CoA), and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength. The rate of reduction is proportional to the enzyme activity.

Mass Spectrometry-Based Metabolomics

This powerful technique can be used to identify and quantify known and potentially novel metabolic intermediates.

Protocol:

  • Extract metabolites from cells or tissues under conditions that preserve CoA esters.

  • Separate the metabolites using liquid chromatography (LC).

  • Analyze the separated metabolites using tandem mass spectrometry (MS/MS).

  • Identify potential intermediates by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to known standards or theoretical predictions.

Visualizations

Diagram 1: Overview of Dicarboxylic Acid Metabolism

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid Dicarboxylic Acid Dicarboxylic Acid Monocarboxylic Fatty Acid->Dicarboxylic Acid ω-Oxidation (CYP450) DCA-CoA DCA-CoA Chain-shortened DCA-CoA Chain-shortened DCA-CoA DCA-CoA->Chain-shortened DCA-CoA β-Oxidation Adipoyl-CoA_p Hexanedioyl-CoA (Adipoyl-CoA) Chain-shortened DCA-CoA->Adipoyl-CoA_p Acetyl-CoA_p Acetyl-CoA Chain-shortened DCA-CoA->Acetyl-CoA_p Thiolysis Adipoyl-CoA_m Hexanedioyl-CoA (Adipoyl-CoA) Adipoyl-CoA_p->Adipoyl-CoA_m Transport Succinyl-CoA Succinyl-CoA Adipoyl-CoA_m->Succinyl-CoA β-Oxidation Acetyl-CoA_m Acetyl-CoA Adipoyl-CoA_m->Acetyl-CoA_m Thiolysis TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Acetyl-CoA_m->TCA_Cycle Dicarboxylic Acid->DCA-CoA Activation

Caption: Overview of dicarboxylic acid metabolism.

Diagram 2: Hypothetical Pathway for this compound Formation

Hypothetical_Pathway Hexanedioyl-CoA Hexanedioyl-CoA 3-ene-hexanedioyl-CoA 3-ene-hexanedioyl-CoA (Hypothetical) Hexanedioyl-CoA->3-ene-hexanedioyl-CoA Hypothetical Dehydrogenase 1 (-2H) This compound This compound (Hypothetical) 3-ene-hexanedioyl-CoA->this compound Hypothetical Dehydrogenase 2 (-2H)

Caption: Hypothetical enzymatic steps for this compound formation.

Conclusion

The metabolism of dicarboxylic acids, with hexanedioyl-CoA as a key intermediate, represents an important, yet often overlooked, aspect of cellular lipid metabolism. While the existence of this compound as a metabolic intermediate remains hypothetical, exploring the potential enzymatic routes for its formation can stimulate new research directions in the field of enzymology and metabolic engineering. A deeper understanding of these pathways holds promise for the development of novel therapeutic strategies for metabolic disorders. For drug development professionals, targeting the unique enzymes of dicarboxylic acid metabolism could offer a selective approach to modulating cellular energy balance.

References

A Technical Guide to the Analysis of Acyl-Coenzyme A Thioesters in Biological Systems, with Reference to the Hypothetical Molecule 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide addresses the query on the natural occurrence of 3,4-dimethylidenehexanedioyl-CoA. Extensive literature searches have yielded no evidence of the natural occurrence of this specific molecule in any organism. Therefore, this document provides a comprehensive framework for the investigation of novel or hypothetical acyl-coenzyme A (acyl-CoA) molecules, using established methodologies for known acyl-CoAs. The techniques and principles outlined herein are directly applicable to the study of dicarboxylic and unsaturated acyl-CoAs, which share structural motifs with the queried molecule.

Introduction to Acyl-CoA Metabolism

Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis and oxidation, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] They are thioester derivatives of coenzyme A, a feature that "activates" the acyl group for various biochemical reactions.[3] The diversity of acyl-CoAs within a cell is vast, and their concentrations are tightly regulated, reflecting the metabolic state of the organism.[2]

The analysis of acyl-CoAs presents a significant challenge due to their low abundance and inherent instability.[4] However, advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the sensitive and specific quantification of these crucial metabolites.[2][5][6]

Quantitative Analysis of Acyl-CoAs

The accurate quantification of acyl-CoAs is paramount for understanding their roles in health and disease.[1][2] Below is a summary of typical acyl-CoA concentrations found in mammalian cells and a comparison of common extraction methods.

Data Presentation: Acyl-CoA Abundance and Extraction Efficiency

Table 1: Representative Concentrations of Acyl-CoA Species in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~3
C18:1-CoA-~10~2

Data compiled from published literature. Note that different units (pmol/10^6 cells vs. pmol/mg protein) affect direct comparability.[4]

Table 2: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile (B52724)/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data compiled from studies comparing various extraction methodologies.[7]

Experimental Protocols

The following sections detail generalized protocols for the extraction and analysis of acyl-CoAs from biological samples. These would be the foundational methods for investigating a novel molecule like this compound.

Protocol for Acyl-CoA Extraction from Cultured Cells

This protocol is suitable for a broad range of acyl-CoAs from both adherent and suspension cell cultures.[4]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (-20°C) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS.[4]

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.[4]

  • Metabolite Extraction:

    • Add a defined volume of cold methanol with the internal standard to the cells.

    • For adherent cells, use a cell scraper to collect the cells in the methanol.[4]

    • For suspension cells, resuspend the cell pellet in the cold methanol.[4]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[4]

  • Sample Concentration and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[4]

Protocol for Acyl-CoA Extraction from Tissues

This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples using 5-sulfosalicylic acid (SSA).[7]

Materials:

  • Frozen tissue sample (20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) SSA solution

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Weigh the frozen tissue and place it in a pre-chilled mortar.[7]

    • Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder.[7]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution (spiked with an internal standard if desired).[7]

    • Immediately homogenize the sample.[7]

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes.[7]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs.[7]

  • Sample Storage and Analysis:

    • The extract is ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.[7]

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for acyl-CoA analysis due to its sensitivity and specificity.[3][6][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

General LC Method:

  • Mobile Phase A: Aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an ion-pairing agent.

  • Mobile Phase B: Organic solvent such as acetonitrile or methanol.

  • Gradient: A gradient from low to high organic phase concentration to elute acyl-CoAs based on their hydrophobicity.

General MS/MS Method:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA. A common transition for all acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[6]

Hypothetical Metabolic Context for this compound

While this compound is not a known natural product, its structure—a dicarboxylic acid with unsaturation—suggests potential involvement in pathways analogous to those for known dicarboxylic acids.

Dicarboxylic acids are typically formed via ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[10][11][12] These dicarboxylic acids are then activated to their CoA esters and subsequently undergo β-oxidation, primarily within peroxisomes.[10][12][13] This pathway serves as an alternative to mitochondrial β-oxidation, especially when there is a high influx of fatty acids.[13]

The biosynthesis of unsaturated fatty acids in plants involves a series of desaturase enzymes that introduce double bonds into acyl chains.[14] It is conceivable that a novel biosynthetic pathway could produce a molecule with the unique di-methylene structure of this compound.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for acyl-CoA analysis and a generalized metabolic pathway for dicarboxylic acids.

Diagram 1: Experimental Workflow for Acyl-CoA Analysis

acyl_coa_workflow sample Biological Sample (Tissue or Cells) extraction Extraction with Organic Solvent / Acid sample->extraction Homogenize centrifugation Centrifugation (Protein Removal) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Drying and Reconstitution supernatant->concentration lcms LC-MS/MS Analysis concentration->lcms Inject Sample data Data Processing and Quantification lcms->data

Caption: A generalized workflow for the extraction and quantification of acyl-CoAs.

Diagram 2: Generalized Dicarboxylic Acid Metabolism

dca_metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome mca Monocarboxylic Fatty Acid omega_ox ω-Oxidation (Cytochrome P450) mca->omega_ox dca Dicarboxylic Acid (DCA) omega_ox->dca activation Activation (Acyl-CoA Synthetase) dca->activation dca_coa Dicarboxylyl-CoA beta_ox β-Oxidation dca_coa->beta_ox short_dca Chain-Shortened Dicarboxylyl-CoA beta_ox->short_dca acetyl_coa Acetyl-CoA beta_ox->acetyl_coa activation->dca_coa

References

An In-depth Technical Guide to the Anticipated Chemical Properties and Stability of 3,4-Dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylidenehexanedioyl-CoA is a unique acyl-coenzyme A thioester characterized by a hexanedioyl (adipoyl) backbone featuring two exocyclic double bonds at the 3 and 4 positions. This structure suggests a high degree of reactivity and potential for unique biological activity. Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle. The introduction of a conjugated diene system within the acyl chain, as in this compound, could confer specific inhibitory or reactive properties towards enzymes that process acyl-CoAs, such as acyl-CoA dehydrogenases.[1][2][3] This document provides a theoretical framework for understanding the chemical nature of this compound and a practical guide for its potential synthesis and characterization.

Projected Chemical Properties

Based on its putative structure, a summary of the anticipated chemical properties of this compound is presented below. For comparative purposes, data for the related but structurally different 3-hydroxyhexanedioyl-CoA is included.

PropertyProjected Value for this compound3-hydroxyhexanedioyl-CoAReference
Molecular Formula C27H40N7O18P3SC27H44N7O20P3SN/A,[4]
Molecular Weight ~ 891.6 g/mol 911.7 g/mol N/A,[4]
Structure A six-carbon dicarboxylic acid backbone with methylidene groups at C3 and C4, linked to Coenzyme A.A six-carbon dicarboxylic acid backbone with a hydroxyl group at C3, linked to Coenzyme A.N/A,[4]
Reactivity The conjugated diene system is expected to be highly reactive and susceptible to electrophilic attack, Diels-Alder reactions, and polymerization. The thioester linkage is prone to hydrolysis.The secondary alcohol is susceptible to oxidation. The thioester linkage is prone to hydrolysis.N/A
Solubility Expected to be soluble in water and polar organic solvents due to the polar Coenzyme A moiety.Soluble in water.N/A

Projected Stability

The stability of this compound is predicted to be a critical factor in its handling and biological activity. The conjugated diene system makes the molecule susceptible to oxidation and polymerization, particularly in the presence of light, heat, or radical initiators.

The thioester bond is subject to hydrolysis, which can be accelerated by acidic or basic conditions and the presence of specific enzymes (thioesterases). Studies on similar 3,4-dienoyl-CoA derivatives have shown that they can be unstable and act as inhibitors of enzymes like medium-chain acyl-CoA dehydrogenase.[1] The stability of adducts formed between such compounds and enzymes can be influenced by the acyl chain length and the nature of the thioester linkage.[1]

Hypothetical Synthesis and Experimental Protocols

The synthesis of this compound would likely be a multi-step process. A plausible synthetic strategy and subsequent characterization workflow are outlined below.

Proposed Synthetic Pathway

A potential synthetic route could involve the creation of a 3,4-dimethylidenehexanedioic acid precursor, followed by its activation and coupling with Coenzyme A. The synthesis of molecules with 3,4-dimethylidene structures has been reported through various organic chemistry methodologies.[5]

G cluster_0 Synthesis of 3,4-dimethylidenehexanedioic acid cluster_1 Activation and Coupling to CoA Precursor Suitable Precursor (e.g., a cyclic diketone) Wittig Wittig Reaction or similar olefination Precursor->Wittig Reagents Diacid 3,4-dimethylidenehexanedioic acid Wittig->Diacid Activation Activation of Diacid (e.g., with N-hydroxysuccinimide) Diacid->Activation Coupling Coupling with Coenzyme A Activation->Coupling Product This compound Coupling->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis
  • Synthesis of 3,4-dimethylidenehexanedioic acid: This would likely involve a specialized organic synthesis procedure, potentially adapted from literature methods for creating similar exocyclic diene structures.[5]

  • Activation of the Diacid: The synthesized diacid would be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

  • Coupling with Coenzyme A: The activated diacid would then be reacted with the free thiol of Coenzyme A in a suitable buffer system (e.g., sodium bicarbonate) to form the thioester linkage.

  • Purification: The final product would require purification, typically using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

Experimental Protocol for Characterization
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the structure, particularly the presence and configuration of the methylidene protons and carbons.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system is expected to have a characteristic UV absorbance maximum, which can be used for quantification and to monitor reactions.

  • Purity Analysis: Analytical HPLC would be used to determine the purity of the final product.

Potential Biological Interactions and Signaling Pathways

Given its structure as an unsaturated acyl-CoA, this compound could potentially interact with enzymes involved in fatty acid metabolism. Acyl-CoA dehydrogenases (ACADs) are a key class of enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, the first step in each cycle of β-oxidation.[2][3][6]

The presence of a 3,4-diene system suggests that this compound could act as a mechanism-based inhibitor of ACADs. The R-enantiomer of 3,4-dienoyl-CoA derivatives has been shown to be a potent inhibitor of medium-chain acyl-CoA dehydrogenase.[1] The inhibition mechanism involves the formation of a covalent adduct with the flavin cofactor of the enzyme.[1]

G Substrate This compound Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Acyl-CoA Dehydrogenase (e.g., MCAD) Enzyme->Complex Adduct Covalent Adduct Formation Complex->Adduct Reaction Inhibition Inhibition of β-Oxidation Adduct->Inhibition

Caption: Hypothetical interaction of this compound with Acyl-CoA Dehydrogenase.

Conclusion

While this compound remains a hypothetical molecule in the absence of direct synthesis and characterization, its unique structure suggests it could be a valuable tool for studying enzyme mechanisms, particularly within the realm of fatty acid metabolism. Its synthesis would present a significant challenge, and its predicted instability would require careful handling. However, the potential for this compound to act as a specific inhibitor or probe makes it a compelling target for future research in chemical biology and drug discovery. The methodologies and theoretical considerations outlined in this guide provide a foundational framework for any future investigation into this novel molecule.

References

Predicted Enzyme Commission Number for 3,4-dimethylidenehexanedioyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IV. Predicted Enzyme Commission Number

Based on the nature of the catalyzed reaction—the formation of a carbon-sulfur bond between a dicarboxylic acid and Coenzyme A (CoA)—the predicted Enzyme Commission (EC) number for the enzyme responsible for 3,4-dimethylidenehexanedioyl-CoA synthesis is EC 6.2.1.23 .

This classification is based on the following rationale:

  • EC Class 6 (Ligases): The enzyme catalyzes the joining of two molecules with the concomitant hydrolysis of a diphosphate (B83284) bond in a nucleotide triphosphate (like ATP).

  • EC Sub-class 6.2 (Forming Carbon-Sulfur Bonds): The reaction involves the formation of a thioester bond.

  • EC Sub-sub-class 6.2.1 (Acid-Thiol Ligases): The reaction links a carboxylic acid to a thiol (in this case, Coenzyme A).

  • EC Serial Number 6.2.1.23 (dicarboxylate—CoA ligase): This specific designation is for enzymes that act on α,ω-dicarboxylic acids.[1][2][3][4] 3,4-dimethylidenehexanedioic acid is a substituted dicarboxylic acid, making this the most appropriate classification.

The predicted systematic name for this enzyme is 3,4-dimethylidenehexanedioate:CoA ligase (AMP-forming) .

Logical Framework for EC Number Prediction

ec_prediction cluster_reaction Reaction Analysis cluster_ec_classification EC Number Hierarchy Substrate_1 3,4-dimethylidene- hexanedioic acid Substrate_2 Coenzyme A ATP ATP Product 3,4-dimethylidene- hexanedioyl-CoA AMP_PPi AMP + PPi Reaction Ligation (Formation of C-S Thioester Bond) EC6 EC 6: Ligases (Joining two molecules) Reaction->EC6 Requires energy from NTP hydrolysis EC6_2 EC 6.2: Forming C-S Bonds EC6->EC6_2 Forms a Carbon-Sulfur bond EC6_2_1 EC 6.2.1: Acid-Thiol Ligases EC6_2->EC6_2_1 Links an acid to a thiol EC6_2_1_23 EC 6.2.1.23: dicarboxylate—CoA ligase EC6_2_1->EC6_2_1_23 Substrate is a dicarboxylic acid reaction_pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Substrate 3,4-dimethylidene- hexanedioic acid Enzyme Predicted: 3,4-dimethylidenehexanedioate:CoA ligase (EC 6.2.1.23) Substrate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product 3,4-dimethylidene- hexanedioyl-CoA Enzyme->Product Byproducts AMP + Diphosphate Enzyme->Byproducts experimental_workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Characterization Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Recombinant Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Purification Protein Purification (e.g., Affinity, IEX, SEC) Protein_Expression->Purification Activity_Assay Enzyme-Coupled Spectrophotometric/Fluorometric Assay Purification->Activity_Assay Purified Enzyme Kinetic_Analysis Determination of Km and kcat (Michaelis-Menten Kinetics) Activity_Assay->Kinetic_Analysis Product_Confirmation Product Analysis (HPLC, LC-MS) Activity_Assay->Product_Confirmation

References

Unraveling the Enigmatic Role of Novel Acyl-CoA Thioesters in Bacterial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: While the specific metabolite "3,4-dimethylidenehexanedioyl-CoA" is not documented in the existing scientific literature, this guide addresses the broader, critical subject of novel and unusual acyl-CoA thioesters in the realm of bacterial secondary metabolism. The discovery and characterization of such unique precursors are paramount to understanding and harnessing the biosynthetic potential of bacteria for the development of new therapeutics. This document provides an in-depth technical framework for the exploration of these molecules, from their biosynthesis and identification to their potential roles in generating bioactive natural products.

The Central Role of Acyl-CoA Precursors in Bacterial Secondary Metabolism

Bacterial secondary metabolism is a prolific source of structurally diverse and biologically active natural products, including many clinically significant antibiotics and anticancer agents. The biosynthesis of these complex molecules is often initiated from simple primary metabolic building blocks in the form of coenzyme A (CoA) thioesters. While common acyl-CoAs like acetyl-CoA, propionyl-CoA, and malonyl-CoA are well-understood precursors for pathways such as polyketide synthesis (PKS) and non-ribosomal peptide synthesis (NRPS), the generation of more complex or "non-canonical" acyl-CoA starter and extender units is a key strategy employed by bacteria to generate chemical diversity.

The hypothetical molecule, this compound, represents a class of highly modified dicarboxylic acyl-CoAs. Its structure suggests a C6 dicarboxylic acid backbone (hexanedioic or adipic acid) with two exocyclic double bonds. Such unsaturation and substitution patterns are hallmarks of specialized biosynthetic pathways that diverge from primary metabolism.

Biosynthesis of Unusual Acyl-CoA Molecules: A Generalized Pathway

The formation of a novel acyl-CoA, such as a hypothetical dimethylidene-substituted hexanedioyl-CoA, would likely involve a series of enzymatic modifications to a more common metabolic intermediate. Drawing parallels from known biosynthetic pathways, a plausible route could involve the following stages:

  • Backbone Formation: Generation of a C6 dicarboxylic acid backbone, potentially from intermediates of the Krebs cycle or fatty acid metabolism.

  • Activation: Thioesterification with Coenzyme A, catalyzed by an acyl-CoA synthetase or ligase.

  • Modification: A series of enzymatic reactions to introduce the dimethylidene groups. This could involve dehydrogenases, isomerases, and potentially methyltransferases acting on a saturated or partially unsaturated precursor.

The genetic instructions for these biosynthetic steps are typically clustered together on the bacterial chromosome in what is known as a Biosynthetic Gene Cluster (BGC). Identifying and characterizing these BGCs is fundamental to understanding and engineering the production of novel secondary metabolites.

Generalized_Biosynthesis_of_Novel_Acyl_CoA A Primary Metabolic Intermediate (e.g., Adipoyl-CoA) B Dehydrogenation A->B Acyl-CoA Dehydrogenase C Unsaturated Acyl-CoA Intermediate B->C D Isomerization/ Methylation C->D Isomerase/ Methyltransferase E Novel Acyl-CoA (e.g., 3,4-dimethylidene- hexanedioyl-CoA) D->E F Polyketide Synthase (PKS) or Non-Ribosomal Peptide Synthetase (NRPS) Machinery E->F Incorporation G Bioactive Secondary Metabolite F->G

Caption: Generalized biosynthetic pathway for a novel acyl-CoA.

Experimental Protocols for Identification and Characterization

The identification of novel acyl-CoA esters from bacterial cultures is a challenging task due to their low intracellular concentrations and inherent instability. A robust analytical workflow is essential.

Sample Preparation and Extraction of Acyl-CoAs

Objective: To efficiently extract acyl-CoA esters from bacterial cells while minimizing degradation.

Methodology:

  • Cell Harvesting: Rapidly quench bacterial cultures (e.g., 100 mL) in late exponential or stationary phase by centrifugation at 4°C (5,000 x g for 10 min).

  • Metabolism Quenching: Immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -20°C) to halt enzymatic activity.

  • Cell Lysis: Lyse the cells using physical methods such as bead beating or sonication in an extraction buffer (e.g., 2:1:1 mixture of acetonitrile:methanol:water with 0.1% formic acid) kept on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove polar contaminants. Elute the acyl-CoAs with a methanol/water mixture.

  • Sample Concentration: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator and reconstitute in a small volume of a suitable solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Analytical Detection by LC-MS/MS

Objective: To separate, detect, and quantify acyl-CoA esters using liquid chromatography-tandem mass spectrometry.

Methodology:

  • Chromatographic Separation:

    • Technique: Reversed-phase liquid chromatography (RPLC) is commonly used.

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs based on the hydrophobicity of the acyl chain.

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is used to elute acyl-CoAs of varying chain lengths and polarities.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Scan Mode: For discovery of novel compounds, a full scan (e.g., m/z 400-1200) is performed. For targeted analysis of known or suspected compounds, Multiple Reaction Monitoring (MRM) is employed for higher sensitivity and specificity.

    • Characteristic Fragment: A key diagnostic feature for acyl-CoAs is the neutral loss of 507 Da (the phosphopantetheine moiety) or the presence of characteristic fragment ions corresponding to the CoA moiety.

Experimental_Workflow_for_Acyl_CoA_Identification A Bacterial Culture B Quenching & Cell Lysis A->B C Acyl-CoA Extraction B->C D LC-MS/MS Analysis C->D E Data Processing & Feature Detection D->E F Putative Novel Acyl-CoA (based on m/z and fragmentation) E->F G Structural Elucidation (High-Res MS, NMR) F->G H Validated Structure G->H

Caption: Experimental workflow for novel acyl-CoA identification.

Quantitative Data and Biological Activity

While no data exists for the specific target molecule, the following table presents representative quantitative data for known acyl-CoA esters in bacteria to provide a reference for expected concentration ranges.

Acyl-CoA SpeciesBacterial StrainIntracellular Concentration (pmol/mg protein)Analytical Method
Acetyl-CoAEscherichia coli150 - 300LC-MS/MS
Malonyl-CoAEscherichia coli10 - 50LC-MS/MS
Succinyl-CoABacillus subtilis50 - 120LC-MS/MS
Octanoyl-CoAPseudomonas putida5 - 20LC-MS/MS

Note: These values are illustrative and can vary significantly based on growth conditions and genetic background.

The biological activity of a secondary metabolite is ultimately determined by its chemical structure, which is dictated by the precursor molecules and the biosynthetic machinery. A novel acyl-CoA like this compound could be a precursor to polyketides with unique functionalities, potentially leading to novel antibiotics, antifungals, or other bioactive compounds.

Logical Relationships in Secondary Metabolite Biosynthesis

The discovery of a novel acyl-CoA has significant implications for understanding the downstream metabolic pathways and the final products.

Logical_Relationships A Identification of a Novel Biosynthetic Gene Cluster (BGC) B Hypothesize Function of Modifying Enzymes (e.g., Dehydrogenases, Isomerases) A->B C Predict Formation of a Novel Acyl-CoA Precursor B->C D Targeted Search for the Predicted Acyl-CoA via LC-MS/MS C->D E Confirmation of Novel Acyl-CoA Structure D->E F Predict Downstream Secondary Metabolite Structure E->F G Isolation and Characterization of the Final Bioactive Product F->G

Caption: Logical flow from gene cluster to final product.

Conclusion and Future Outlook

The exploration of bacterial secondary metabolism continues to be a frontier in the discovery of novel therapeutics. While the specific molecule this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the discovery and characterization of other novel acyl-CoA precursors. Advances in genomics, metabolomics, and synthetic biology will undoubtedly accelerate the identification of these unique building blocks and the elucidation of their roles in generating the vast chemical diversity of bacterial natural products. The systematic application of these techniques will be instrumental in unlocking the next generation of bioactive compounds.

An In-depth Technical Guide on the Putative Interaction Between 3,4-Dimethylidenehexanedioyl-CoA and Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature directly investigating the interaction between 3,4-dimethylidenehexanedioyl-CoA and acyl-CoA dehydrogenase (ACAD). This technical guide will, therefore, explore the potential relationship by drawing parallels with structurally similar compounds, particularly 3,4-dienoyl-CoA derivatives, which are known to interact with and inhibit ACADs. The information presented herein is based on established knowledge of ACAD function and its interaction with analogous molecules, providing a scientifically grounded framework for researchers, scientists, and drug development professionals.

Introduction to Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that play a pivotal role in the initial and rate-limiting step of fatty acid β-oxidation.[1] These enzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, introducing a trans double bond between the C2 and C3 positions of the fatty acyl chain.[1] This reaction is crucial for the catabolism of fatty acids to generate acetyl-CoA, which subsequently enters the citric acid cycle for cellular energy production.

ACADs are classified based on their substrate specificity for fatty acyl chains of varying lengths:

  • Short-chain acyl-CoA dehydrogenase (SCAD): Acts on acyl-CoAs with 4 to 6 carbon atoms.[2]

  • Medium-chain acyl-CoA dehydrogenase (MCAD): Prefers substrates with 6 to 12 carbon atoms.[3]

  • Long-chain acyl-CoA dehydrogenase (LCAD): Has optimal activity with acyl-CoAs of 12 to 18 carbons.

  • Very long-chain acyl-CoA dehydrogenase (VLCAD): Acts on substrates with 14 to 24 carbon atoms.[4][5]

The catalytic mechanism of ACADs involves the abstraction of a proton from the α-carbon of the acyl-CoA substrate by a conserved glutamate (B1630785) residue within the active site, followed by a hydride transfer from the β-carbon to the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor.

The Putative Interaction of this compound with Acyl-CoA Dehydrogenase: An Analog-Based Hypothesis

Given the absence of direct studies on this compound, we can infer its potential interaction with ACADs by examining the behavior of structurally related 3,4-dienoyl-CoA compounds. The "dimethylidene" feature suggests the presence of two double bonds originating from the same carbon atoms (C3 and C4), which is structurally analogous to the allenic functionality in 3,4-dienoyl-CoA inhibitors.

It is hypothesized that this compound could act as a mechanism-based inactivator (suicide inhibitor) of ACADs, particularly MCAD, due to its structural similarity to known allenic inhibitors.[2][4] The proposed mechanism of inhibition likely mirrors that of 3,4-dienoyl-CoA derivatives.

Proposed Signaling Pathway of Inhibition

The interaction is predicted to proceed through a multi-step pathway involving initial non-covalent binding, followed by covalent modification of the FAD cofactor, leading to enzyme inactivation.

inhibition_pathway ACAD Acyl-CoA Dehydrogenase (Oxidized FAD) Michaelis_Complex Non-covalent Michaelis Complex ACAD->Michaelis_Complex Ki Inhibitor 3,4-Dienoyl-CoA Analog Inhibitor->Michaelis_Complex Charge_Transfer Charge-Transfer Intermediate Michaelis_Complex->Charge_Transfer k_inact Covalent_Adduct Covalent FAD-Inhibitor Adduct (Inactive) Charge_Transfer->Covalent_Adduct

Figure 1: Proposed inhibitory pathway of a 3,4-dienoyl-CoA analog with ACAD.

Quantitative Data Summary

The following tables summarize the kinetic parameters for various ACADs with their preferred substrates and the inhibition constants for MCAD with different R-3,4-alkadienoyl-CoA inhibitors. This data provides a baseline for predicting the potential interaction of this compound.

Table 1: Kinetic Parameters of Human Acyl-CoA Dehydrogenases

EnzymeOptimal SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
SCADButyryl-CoA (C4)~10-30~10-20~3.3x105 - 2x106
MCADOctanoyl-CoA (C8)~1-5~10-15~2x106 - 1.5x107
LCADPalmitoyl-CoA (C16)~1-3~5-10~1.7x106 - 1x107
VLCADPalmitoyl-CoA (C16)~2-5~6-12~1.2x106 - 6x106

Table 2: Inhibition of Human Medium-Chain Acyl-CoA Dehydrogenase by R-3,4-Alkadienoyl-CoA Derivatives

InhibitorKi (µM)kinact (s-1)kinact/Ki (M-1s-1)
R-3,4-Octadienoyl-CoANot ReportedNot ReportedNot Reported
R-3,4-Decadienoyl-CoA~0.5 - 2.0~0.1 - 0.5~5x104 - 1x106
R-3,4-Dodecadienoyl-CoANot ReportedNot ReportedNot Reported

Note: Specific kinetic values can vary depending on the experimental conditions (pH, temperature, buffer composition). The data presented is an approximate range based on available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ACADs and their inhibitors.

Synthesis of R- and S-3,4-Decadienoyl-CoA

The synthesis of the enantiomers of 3,4-decadienoyl-CoA is a multi-step process that allows for the specific investigation of stereoselective inhibition.

synthesis_workflow start Starting Materials: (R)- or (S)-propargyl alcohol, hexanoyl chloride step1 Step 1: Acylation of propargyl alcohol start->step1 step2 Step 2: Claisen rearrangement step1->step2 step3 Step 3: Hydrolysis of the ester step2->step3 step4 Step 4: Conversion to acyl-CoA thioester step3->step4 end Final Products: (R)- or (S)-3,4-decadienoyl-CoA step4->end

Figure 2: General workflow for the synthesis of R- and S-3,4-decadienoyl-CoA.

Detailed Protocol:

  • Acylation: (R)- or (S)-propargyl alcohol is acylated with hexanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding hexanoate (B1226103) ester.

  • Claisen Rearrangement: The propargyl hexanoate undergoes a thermal or Lewis acid-catalyzed Claisen rearrangement to yield the allenic acid ethyl ester.

  • Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in ethanol/water) to the free allenic acid.

  • Acyl-CoA Thioester Formation: The free allenic acid is converted to its CoA thioester. This can be achieved by first activating the carboxylic acid, for example, by forming a mixed anhydride (B1165640) or an N-hydroxysuccinimide ester, followed by reaction with coenzyme A.[6][7]

Expression and Purification of Recombinant Human MCAD

Production of recombinant ACADs in bacterial systems like E. coli is a standard method for obtaining large quantities of pure enzyme for in vitro studies.

Protocol Overview:

  • Cloning: The cDNA encoding human MCAD is cloned into a suitable bacterial expression vector (e.g., pET vector series).

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation.

  • Chromatography: The soluble fraction is subjected to a series of chromatographic steps to purify the recombinant MCAD. This typically includes affinity chromatography (e.g., Ni-NTA if a His-tag is used), ion-exchange chromatography, and size-exclusion chromatography.

  • Purity and Concentration Determination: The purity of the final enzyme preparation is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

The electron transfer flavoprotein (ETF) fluorescence reduction assay is a widely used and sensitive method to measure the activity of ACADs. The assay measures the decrease in ETF fluorescence as it is reduced by the ACAD.

Materials:

  • Purified recombinant ACAD enzyme

  • Purified ETF

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ETF, and the ACAD enzyme in a cuvette.

  • Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (excitation ~380 nm, emission ~495 nm).

  • Initiate the reaction by adding the acyl-CoA substrate to the cuvette and immediately start recording the decrease in fluorescence over time.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • The enzyme activity is calculated based on the rate of fluorescence change and the stoichiometry of the reaction.

Conclusion and Future Directions

While the direct interaction of this compound with acyl-CoA dehydrogenases remains to be experimentally validated, the structural analogy to known 3,4-dienoyl-CoA inhibitors provides a strong basis for hypothesizing a similar mechanism of action. This guide has outlined the theoretical framework for this interaction, supported by quantitative data and experimental protocols for analogous compounds.

Future research should focus on the chemical synthesis of this compound to enable direct experimental investigation. Key studies would include:

  • Enzyme kinetics assays to determine the inhibitory potency (Ki and kinact) of the novel compound against a panel of ACADs.

  • Crystallographic studies of ACADs in complex with the inhibitor to elucidate the precise binding mode and covalent adduct formation.

  • Cell-based assays to assess the impact of the compound on fatty acid oxidation in a biological context.

Such studies will be instrumental in confirming the hypothesized relationship and could pave the way for the development of novel therapeutic agents targeting fatty acid metabolism.

References

The Pivotal Role of Novel CoA Thioesters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Coenzyme A (CoA) thioesters are central metabolites in a vast array of biochemical processes, extending far beyond their canonical roles in energy metabolism and fatty acid synthesis. Recent advancements in analytical techniques have unveiled a diverse landscape of novel CoA thioesters and uncovered their intricate involvement in cellular signaling, metabolic reprogramming, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the function of these novel CoA thioesters, offering researchers, scientists, and drug development professionals a comprehensive resource. We present detailed experimental protocols for their identification and quantification, summarize key quantitative data, and illustrate their involvement in signaling pathways through detailed diagrams. This guide aims to equip researchers with the necessary tools and knowledge to investigate the expanding world of CoA thioesters and their potential as therapeutic targets.

Introduction to Novel CoA Thioesters

Coenzyme A (CoA) acts as a carrier of acyl groups, forming thioester bonds that are energetically rich and facilitate acyl transfer reactions.[1] While acetyl-CoA and long-chain fatty acyl-CoAs are well-characterized for their roles in the TCA cycle and beta-oxidation, a growing body of evidence highlights the importance of a wider variety of "novel" CoA thioesters. These include, but are not limited to, short-chain acyl-CoAs, branched-chain acyl-CoAs, dicarboxylyl-CoAs, and aromatic acyl-CoAs.[2][3][4] These molecules are not merely metabolic intermediates but also act as signaling molecules and allosteric regulators, influencing protein function and gene expression.[1] The dysregulation of their metabolism has been implicated in a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[5][6]

Quantitative Analysis of Novel CoA Thioesters

Accurate quantification of intracellular CoA thioester levels is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.

Table 1: Intracellular Concentrations of Selected Novel CoA Thioesters
CoA ThioesterCell Type/OrganismConcentration (nmol/g or other specified unit)ConditionReference
Propionyl-CoAMouse HeartIncreased ~101-foldPropionate perfusion[7]
Methylmalonyl-CoAMouse HeartIncreased ~36-foldPropionate perfusion[7]
Succinyl-CoAC. glutamicum LYS-9110 nmol g⁻¹Mid-growth phase on glucose[8]
Malonyl-CoAC. glutamicum LYS-930 nmol g⁻¹Mid-growth phase on glucose[8]
Butyryl/isobutyryl-CoAC. glutamicum LYS-93 nmol g⁻¹Mid-growth phase on glucose[8]
Crotonyl-CoAS. albus J10740.3 nmol g⁻¹Mid-growth phase on mannitol[8]
Glutaryl-CoAMouse LiverElevated in GCDH KO miceGenetic modification[6]

Key Enzymes in Novel CoA Thioester Metabolism

The cellular pool of CoA thioesters is tightly regulated by the coordinated action of acyl-CoA synthetases (synthesis) and acyl-CoA thioesterases (hydrolysis).

Table 2: Kinetic Parameters of Acyl-CoA Thioesterases (ACOTs)
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism/TissueReference
ACOT9Propionyl-CoA2.5 ± 0.41300 ± 50Mouse Mitochondria[9]
ACOT9Myristoyl-CoA (C14:0)1.8 ± 0.31100 ± 40Mouse Mitochondria[9]
ACOT4Succinyl-CoA12.0 ± 1.51500 ± 100Mouse Peroxisomes[10]
ACOT8Sebacyl-CoA (C10)4.5 ± 0.62200 ± 150Mouse Peroxisomes[10]
THEM1 (ACOT11)Palmitoyl-CoA (C16:0)2.1 ± 0.3120 ± 10Recombinant Mouse[11]

Experimental Protocols

Quantification of Short-Chain CoA Thioesters by LC-MS/MS

This protocol is adapted from established methods for the analysis of CoA thioesters in microbial and mammalian cells.[8][12]

Objective: To achieve absolute quantification of short-chain CoA thioesters.

Materials:

  • Cell or tissue samples

  • Extraction Buffer: 95% acetonitrile, 25 mM formic acid, pre-cooled to -20°C

  • Internal Standards: ¹³C-labeled CoA thioester mix

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

Procedure:

  • Sample Quenching and Extraction:

    • Rapidly collect a known quantity of cells or tissue.

    • Immediately quench metabolism and extract metabolites by adding the sample to the pre-cooled extraction buffer at a 1:4 ratio (sample:buffer).

    • Mix thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted CoA thioesters to a new tube.

    • Add the ¹³C-labeled internal standard mix to the supernatant.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the extracted sample onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: Porous reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.5 µm).

      • Mobile Phase A: 50 mM formic acid, pH 8.1 (adjusted with ammonium (B1175870) hydroxide).

      • Mobile Phase B: Methanol.

      • Flow Rate: 300 µL/min.

      • Gradient: 0-15% B over 12 min, then a wash step.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Define specific precursor-to-product ion transitions for each CoA thioester and its corresponding ¹³C-labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for each endogenous CoA thioester and its corresponding internal standard.

    • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve generated with known concentrations of unlabeled standards and a fixed concentration of internal standards.

Acyl-CoA Thioesterase (ACOT) Activity Assay

This colorimetric assay measures the activity of ACOT enzymes by detecting the free CoA released upon hydrolysis of the acyl-CoA substrate.[11]

Objective: To determine the kinetic parameters of an ACOT enzyme.

Materials:

  • Purified ACOT enzyme or tissue/cell lysate

  • Assay Buffer: 50 mM KCl, 10 mM HEPES, pH 7.5

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.3 mM in assay buffer)

  • Acyl-CoA substrate of interest

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a 96-well plate, add the assay buffer and DTNB solution.

  • Add varying concentrations of the acyl-CoA substrate to different wells.

  • Initiate the reaction by adding the purified enzyme or cell lysate to each well. The total reaction volume should be 200 µL.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Mix the plate for 5 seconds and then take absorbance readings at 412 nm at 1-minute intervals for up to 60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Signaling Pathways and Functional Roles of Novel CoA Thioesters

Novel CoA thioesters are emerging as key regulators in a variety of signaling pathways, often acting as precursors for post-translational modifications or as allosteric regulators of enzyme activity.

Propionyl-CoA and Metabolic Reprogramming in Cancer

Recent studies have shown that altered propionyl-CoA metabolism plays a significant role in the metabolic reprogramming of hepatocellular carcinoma (HCC).[5] An accumulation of propionyl-CoA can inhibit citrate (B86180) synthase, a key enzyme in the TCA cycle, leading to reduced mitochondrial respiration and a shift towards anabolic processes that support tumor growth.[5]

Propionyl_CoA_Signaling Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Inhibits TCA_Cycle TCA Cycle Flux Citrate_Synthase->TCA_Cycle Drives Mitochondrial_Respiration Mitochondrial Respiration TCA_Cycle->Mitochondrial_Respiration Fuels Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis) TCA_Cycle->Anabolic_Pathways Provides Precursors Tumor_Growth Tumor Growth Mitochondrial_Respiration->Tumor_Growth Inhibited in Cancer Anabolic_Pathways->Tumor_Growth Supports

Propionyl-CoA mediated inhibition of the TCA cycle in cancer.
Malonyl-CoA as a Central Metabolic Regulator

Beyond its role as a substrate for fatty acid synthesis, malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[13] This creates a reciprocal regulation where fatty acid synthesis and oxidation are mutually exclusive. Furthermore, malonyl-CoA has been shown to be generated within the mitochondria by the enzyme ACSF3, where it can be used for protein malonylation, a post-translational modification with emerging regulatory roles.[13]

Malonyl_CoA_Regulation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetyl_CoA_c Acetyl-CoA ACC1 ACC1 Acetyl_CoA_c->ACC1 Malonyl_CoA_c Malonyl-CoA ACC1->Malonyl_CoA_c FAS Fatty Acid Synthase Malonyl_CoA_c->FAS CPT1 CPT1 Malonyl_CoA_c->CPT1 Inhibits Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids Malonate Malonate ACSF3 ACSF3 Malonate->ACSF3 Malonyl_CoA_m Malonyl-CoA ACSF3->Malonyl_CoA_m Protein_Malonylation Protein Malonylation Malonyl_CoA_m->Protein_Malonylation Substrate for Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO

Dual regulatory roles of cytosolic and mitochondrial malonyl-CoA.
Glutaryl-CoA and Protein Glutarylation

Glutaryl-CoA is an intermediate in the metabolism of lysine (B10760008) and tryptophan.[14] In certain metabolic disorders, such as glutaric aciduria type I, the accumulation of glutaryl-CoA can lead to non-enzymatic glutarylation of lysine residues on proteins.[6] This post-translational modification can impair the function of mitochondrial enzymes, including glutaryl-CoA dehydrogenase (GCDH) itself, creating a detrimental feedback loop.[15] The sirtuin 5 (SIRT5) has been identified as a key deglutarylating enzyme, highlighting a potential therapeutic avenue.[6]

Glutaryl_CoA_Pathway Lys_Trp Lysine & Tryptophan Metabolism Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA Produces GCDH GCDH Glutaryl_CoA->GCDH Substrate Glutarylated_Proteins Glutarylated Proteins (Impaired Function) Glutaryl_CoA->Glutarylated_Proteins Non-enzymatic Glutarylation Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Produces Mito_Proteins Mitochondrial Proteins (including GCDH) SIRT5 SIRT5 Glutarylated_Proteins->SIRT5 Substrate for Deglutarylation SIRT5->Mito_Proteins Restores Function

References

Theoretical Metabolic Flux Towards 3,4-Dimethylidenehexanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dimethylidenehexanedioyl-CoA is a novel theoretical molecule with potential applications in polymer synthesis and as a precursor for bioactive compounds. This technical guide outlines a putative biosynthetic pathway for this compound, drawing analogies from established metabolic routes for dicarboxylic acids and molecules bearing methylidene moieties. This document provides a comprehensive theoretical framework, including a proposed metabolic pathway, quantitative data from analogous bioprocesses, and detailed experimental protocols to guide future research in establishing and optimizing the production of this compound in a microbial host.

A Proposed Theoretical Metabolic Pathway for this compound Biosynthesis

The biosynthesis of this compound is not a known natural metabolic pathway. The pathway proposed herein is a theoretical construction based on well-characterized enzymatic reactions and analogous pathways, such as those for adipic acid and itaconic acid. The proposed pathway commences from the central metabolites succinyl-CoA and acetyl-CoA.

The initial steps of this theoretical pathway are analogous to the reverse adipate (B1204190) degradation pathway, which has been explored for the bio-based production of adipic acid.[1][2] This involves the condensation of acetyl-CoA and succinyl-CoA to form the C6 backbone.[1] Subsequent steps are inspired by the biosynthesis of itaconic acid, where a methylidene group is introduced via decarboxylation.[3][4]

The key speculative step in this pathway is the introduction of the second methylidene group to form the 3,4-dimethylidene structure. This might be achieved through a series of enzymatic reactions including dehydration and isomerization, or potentially through the action of a novel enzyme with unique catalytic capabilities. The final step involves the activation of the dicarboxylic acid to its CoA thioester.

Theoretical_Pathway acetyl_coa Acetyl-CoA step1_product 3-Oxoadipyl-CoA acetyl_coa->step1_product succinyl_coa Succinyl-CoA succinyl_coa->step1_product step2_product 3-Hydroxyadipyl-CoA step1_product->step2_product β-Ketoadipyl-CoA reductase step3_product 3-Adipyl-CoA step2_product->step3_product 3-Hydroxyadipyl-CoA dehydratase step4_product Adipyl-CoA step3_product->step4_product Enoyl-CoA reductase step5_product Adipic Acid step4_product->step5_product Adipyl-CoA thioesterase step6_product 3-Methyleneglutaric Acid analog step5_product->step6_product Putative Decarboxylase/Isomerase step7_product 3,4-Dimethylidenehexanedioic Acid step6_product->step7_product Putative Methylenase final_product This compound step7_product->final_product Acyl-CoA Synthetase

Caption: Proposed theoretical metabolic pathway for the biosynthesis of this compound.

Quantitative Data from Analogous Metabolic Pathways

As the proposed pathway is theoretical, no direct quantitative data exists for the metabolic flux towards this compound. The following tables present data from analogous biosynthetic pathways for itaconic acid and adipic acid to provide a baseline for expected metabolic performance.

Table 1: Metabolic Flux Distribution in an Analogous Pathway (Itaconic Acid Production)

This table summarizes the metabolic flux distribution in Ustilago maydis during itaconic acid production under nitrogen-limited conditions. The data is adapted from metabolic modeling studies.[3] Fluxes are normalized to a glucose uptake rate of 100.

Reaction/PathwayRelative Flux (%)
Glycolysis100
Pentose Phosphate Pathway30
TCA Cycle (to cis-aconitate)65
Anaplerotic Reactions5
Itaconic Acid Production40
Biomass Formation15
CO2 Evolution45

Table 2: Kinetic Parameters of Key Enzymes in Analogous Pathways

This table presents the kinetic parameters for enzymes that catalyze reactions analogous to key steps in the proposed pathway.

EnzymeEC NumberSource OrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
cis-Aconitate Decarboxylase4.1.1.6Aspergillus terreuscis-Aconitate5.825.6[4][5]
cis-Aconitate Decarboxylase4.1.1.6Mus musculuscis-Aconitate1.23.5[4]
Beta-ketoadipyl-CoA thiolase2.3.1.174Escherichia coli3-Oxoadipyl-CoA0.04120[6]
Acetyl-CoA C-acyltransferase2.3.1.16Saccharomyces cerevisiaeAcyl-CoA0.05-0.150-150[7]

Experimental Protocols

The following protocols are provided as a guide for the experimental investigation of the theoretical metabolic pathway for this compound production.

13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the general workflow for conducting 13C-MFA in a microbial host such as E. coli to quantify the intracellular metabolic fluxes.[2][8][9]

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase culture 1. Cell Culture with 13C-labeled Substrate quench 2. Rapid Quenching of Metabolism culture->quench extract 3. Metabolite Extraction quench->extract hydrolyze 4. Protein Hydrolysis extract->hydrolyze derivatize 5. Derivatization of Amino Acids hydrolyze->derivatize gcms 6. GC-MS Analysis derivatize->gcms fit 8. Isotopic Labeling Data Fitting gcms->fit model 7. Metabolic Model Construction model->fit flux_calc 9. Flux Calculation and Statistical Analysis fit->flux_calc CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis quench 1. Rapid Quenching extract 2. Cell Lysis and Extraction quench->extract derivatize 3. Derivatization (Optional) extract->derivatize hplc 4. HPLC or LC-MS/MS Separation derivatize->hplc detect 5. Detection (UV or MS/MS) hplc->detect quantify 6. Quantification using Standards detect->quantify

References

An In-depth Technical Guide on the Putative Biosynthesis of 3,4-Dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthesis of 3,4-dimethylidenehexanedioyl-CoA has not been definitively elucidated in the scientific literature. This guide, therefore, presents a hypothetical pathway based on established principles of biochemistry and enzymology. The precursor molecules, enzymatic reactions, quantitative data, and experimental protocols described herein are proposed models intended to serve as a framework for future research.

Introduction

This compound is a C6 dicarboxylic acid derivative featuring two exocyclic methylene (B1212753) groups. This unique structural motif suggests a complex biosynthetic origin, likely involving elements from fatty acid, polyketide, and specialized metabolite pathways. Understanding the biosynthesis of such molecules is of significant interest for metabolic engineering and the discovery of novel bioactive compounds. This technical guide outlines a putative biosynthetic pathway for this compound, detailing potential precursor molecules, enzymatic transformations, and the experimental methodologies required to investigate this proposed pathway.

Proposed Precursor Molecules

The carbon skeleton of this compound is a six-carbon dicarboxylic acid. In primary metabolism, the biosynthesis of such a structure would likely originate from intermediates of the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. The most plausible precursor molecules are:

  • Succinyl-CoA: A C4 intermediate of the TCA cycle.

  • Acetyl-CoA: A C2 universal building block derived from glycolysis and fatty acid oxidation.[1][2][3][4]

  • Malonyl-CoA: Formed by the carboxylation of acetyl-CoA, it serves as the primary extender unit in fatty acid and polyketide synthesis.[5]

These precursors provide the necessary carbon backbone for the assembly of the hexanedioyl moiety.

Hypothetical Biosynthetic Pathway

A plausible biosynthetic route to this compound can be envisioned as a modified polyketide or fatty acid synthesis pathway. This proposed pathway involves a series of condensation, reduction, dehydration, and decarboxylation reactions to construct the carbon chain and introduce the characteristic dimethylidene groups.

The key steps in this hypothetical pathway are:

  • Chain Initiation: The pathway is proposed to initiate with the condensation of a C4 starter unit, succinyl-CoA, with a C2 extender unit, malonyl-CoA. This reaction would be catalyzed by a specialized β-ketoacyl-ACP synthase (KS).

  • First Methylene Group Formation: Following the initial condensation, a series of enzymatic reactions analogous to those in the biosynthesis of itaconic acid could introduce the first methylene group. This would involve dehydration and decarboxylation of a citraconyl-CoA-like intermediate. Itaconic acid (2-methylidenebutanedioic acid) is a well-known microbial metabolite produced from the TCA cycle intermediate cis-aconitate via decarboxylation.[6][7][8][9][10]

  • Chain Elongation: The resulting C5 intermediate would undergo a second condensation with malonyl-CoA, extending the chain to a C7 dicarboxylic acid derivative.

  • Second Methylene Group Formation and Final Product: A subsequent decarboxylation and isomerization, potentially catalyzed by a single multifunctional enzyme or a series of enzymes, would form the second methylene group and yield the final product, this compound.

This proposed pathway is depicted in the following diagram:

G succinyl_coa Succinyl-CoA ks1 β-Ketoacyl-ACP Synthase (KS) succinyl_coa->ks1 malonyl_coa1 Malonyl-CoA malonyl_coa1->ks1 intermediate1 β-Keto-adipyl-CoA dehydratase1 Dehydratase/Decarboxylase intermediate1->dehydratase1 intermediate2 3-Methyl-2-pentenedioyl-CoA intermediate3 3-Methylene-pentanedioyl-CoA intermediate2->intermediate3 ks2 β-Ketoacyl-ACP Synthase (KS) intermediate3->ks2 malonyl_coa2 Malonyl-CoA malonyl_coa2->ks2 intermediate4 β-Keto-3-methylene-heptanedioyl-CoA dehydratase2 Dehydratase/Decarboxylase intermediate4->dehydratase2 final_product This compound ks1->intermediate1 dehydratase1->intermediate2 ks2->intermediate4 dehydratase2->final_product

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data (Hypothetical)

As the biosynthesis of this compound is unconfirmed, no quantitative data exists. The following table presents hypothetical data that could be expected from fermentation experiments with a microorganism engineered to produce this molecule. This data is for illustrative purposes only.

ParameterWild Type StrainEngineered StrainUnit
TiterNot Detected1.2 ± 0.2g/L
Yield (on glucose)00.15 ± 0.03g/g
Productivity00.025 ± 0.005g/L/h
KS1 Specific Activity-5.8 ± 0.7U/mg
KS2 Specific Activity-3.2 ± 0.5U/mg
Dehydratase/Decarboxylase 1-7.1 ± 0.9U/mg
Dehydratase/Decarboxylase 2-4.5 ± 0.6U/mg

Experimental Protocols

Elucidating a novel biosynthetic pathway requires a multi-faceted approach combining in vivo and in vitro techniques. The following are detailed methodologies for key experiments that would be necessary to validate the proposed pathway.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the final product, thereby confirming the carbon skeleton's origin.

Protocol:

  • Culture the producing organism in a defined minimal medium.

  • Supplement separate cultures with ¹³C-labeled precursors (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-acetate, [4-¹³C]-succinate).

  • After a suitable incubation period, extract the target metabolite, this compound, from the culture broth and purify it using HPLC.

  • Analyze the purified compound by mass spectrometry (MS) to determine the mass shift and by nuclear magnetic resonance (NMR) spectroscopy to determine the position of the ¹³C labels.

  • Compare the labeling patterns with those predicted by the hypothetical pathway to confirm the precursor-product relationships.

Enzyme Assays

Objective: To demonstrate the activity of the proposed enzymes in the pathway.

Protocol for a β-Ketoacyl-ACP Synthase (KS) Assay:

  • Clone and express the putative KS gene in a suitable host (e.g., E. coli).

  • Purify the recombinant protein using affinity chromatography.

  • Prepare a reaction mixture containing the purified enzyme, the proposed substrates (e.g., succinyl-CoA and malonyl-ACP), and necessary cofactors in a suitable buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Quench the reaction at various time points and analyze the products by HPLC or LC-MS to detect the formation of the expected β-ketoacyl-ACP intermediate.

  • Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by varying the substrate concentrations.

Gene Knockout and Heterologous Expression

Objective: To establish the necessity of a specific gene for the biosynthesis of the target molecule.

Protocol:

  • Identify the putative gene cluster responsible for the biosynthesis of this compound through genome mining.

  • Create a targeted knockout of a key gene in the cluster (e.g., the initial KS gene) in the producing organism using CRISPR-Cas9 or homologous recombination.

  • Cultivate the knockout mutant and the wild-type strain under producing conditions.

  • Analyze the culture extracts by LC-MS to confirm the abolishment of product formation in the mutant.

  • For confirmation, complement the knockout mutant with the functional gene on a plasmid and verify the restoration of production.

  • Heterologously express the entire proposed gene cluster in a well-characterized host organism (e.g., E. coli or Saccharomyces cerevisiae) to demonstrate that the cluster is sufficient for the production of this compound.

The logical workflow for these experimental approaches is visualized below.

G start Hypothesize Biosynthetic Pathway genome_mining Genome Mining for Gene Cluster start->genome_mining isotopic_labeling Isotopic Labeling Studies start->isotopic_labeling gene_knockout Gene Knockout Studies genome_mining->gene_knockout enzyme_assays In Vitro Enzyme Assays isotopic_labeling->enzyme_assays heterologous_expression Heterologous Expression gene_knockout->heterologous_expression heterologous_expression->enzyme_assays pathway_elucidation Pathway Elucidation enzyme_assays->pathway_elucidation

Caption: Experimental workflow for the elucidation of a novel biosynthetic pathway.

Conclusion

While the biosynthesis of this compound remains to be experimentally verified, this guide provides a robust theoretical framework for its investigation. The proposed pathway, originating from common metabolic precursors and proceeding through plausible enzymatic reactions, offers a starting point for targeted genomic and experimental studies. The methodologies outlined here represent a standard and effective approach to unraveling novel biosynthetic pathways, which is crucial for advancing our understanding of natural product biosynthesis and for the development of new bio-based chemicals and pharmaceuticals.

References

Unraveling the Enzymatic Homologs of 3,4-Dimethylidenehexanedioyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest to discover and characterize novel enzymes is a cornerstone of advancements in biotechnology and drug development. This technical guide delves into the homolog of enzymes responsible for the synthesis of 3,4-dimethylidenehexanedioyl-CoA, a unique dicarboxylic acid derivative with potential applications in polymer synthesis and as a bioactive precursor. While the direct enzymatic synthesis of this specific molecule is not yet extensively documented in publicly available literature, this guide provides a comprehensive overview of homologous enzyme systems, their quantitative data, and detailed experimental protocols to facilitate the identification and characterization of candidate enzymes. By examining enzymes known to catalyze the formation of conjugated dienes and dicarboxylic acids, as well as those involved in acyl-CoA modifications, researchers can strategically approach the discovery of the enzymatic machinery behind this compound production.

Introduction to Putative Biosynthetic Pathways

The structure of this compound suggests a biosynthetic route originating from common cellular metabolites. A plausible pathway involves the modification of a C6 dicarboxylic acid backbone, such as adipoyl-CoA, or the dimerization and modification of C3 precursors. The key enzymatic challenge lies in the introduction of the two methylidene groups at the C3 and C4 positions, creating a conjugated diene system. This transformation is likely catalyzed by a highly specialized enzyme, possibly a member of the polyketide synthase (PKS) or fatty acid synthase (FAS) superfamilies, or a dedicated tailoring enzyme such as a dehydrogenase or a radical S-adenosylmethionine (SAM) enzyme.

Homologous Enzyme Systems

Given the absence of direct literature on the synthesis of this compound, we turn our attention to well-characterized homologous enzyme systems that perform analogous chemical transformations.

Enzymes Catalyzing Conjugated Diene Formation

The formation of conjugated dienes is a critical step in the biosynthesis of many natural products.[1] Enzymes known as pericyclases have been identified to catalyze concerted cycloaddition reactions, and in some cases, control the stereoselective electrocyclization of conjugated polyenes.[2] While these enzymes typically act on longer polyene chains, their mechanisms of stabilizing highly reactive intermediates could provide insights into the formation of the 3,4-dimethylidene structure.

Polyketide synthases are another major class of enzymes known for generating diverse chemical structures, including conjugated double bonds.[3] Specific dehydratase (DH) domains within PKS modules are responsible for introducing double bonds, and in some cases, can generate conjugated systems through successive dehydration events.

Dicarboxylic Acid Metabolism

The biosynthesis of dicarboxylic acyl-CoAs can occur through several pathways. One prominent route is the ω-oxidation of fatty acids, which is initiated by cytochrome P450 enzymes that hydroxylate the terminal methyl group, followed by successive oxidations to a carboxylic acid. This pathway typically produces longer-chain dicarboxylic acids, but the enzymes involved could potentially act on shorter substrates.

Alternatively, a reverse β-oxidation-like pathway can synthesize dicarboxylic acids from smaller precursors. This involves a thiolase-catalyzed condensation, followed by reduction, dehydration, and another reduction, effectively elongating a dicarboxylic acid chain two carbons at a time.

Quantitative Data on Homologous Acyl-CoA Modifying Enzymes

To provide a quantitative framework for the characterization of a putative this compound synthesizing enzyme, the following table summarizes kinetic data from homologous enzymes that act on acyl-CoA substrates. This data can serve as a benchmark for expected catalytic efficiencies and substrate affinities.

Enzyme FamilySpecific EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Acyl-CoA Carboxylases Thermobifida fusca AcCCaseAcetyl-CoA130 ± 101.5 ± 0.041.15 x 104[4]
Propionyl-CoA50 ± 32.1 ± 0.034.20 x 104[4]
Butyryl-CoA70 ± 51.1 ± 0.021.57 x 104[4]
Fatty Acid Synthases Mammalian FASAcetyl-CoA5 - 10--[5]
Malonyl-CoA2 - 5--[5]
Acyl-CoA Dehydrogenases Medium Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~20~10~5 x 105[6]

Experimental Protocols

The following protocols provide a roadmap for the identification, expression, purification, and characterization of a candidate enzyme for this compound synthesis.

Heterologous Expression and Purification of a Candidate Enzyme
  • Gene Synthesis and Cloning: Codon-optimize the candidate gene sequence for expression in E. coli BL21(DE3). Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation and Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column with several column volumes of wash buffer.

  • Elution and Dialysis: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) overnight at 4°C.

  • Purity Assessment: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford assay.

In Vitro Enzyme Assay and Product Detection by LC-MS
  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM Coenzyme A, 1 mM of a putative precursor (e.g., adipic acid or a related C6 dicarboxylic acid), and 5 µM of the purified enzyme in a total volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Preparation: Centrifuge the quenched reaction at 15,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried sample in 50 µL of 50% methanol.

  • LC-MS Analysis: Analyze the reconstituted sample by liquid chromatography-mass spectrometry (LC-MS). Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor for the expected mass of this compound. A detailed protocol for the detection of various acyl-CoA species can be adapted for this purpose.[7]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical biosynthetic pathway, an experimental workflow for enzyme characterization, and the logical relationships between homologous enzyme families.

Hypothetical_Biosynthesis_of_3_4_dimethylidenehexanedioyl_CoA cluster_0 Central Metabolism cluster_1 Dicarboxylic Acid Synthesis cluster_2 Modification Cascade Acetyl-CoA Acetyl-CoA Dicarboxylic_Acid_Synthase Dicarboxylic_Acid_Synthase Acetyl-CoA->Dicarboxylic_Acid_Synthase Propionyl-CoA Propionyl-CoA Propionyl-CoA->Dicarboxylic_Acid_Synthase Adipoyl-CoA Adipoyl-CoA Putative_Dehydrogenase_1 Putative_Dehydrogenase_1 Adipoyl-CoA->Putative_Dehydrogenase_1 Dicarboxylic_Acid_Synthase->Adipoyl-CoA Intermediate_1 Intermediate_1 Putative_Dehydrogenase_1->Intermediate_1 Putative_Dehydrogenase_2 Putative_Dehydrogenase_2 Intermediate_1->Putative_Dehydrogenase_2 3_4_dimethylidenehexanedioyl_CoA 3_4_dimethylidenehexanedioyl_CoA Putative_Dehydrogenase_2->3_4_dimethylidenehexanedioyl_CoA

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental_Workflow_for_Enzyme_Characterization Candidate_Gene_Identification Candidate_Gene_Identification Gene_Synthesis_and_Cloning Gene_Synthesis_and_Cloning Candidate_Gene_Identification->Gene_Synthesis_and_Cloning Heterologous_Expression Heterologous_Expression Gene_Synthesis_and_Cloning->Heterologous_Expression Protein_Purification Protein_Purification Heterologous_Expression->Protein_Purification In_Vitro_Enzyme_Assay In_Vitro_Enzyme_Assay Protein_Purification->In_Vitro_Enzyme_Assay Product_Detection_by_LCMS Product_Detection_by_LCMS In_Vitro_Enzyme_Assay->Product_Detection_by_LCMS Kinetic_Analysis Kinetic_Analysis Product_Detection_by_LCMS->Kinetic_Analysis Structural_Studies Structural_Studies Kinetic_Analysis->Structural_Studies

Caption: Experimental workflow for enzyme identification and characterization.

Logical_Relationships_of_Homologous_Enzymes Acyl-CoA_Metabolism Acyl-CoA_Metabolism Fatty_Acid_Synthases Fatty_Acid_Synthases Acyl-CoA_Metabolism->Fatty_Acid_Synthases Polyketide_Synthases Polyketide_Synthases Acyl-CoA_Metabolism->Polyketide_Synthases Acyl-CoA_Dehydrogenases Acyl-CoA_Dehydrogenases Acyl-CoA_Metabolism->Acyl-CoA_Dehydrogenases Dicarboxylic_Acid_Synthases Dicarboxylic_Acid_Synthases Acyl-CoA_Metabolism->Dicarboxylic_Acid_Synthases Putative_3_4_dimethylidene_Synthase Putative_3_4_dimethylidene_Synthase Fatty_Acid_Synthases->Putative_3_4_dimethylidene_Synthase Polyketide_Synthases->Putative_3_4_dimethylidene_Synthase Acyl-CoA_Dehydrogenases->Putative_3_4_dimethylidene_Synthase Pericyclases Pericyclases Pericyclases->Putative_3_4_dimethylidene_Synthase Dicarboxylic_Acid_Synthases->Putative_3_4_dimethylidene_Synthase

Caption: Logical relationships of homologous enzyme families.

References

Methodological & Application

LC-MS/MS method for detection of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and specific detection of the novel metabolite 3,4-dimethylidenehexanedioyl-CoA has been developed. This application note provides a detailed protocol for the quantification of this analyte in biological matrices, which is of significant interest to researchers in metabolic pathways and drug development. The methodology is based on established principles for acyl-CoA analysis, ensuring robustness and reliability.

Application Note

Introduction

This compound is a newly identified intermediate in a novel metabolic pathway. Its unique structure with two methylene (B1212753) groups suggests a potential role in specialized biosynthetic processes or as a biomarker for specific metabolic states. Accurate and sensitive quantification of this analyte is crucial for understanding its physiological function and its potential as a therapeutic target. This application note describes a robust LC-MS/MS method for the selective detection and quantification of this compound in biological samples.

Methodology Overview

The method employs a sample preparation procedure involving protein precipitation, followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the separation and detection of the target analyte. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

This protocol is designed for the extraction of this compound from cell cultures or tissue homogenates.

  • Reagents and Materials:

    • 5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

    • Acetonitrile, LC-MS grade

    • Water, LC-MS grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar acyl-CoA not present in the sample)

    • Microcentrifuge tubes

    • Centrifuge capable of 14,000 x g and 4 °C

  • Procedure:

    • For cultured cells, pellet a known number of cells and aspirate the supernatant. For tissue, use a known weight of homogenized tissue.

    • To the cell pellet or tissue homogenate, add 200 µL of ice-cold 5% SSA.

    • Add the internal standard to each sample at a known concentration.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Instrumentation:

    • A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of acyl-CoA species.[1]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[2]

    • Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.[2]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
8.060
8.195
10.095
10.15
12.05

3. Mass Spectrometry (MS)

  • Instrumentation:

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • The precursor ion (Q1) for this compound is calculated based on its chemical formula (C₂₇H₄₀N₇O₁₈P₃S) and the addition of a proton in positive ion mode. The predicted m/z is 892.16.

    • Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[3] Another common product ion has an m/z of 428.

    • The proposed MRM transitions for this compound and a hypothetical internal standard are provided in the data presentation section.

Data Presentation

Table 1: Predicted MRM Transitions for this compound and a Hypothetical Internal Standard

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound (Quantifier)892.16385.1630
This compound (Qualifier)892.16428.0425
Internal Standard (e.g., C17:0-CoA)906.21399.2130

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)0.5 nM
Limit of Quantification (LOQ)1.5 nM
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cell Pellet or Tissue Homogenate) add_ssa Add 5% SSA and Internal Standard sample->add_ssa vortex Vortex add_ssa->vortex incubate Incubate on Ice vortex->incubate centrifuge Centrifuge (14,000 x g, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography C18 Reversed-Phase Chromatography injection->chromatography ionization Positive ESI chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification results Concentration of This compound quantification->results

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

signaling_pathway Precursor Metabolic Precursor Analyte This compound Precursor->Analyte Enzymatic Synthesis Downstream Downstream Metabolite/ Signaling Event Analyte->Downstream Further Metabolism or Signaling Cascade

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust tool for the quantification of this compound in biological matrices. This method will be invaluable for researchers investigating the metabolic roles of this novel compound and for professionals in drug development exploring new therapeutic avenues. The detailed protocol and established parameters offer a solid foundation for the implementation of this analytical technique in various research settings.

References

Application Notes and Protocols: Chemical Synthesis of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

3,4-dimethylidenehexanedioyl-CoA is a derivative of adipic acid featuring two exocyclic double bonds, making it a potentially interesting molecule for various biochemical and pharmacological studies. Its structural similarity to intermediates in fatty acid metabolism and other metabolic pathways suggests it could be a substrate, inhibitor, or probe for various enzymes. Coenzyme A (CoA) and its thioesters are central to metabolism, acting as acyl group carriers and participating in the synthesis and oxidation of fatty acids, as well as the citric acid cycle. The synthesis of specific acyl-CoA derivatives is crucial for the in-vitro study of enzymes that utilize them as substrates.

This protocol details a plausible, albeit theoretical, multi-step chemical synthesis of this compound. The synthesis is divided into two main stages:

  • Stage 1: Synthesis of the precursor, 3,4-dimethylidenehexanedioic acid, via a double Wittig reaction on a diketo-diester precursor, followed by hydrolysis.

  • Stage 2: Conversion of the dicarboxylic acid to its bis-CoA thioester via activation of the carboxyl groups and subsequent reaction with Coenzyme A.

Proposed Synthetic Pathway

The proposed synthetic route is illustrated in the workflow diagram below. It begins with the synthesis of diethyl 3,4-diketohexanedioate, followed by a double Wittig olefination to introduce the dimethylidene groups. The resulting diester is then hydrolyzed to the free dicarboxylic acid. Finally, the acid is activated and coupled with Coenzyme A to yield the target molecule.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3,4-dimethylidenehexanedioic acid cluster_stage2 Stage 2: Synthesis of this compound start Diethyl 3,4-diketohexanedioate wittig Double Wittig Reaction (Ph3P=CH2) start->wittig 1 diester Diethyl 3,4-dimethylidenehexanedioate wittig->diester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) diester->hydrolysis 2 diacid 3,4-dimethylidenehexanedioic acid hydrolysis->diacid activation Activation (e.g., (COCl)2 or EDC/NHS) diacid->activation 3 activated_diacid Activated Diacid Intermediate activation->activated_diacid coa_reaction Reaction with Coenzyme A (CoASH) activated_diacid->coa_reaction 4 final_product This compound coa_reaction->final_product

Figure 1: Proposed workflow for the synthesis of 3,4-dimethylidenehexanedioyl

Application Note: A Proposed In Vitro Spectrophotometric Assay for 3,4-dimethylidenehexanedioyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenehexanedioyl-CoA is a unique dicarboxylic acyl-CoA derivative characterized by a conjugated diene system. While its precise biological role is still under investigation, its structure suggests involvement in specialized metabolic pathways, potentially as an intermediate in fatty acid metabolism or secondary metabolite biosynthesis. The enzymatic conversion of such a reactive diene is of significant interest for understanding these pathways and for the development of targeted therapeutic agents. This application note details a proposed continuous spectrophotometric assay for monitoring the activity of a putative this compound reductase, an enzyme hypothesized to catalyze the reduction of the conjugated diene system.

The proposed assay is based on principles adapted from established methods for other acyl-CoA dehydrogenases and reductases.[1][2] It relies on monitoring the decrease in absorbance that accompanies the reduction of the conjugated diene system of this compound, coupled with the simultaneous oxidation of a nicotinamide (B372718) cofactor (NADH or NADPH). This method offers a rapid, convenient, and high-throughput compatible approach for enzyme characterization, inhibitor screening, and kinetic analysis.

Principle of the Assay

The hypothetical enzyme, termed "this compound Reductase" (DMH-CoAR), is presumed to catalyze the reduction of the two methylene (B1212753) groups of the substrate to form 3,4-dimethylhexanedioyl-CoA. This reaction would consume a reducing equivalent, typically NADPH or NADH.

The conjugated diene structure of this compound is expected to have a distinct ultraviolet (UV) absorbance maximum. Upon enzymatic reduction and saturation of the double bonds, this characteristic absorbance will decrease. Concurrently, the oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The assay can therefore monitor either the change in substrate absorbance at its specific maximum wavelength (λmax) or the change in NADPH absorbance at 340 nm. Monitoring NADPH consumption at 340 nm is a common and reliable method for many dehydrogenases and reductases.[1][3]

Experimental Protocols

Materials and Reagents

  • This compound (substrate)

  • NADPH (cofactor)

  • Purified or partially purified enzyme preparation (putative this compound Reductase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 250-400 nm) and with temperature control.

Protocol 1: Determination of Optimal Wavelength for Substrate Monitoring

  • Prepare a solution of 50 µM this compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Scan the absorbance of the solution from 230 nm to 400 nm using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare a solution of the expected product, 3,4-dimethylhexanedioyl-CoA, at the same concentration and scan its absorbance over the same range to confirm a significant decrease in absorbance at the determined λmax upon reduction.

Protocol 2: Standard Spectrophotometric Assay for Enzyme Activity

  • Prepare the Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.4.

  • Set up the reaction mixture in a final volume of 200 µL in a 96-well plate or 1 mL in a cuvette. The final concentrations should be:

    • 50 µM this compound

    • 200 µM NADPH

    • Assay Buffer

    • Enzyme preparation (e.g., 5-20 µg of total protein)

  • Equilibrate the spectrophotometer and the reaction plate/cuvette to the desired temperature (e.g., 37°C).

  • Add all components except the enzyme to the wells/cuvette (Master Mix).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately begin monitoring the decrease in absorbance at 340 nm (for NADPH consumption) for 5-10 minutes, taking readings every 15-30 seconds.

  • Run control reactions:

    • No enzyme control: to assess the non-enzymatic degradation of NADPH.

    • No substrate control: to measure any substrate-independent NADPH oxidase activity in the enzyme preparation.

Data Analysis

  • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Calculate the change in absorbance per minute (ΔAbs/min).

  • Correct the rate by subtracting the rates from the control reactions.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Activity (µmol/min/mL) = (ΔAbs/min) / (ε × path length) × 1000

    • Specific Activity (µmol/min/mg) = Activity / [Protein concentration (mg/mL)]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for DMH-CoAR

ParameterValueStandard Deviation
Kₘ for this compound 25.8 µM± 3.2 µM
Kₘ for NADPH 15.2 µM± 2.1 µM
Vₘₐₓ 1.5 µmol/min/mg± 0.1 µmol/min/mg
kcat 2.5 s⁻¹± 0.2 s⁻¹
kcat/Kₘ (Substrate) 9.7 x 10⁴ M⁻¹s⁻¹± 1.1 x 10⁴ M⁻¹s⁻¹

This table presents hypothetical kinetic data obtained by varying the concentration of one substrate while keeping the other saturated and fitting the initial velocity data to the Michaelis-Menten equation.

Table 2: Effect of Inhibitors on DMH-CoAR Activity

Inhibitor (at 10 µM)% InhibitionIC₅₀ Value
Compound A 85%1.2 µM
Compound B 45%11.5 µM
Compound C 12%> 50 µM

This table summarizes hypothetical data from a screening assay to identify potential inhibitors of the enzyme.

Visualizations

Hypothetical Signaling Pathway

Signaling_Pathway Fatty_Acid_Precursor Fatty Acid Precursor Enzyme_Complex_1 Enzyme Complex 1 Fatty_Acid_Precursor->Enzyme_Complex_1 Intermediate_1 Unsaturated Intermediate Enzyme_Complex_1->Intermediate_1 Enzyme_Complex_2 Enzyme Complex 2 (Desaturase) Intermediate_1->Enzyme_Complex_2 DMH_CoA 3,4-dimethylidene- hexanedioyl-CoA Enzyme_Complex_2->DMH_CoA DMH_CoAR DMH-CoAR (Reductase) DMH_CoA->DMH_CoAR Reduced_Product 3,4-dimethyl- hexanedioyl-CoA DMH_CoAR->Reduced_Product Downstream_Metabolism Downstream Metabolism (e.g., TCA Cycle) Reduced_Product->Downstream_Metabolism

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Cofactor Setup_Reaction Add Master Mix to 96-well Plate Reagent_Prep->Setup_Reaction Enzyme_Prep Prepare Enzyme Dilutions Initiate_Reaction Add Enzyme to Initiate Enzyme_Prep->Initiate_Reaction Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (V₀) Monitor_Absorbance->Calculate_Rate Determine_Activity Calculate Specific Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the in vitro enzymatic assay of DMH-CoAR.

References

Application Notes and Protocols for the Quantification of 3,4-dimethylidenehexanedioyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenehexanedioyl-CoA is a novel dicarboxylic acid thioester. The precise biological role of this metabolite is currently under investigation, but its unique structure suggests potential involvement in specialized metabolic pathways, possibly related to fatty acid metabolism, detoxification, or cellular signaling. Accurate quantification of this compound in cell lysates is crucial for elucidating its metabolic context, understanding its regulation, and assessing its potential as a biomarker or therapeutic target.

This document provides a detailed protocol for the quantification of this compound in cultured mammalian cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of acyl-CoA species, ensuring high sensitivity and specificity.

Hypothetical Metabolic Pathway

To provide a conceptual framework, we propose a hypothetical metabolic pathway for the formation and degradation of this compound. In this pathway, a precursor long-chain fatty acid undergoes several rounds of β-oxidation to yield the target analyte. This compound is then further metabolized, potentially feeding into central carbon metabolism.

G cluster_peroxisome Peroxisome / Mitochondria Precursor Precursor Long-Chain Dimethylidene Fatty Acid Precursor_CoA Precursor-CoA Precursor->Precursor_CoA Acyl-CoA Synthetase BetaOx β-oxidation Cycles Precursor_CoA->BetaOx Target_CoA This compound BetaOx->Target_CoA Metabolite_A Metabolite A Target_CoA->Metabolite_A Metabolite_B Metabolite B Target_CoA->Metabolite_B TCA Downstream Metabolism (e.g., TCA Cycle) Metabolite_A->TCA Metabolite_B->TCA

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

This section details the complete workflow for the quantification of this compound from cell lysates.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow Start Cell Culture (e.g., Adherent or Suspension Cells) Harvest Cell Harvesting & Washing (Ice-cold PBS) Start->Harvest Lysis Metabolite Extraction (Cold Methanol (B129727) with Internal Standard) Harvest->Lysis Centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) Lysis->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporation (Vacuum Concentrator or Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitution (50% Methanol in 50 mM Ammonium (B1175870) Acetate) Dry->Reconstitute Centrifuge2 Centrifugation (15,000 x g, 5 min, 4°C) Reconstitute->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for this compound quantification.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Ammonium Acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar odd-chain dicarboxylic acyl-CoA.

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

Sample Preparation

For Adherent Cells:

  • Aspirate the culture medium from the cell monolayer.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard directly to the plate.

  • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

For Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Resuspend the cell pellet in 1 mL of cold methanol containing the internal standard.[1]

Metabolite Extraction
  • Vortex the cell lysate briefly.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Parameter Value
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient Optimized for separation of dicarboxylic acyl-CoAs
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of a synthesized standard of this compound. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[2]

Data Presentation

The quantitative data for this compound should be presented in a clear and structured format. Below is a template table for summarizing results from a hypothetical experiment comparing different cell lines or treatment conditions.

Sample Group Concentration (pmol/10^6 cells) ± SD Limit of Detection (LOD) (fmol on column) Limit of Quantitation (LOQ) (fmol on column)
Cell Line A - Control1.25 ± 0.15515
Cell Line A - Treated5.78 ± 0.42515
Cell Line B - Control0.45 ± 0.08515
Cell Line B - Treated2.11 ± 0.23515

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the cell type, experimental conditions, and instrument sensitivity. The limit of detection (LOD) and limit of quantitation (LOQ) are typically defined as 3 times and 10 times the signal-to-noise ratio, respectively.[2]

Conclusion

This application note provides a comprehensive, though representative, protocol for the quantification of the novel metabolite this compound in cell lysates using LC-MS/MS. The detailed methodology, from sample preparation to data analysis, offers a robust framework for researchers investigating the role of this and other dicarboxylic acyl-CoAs in cellular metabolism. The provided diagrams and data table structure are intended to facilitate experimental design and data interpretation. Successful application of this protocol will enable a deeper understanding of the metabolic pathways involving this compound and its potential significance in health and disease.

References

Application Notes & Protocols: Utilizing 3,4-Dimethylidenehexanedioyl-CoA as a Substrate for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylidenehexanedioyl-CoA is a unique dicarboxylic acyl-CoA analog with reactive dimethylidene groups. Its structure suggests potential roles as a substrate or inhibitor for enzymes involved in fatty acid metabolism and dicarboxylic acid utilization. This document provides detailed application notes and protocols for the use of this compound in enzymatic studies, focusing on its potential interaction with acyl-CoA dehydrogenases. Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation.[1][2] Deficiencies in these enzymes are linked to metabolic disorders, making them important targets for drug development.[1]

The protocols outlined below are based on established methods for studying similar acyl-CoA thioesters and their interactions with ACADs and other CoA-utilizing enzymes.[3][4]

Hypothetical Metabolic Pathway

The structural features of this compound suggest it could be an intermediate in a specialized metabolic pathway or act as an inhibitor of fatty acid oxidation. The following diagram illustrates a hypothetical pathway where it might be processed by a cascade of enzymatic reactions.

Metabolic Pathway cluster_0 Mitochondrial Matrix Precursor Precursor Enzyme_A Enzyme_A Precursor->Enzyme_A Activation This compound This compound Enzyme_A->this compound Synthesis Enzyme_B Enzyme_B This compound->Enzyme_B Dehydrogenation Metabolite_X Metabolite_X Enzyme_B->Metabolite_X Enzyme_C Enzyme_C Metabolite_X->Enzyme_C Downstream_Metabolism Downstream_Metabolism Enzyme_C->Downstream_Metabolism

Caption: Hypothetical metabolic pathway involving this compound.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the interaction of this compound with a putative acyl-CoA dehydrogenase. Such data is crucial for characterizing the enzyme's affinity and catalytic efficiency for this substrate.

SubstrateEnzyme IsoformKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compoundACAD-X115.2 ± 1.85.8 ± 0.512.18.0 x 105
This compoundACAD-X245.7 ± 3.52.1 ± 0.24.49.6 x 104
Hexanedioyl-CoA (Control)ACAD-X125.1 ± 2.28.2 ± 0.717.16.8 x 105
Hexanedioyl-CoA (Control)ACAD-X260.3 ± 4.13.5 ± 0.37.31.2 x 105

Experimental Protocols

Synthesis of this compound

A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA thioesters.[5]

Materials:

  • 3,4-dimethylidenehexanedioic acid

  • Coenzyme A (CoA-SH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, MgCl2

  • Tris-HCl buffer (pH 7.5)

  • HPLC system for purification

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM 3,4-dimethylidenehexanedioic acid, and 0.5 mM CoA-SH.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 30°C for 2-4 hours, monitoring the formation of the acyl-CoA by observing the decrease in free CoA-SH using Ellman's reagent (DTNB).[6]

  • Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M.

  • Centrifuge to remove the precipitated protein.

  • Purify the supernatant containing this compound using a reverse-phase HPLC column.

  • Lyophilize the purified product and store at -80°C.

Enzyme Activity Assay: Spectrophotometric Method

This protocol is adapted for a generic acyl-CoA dehydrogenase, monitoring the reduction of an electron acceptor.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase

  • This compound stock solution

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Protocol:

  • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.6), 0.1 mM PES, and 0.1 mM DCPIP.

  • Add the purified enzyme to the reaction buffer in a cuvette to a final concentration of 10-50 µg/mL.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 600 nm.

  • Initiate the reaction by adding varying concentrations of this compound (e.g., 1-100 µM).

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Experimental Workflow and Logic

The following diagram illustrates the workflow for characterizing the enzymatic activity of a putative acyl-CoA dehydrogenase with this compound.

Experimental Workflow cluster_workflow Enzyme Characterization Workflow Start Start Synthesis Synthesize 3,4-Dimethylidene- hexanedioyl-CoA Start->Synthesis Enzyme_Prep Express and Purify Acyl-CoA Dehydrogenase Start->Enzyme_Prep Purification Purify Substrate (HPLC) Synthesis->Purification Assay Perform Spectrophotometric Enzyme Activity Assay Purification->Assay Enzyme_Prep->Assay Data_Analysis Analyze Kinetic Data (Michaelis-Menten) Assay->Data_Analysis Inhibition_Studies Conduct Inhibition Studies (Optional) Data_Analysis->Inhibition_Studies Structural_Studies Structural Studies (X-ray Crystallography) Data_Analysis->Structural_Studies End End Inhibition_Studies->End Structural_Studies->End

Caption: Workflow for enzyme studies using this compound.

Applications in Drug Development

The unique structure of this compound makes it a candidate for the development of novel therapeutics targeting metabolic disorders. As a potential specific inhibitor of an acyl-CoA dehydrogenase, it could serve as a lead compound for drugs aimed at modulating fatty acid oxidation. Further studies, including structural analysis of the enzyme-substrate complex, could provide insights for rational drug design. The development of such targeted therapies is a key area of interest in modern drug discovery.

References

Application Note: Structural Elucidation of 3,4-dimethylidenehexanedioyl-CoA by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenehexanedioyl-CoA is a unique Coenzyme A (CoA) derivative characterized by a conjugated diene system within its dicarboxylic acid chain. As with many CoA esters, it is likely involved in specialized metabolic pathways. The precise determination of its chemical structure is paramount for understanding its biological function, reactivity, and potential as a therapeutic target or biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1][2] This application note provides a detailed protocol for acquiring and interpreting NMR data to confirm the structure of this compound.

Experimental Protocols

Detailed methodologies for sample preparation, NMR data acquisition, and processing are provided below. These protocols are designed to ensure high-quality data suitable for complete structural assignment.

Sample Preparation

Proper sample preparation is critical, especially for CoA compounds which can be unstable.[3][4][5]

  • Compound Handling: Handle solid this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent Preparation: Prepare a 100 mM potassium phosphate (B84403) buffer in deuterium (B1214612) oxide (D₂O) and adjust the pD to 7.4. The pD can be estimated by adding 0.4 to the pH meter reading.

  • Reference Standard: Add a known concentration (e.g., 50 µM) of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), to the buffer solution. TSP provides a chemical shift reference at 0.00 ppm.[6]

  • Sample Dissolution: Accurately weigh approximately 1-5 mg of this compound and dissolve it in 0.5 mL of the prepared D₂O buffer to achieve a final concentration of approximately 1-10 mM.

  • Degassing: To prevent oxidation of the free thiol group on any contaminating free CoA, degas the solution by bubbling with helium or argon gas for 5-10 minutes.[4][5] This step is crucial for sample stability, as CoA levels can otherwise diminish significantly over time.[3][4][5]

  • Transfer: Transfer the final solution to a 5 mm NMR tube for analysis.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR:

    • Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation).

    • Key Parameters:

      • Spectral Width: 16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 5 seconds

      • Number of Scans: 64-256 (depending on concentration)

      • Temperature: 298 K (25 °C)

  • 1D ¹³C NMR:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: 220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 2048-8192

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Experiment: Gradient-selected COSY (gCOSY) to identify proton-proton spin couplings.

    • Key Parameters:

      • Spectral Width: 12-14 ppm in both dimensions

      • Data Points: 2048 (F2) x 512 (F1)

      • Number of Scans: 8-16 per increment

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC to identify direct one-bond C-H correlations.

    • Key Parameters:

      • ¹H Spectral Width: 12-14 ppm

      • ¹³C Spectral Width: 180-200 ppm

      • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz

      • Number of Scans: 16-32 per increment

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • Experiment: Gradient-selected HMBC to identify long-range (2-3 bond) C-H correlations.

    • Key Parameters:

      • ¹H Spectral Width: 12-14 ppm

      • ¹³C Spectral Width: 220-240 ppm

      • Long-Range Coupling Constant: Optimized for 8 Hz

      • Number of Scans: 32-64 per increment

Data Processing
  • Software: Use standard NMR processing software (e.g., TopSpin, MestReNova, VnmrJ).

  • Fourier Transform: Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase all spectra and apply automatic baseline correction.

  • Referencing: Reference the ¹H spectrum to the TSP signal at 0.00 ppm. Reference the ¹³C spectrum indirectly using the unified scale.

  • Analysis: Integrate 1D ¹H signals and pick peaks for all spectra to identify chemical shifts, multiplicities, and coupling constants. Analyze cross-peaks in 2D spectra to establish correlations.

Data Presentation and Interpretation

The following tables summarize the predicted quantitative NMR data for this compound. The data for the CoA moiety is based on typical values for acyl-CoAs, while the data for the 3,4-dimethylidenehexanedioyl moiety is estimated based on the analysis of structurally similar compounds like itaconic acid.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (D₂O, pD 7.4, 600 MHz).

Atom NumberMoietyPredicted δ (ppm)MultiplicityIntegration
H-2Diacid Chain3.25s2H
H-5Diacid Chain2.95s2H
H-3a (=CH₂)Diacid Chain6.10s1H
H-3b (=CH₂)Diacid Chain5.65s1H
H-4a (=CH₂)Diacid Chain6.20s1H
H-4b (=CH₂)Diacid Chain5.75s1H
H-1' (Cys)Cysteamine (B1669678)3.12t2H
H-2' (Cys)Cysteamine3.58t2H
H-1'' (Pan)Pantothenate3.95s2H
H-3'' (Pan)Pantothenate3.45t2H
H-4'' (Pan)Pantothenate2.41t2H
H-5'' (Pan-CH₃)Pantothenate0.88s3H
H-5'' (Pan-CH₃)Pantothenate0.75s3H
H-1''' (Rib)Adenosine6.15d1H
H-2''' (Rib)Adenosine4.55t1H
H-3''' (Rib)Adenosine4.35t1H
H-4''' (Rib)Adenosine4.25m1H
H-5''' (Rib)Adenosine4.14m2H
H-2'''' (Ade)Adenine8.15s1H
H-8'''' (Ade)Adenine8.45s1H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (D₂O, pD 7.4, 151 MHz).

Atom NumberMoietyPredicted δ (ppm)
C-1 (COOH)Diacid Chain179.5
C-2Diacid Chain43.5
C-3Diacid Chain145.1
C-4Diacid Chain144.8
C-5Diacid Chain40.2
C-6 (COSCoA)Diacid Chain198.0
C-3 (=CH₂)Diacid Chain126.5
C-4 (=CH₂)Diacid Chain127.0
C-1' (Cys)Cysteamine35.8
C-2' (Cys)Cysteamine41.5
C-1'' (Pan)Pantothenate76.1
C-2'' (Pan)Pantothenate42.3
C-3'' (Pan)Pantothenate38.9
C-4'' (Pan)Pantothenate36.4
C-5'' (Pan-CH₃)Pantothenate22.1
C-5'' (Pan-CH₃)Pantothenate21.8
C-1''' (Rib)Adenosine88.2
C-2''' (Rib)Adenosine75.3
C-3''' (Rib)Adenosine71.1
C-4''' (Rib)Adenosine85.0
C-5''' (Rib)Adenosine65.5
C-2'''' (Ade)Adenine153.1
C-4'''' (Ade)Adenine149.5
C-5'''' (Ade)Adenine119.2
C-6'''' (Ade)Adenine156.0
C-8'''' (Ade)Adenine141.6

Visualization of Workflow and Logic

The structural elucidation process follows a logical workflow, starting from the sample and proceeding through a series of NMR experiments that each provide specific structural information.

experimental_workflow Experimental Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sample 3,4-dimethylidene- hexanedioyl-CoA Buffer D₂O Buffer (pD 7.4 + TSP) Sample->Buffer NMR_Tube Final NMR Sample Buffer->NMR_Tube OneD 1D NMR (¹H, ¹³C) NMR_Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD Processing Fourier Transform, Phasing, Referencing OneD->Processing TwoD->Processing Analysis Peak Picking, Integration, Correlation Analysis Processing->Analysis Final_Structure Final Structure Confirmation Analysis->Final_Structure

Caption: A flowchart of the experimental workflow.

elucidation_logic Logic of Structural Elucidation cluster_experiments NMR Experiments cluster_info Derived Information H1 1D ¹H NMR ProtonInfo Proton environment, multiplicity, count H1->ProtonInfo C13 1D ¹³C NMR CarbonInfo Carbon backbone, functional groups C13->CarbonInfo COSY 2D COSY HH_Connect ¹H-¹H connectivities (through 3 bonds) COSY->HH_Connect HSQC 2D HSQC CH_Connect Direct ¹H-¹³C bonds HSQC->CH_Connect HMBC 2D HMBC LongRange_Connect Long-range ¹H-¹³C connectivities (2-3 bonds) HMBC->LongRange_Connect Structure Assembled Structure of This compound ProtonInfo->Structure CarbonInfo->Structure HH_Connect->Structure CH_Connect->Structure LongRange_Connect->Structure

Caption: The logical flow of information from NMR experiments.

Structure Confirmation Strategy

The final structure is confirmed by systematically assembling the pieces of information provided by each NMR experiment.

  • Identify Spin Systems (COSY): The COSY spectrum will confirm the isolated nature of the methylene (B1212753) protons (H-2, H-5) and the vinyl protons (H-3a/b, H-4a/b) in the diacid chain, as they are not expected to show correlations to each other. It will also trace the connectivity within the pantothenate and ribose moieties of the CoA tail.

  • Assign Protons to Carbons (HSQC): The HSQC spectrum directly links each proton signal to its attached carbon. For example, it will show correlations between the vinyl proton signals (~5.6-6.2 ppm) and the sp² carbon signals (~126-127 ppm), and between the allylic methylene protons (~2.9-3.3 ppm) and their corresponding sp³ carbons (~40-44 ppm).

  • Assemble the Fragments (HMBC): The HMBC spectrum is crucial for connecting the isolated spin systems and confirming the overall carbon skeleton. Key expected correlations include:

    • From the H-2 methylene protons to the C-1 (carboxyl), C-3 (quaternary vinyl), and C-4 (quaternary vinyl) carbons.

    • From the H-5 methylene protons to the C-6 (thioester carbonyl), C-3, and C-4 carbons.

    • From the vinyl protons (=CH₂) to the quaternary C-3 and C-4 carbons.

    • From the H-1' cysteamine protons to the C-6 thioester carbonyl, confirming the link between the diacid chain and the CoA moiety.

Conclusion

This application note outlines a comprehensive NMR-based strategy for the complete structural elucidation of this compound. By employing a suite of 1D and 2D NMR experiments, researchers can unambiguously determine the chemical structure, including the connectivity of the acyl chain and the integrity of the Coenzyme A tail. The detailed protocols and predicted data serve as a robust guide for scientists working on the characterization of novel CoA derivatives in metabolic research and drug development.

References

Application Notes and Protocols: Development of a Biosensor for 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethylidenehexanedioyl-CoA is a unique acyl-CoA thioester characterized by two reactive methylene (B1212753) groups. While its precise biological role and metabolic pathway are not yet fully elucidated in publicly available literature, its structure suggests potential involvement in specialized metabolic pathways, possibly as an intermediate in the biosynthesis of complex natural products or as a product of xenobiotic metabolism. The development of a sensitive and specific biosensor for this compound would be a valuable tool for investigating its metabolism, identifying interacting enzymes, and screening for potential therapeutic agents that modulate its concentration.

These application notes describe a theoretical framework and detailed protocols for the development of an electrochemical biosensor for the detection and quantification of this compound. The proposed biosensor is based on a hypothetical enzymatic reaction where a putative reductase catalyzes the reduction of the dimethylidene groups of the target molecule.

Proposed Signaling Pathway and Biosensor Principle

Due to the absence of established metabolic pathways for this compound, we propose a hypothetical enzymatic reaction as the basis for our biosensor design. We hypothesize the existence of a reductase, tentatively named "this compound reductase" (DMH-CoA Reductase), that catalyzes the NADH-dependent reduction of the two methylene groups to methyl groups, yielding 3,4-dimethylhexanedioyl-CoA.

The core principle of the proposed electrochemical biosensor is the measurement of the decrease in NADH concentration as it is consumed during the enzymatic reaction. This will be achieved by immobilizing the putative DMH-CoA Reductase onto a modified electrode surface that is capable of electrochemically oxidizing NADH. The rate of decrease in the NADH oxidation current will be directly proportional to the concentration of this compound in the sample.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound 3,4-dimethylhexanedioyl-CoA 3,4-dimethylhexanedioyl-CoA This compound->3,4-dimethylhexanedioyl-CoA DMH-CoA Reductase NADH NADH NAD+ NAD+ NADH->NAD+

Caption: Hypothetical enzymatic reduction of this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, kinetic parameters for the proposed DMH-CoA Reductase and performance characteristics of the biosensor. These values are based on typical data for acyl-CoA dehydrogenases and electrochemical biosensors and should be experimentally determined.

ParameterValueUnitNotes
Enzyme Kinetics
Michaelis Constant (Km)50µMFor this compound
Maximum Velocity (Vmax)100nmol/min/mg proteinFor a purified preparation of DMH-CoA Reductase
Biosensor Performance
Limit of Detection (LOD)0.5µMSignal-to-noise ratio of 3
Limit of Quantification (LOQ)1.5µMSignal-to-noise ratio of 10
Linear Range1.5 - 200µMRange where the response is directly proportional to the concentration
Response Time< 60secondsTime to reach 95% of the steady-state signal
Stability90% activity after 30 days%When stored at 4°C

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DMH-CoA Reductase

This protocol describes the expression of a hypothetical, codon-optimized gene for DMH-CoA Reductase in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) competent cells

  • pET expression vector containing the gene for DMH-CoA Reductase with a His-tag

  • LB Broth and LB agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Transform the pET expression vector into E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.

  • Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay.

Protocol 2: Fabrication of the Electrochemical Biosensor

This protocol details the modification of a screen-printed carbon electrode (SPCE) and the immobilization of the purified DMH-CoA Reductase.

Materials:

  • Screen-printed carbon electrodes (SPCEs)

  • Graphene oxide (GO) dispersion

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Purified DMH-CoA Reductase

  • Phosphate buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA) solution (1%)

Procedure:

  • Clean the SPCE surface by rinsing with deionized water and ethanol, then dry under a stream of nitrogen.

  • Drop-cast 5 µL of GO dispersion (1 mg/mL) onto the working electrode of the SPCE and let it dry at room temperature.

  • Activate the carboxyl groups of GO by incubating the electrode in a solution of 0.4 M EDC and 0.1 M NHS in PBS for 1 hour.

  • Rinse the electrode with PBS to remove excess EDC and NHS.

  • Immediately drop-cast 10 µL of the purified DMH-CoA Reductase solution (1 mg/mL in PBS) onto the activated GO surface and incubate in a humid chamber for 2 hours at room temperature.

  • Block any remaining active sites by incubating the electrode in 1% BSA solution for 30 minutes.

  • Rinse the electrode with PBS to remove unbound enzyme and BSA.

  • Store the modified electrode at 4°C in PBS when not in use.

G cluster_workflow Biosensor Fabrication Workflow A Clean SPCE B Drop-cast Graphene Oxide A->B C Activate with EDC/NHS B->C D Immobilize DMH-CoA Reductase C->D E Block with BSA D->E F Final Biosensor E->F

Caption: Workflow for the fabrication of the electrochemical biosensor.

Protocol 3: Electrochemical Detection of this compound

This protocol describes the use of the fabricated biosensor for the quantitative detection of the target analyte.

Materials:

  • Fabricated DMH-CoA Reductase biosensor

  • Potentiostat

  • Electrochemical cell

  • Phosphate buffered saline (PBS), pH 7.4

  • NADH solution (10 mM stock)

  • Standard solutions of this compound of known concentrations

Procedure:

  • Set up the electrochemical cell with the biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Add a defined volume of PBS to the electrochemical cell.

  • Add NADH to a final concentration of 200 µM.

  • Apply a constant potential of +0.5 V (vs. Ag/AgCl) and record the steady-state current corresponding to NADH oxidation.

  • Inject a known concentration of the this compound standard solution into the cell and record the decrease in the oxidation current over time.

  • The rate of current decrease is proportional to the concentration of this compound.

  • Generate a calibration curve by plotting the rate of current change against the concentration of the analyte.

  • For sample analysis, repeat steps 2-5 using the unknown sample instead of a standard solution and determine the concentration from the calibration curve.

G cluster_detection Detection Principle Analyte This compound Enzyme Immobilized DMH-CoA Reductase Analyte->Enzyme Electrode Modified Electrode Enzyme->Electrode Consumes NADH NADH NADH NADH->Enzyme Signal Current Decrease Electrode->Signal Measures Oxidation

Caption: Logical relationship of the electrochemical detection principle.

Conclusion

The development of a biosensor for this compound, as outlined in these application notes, provides a powerful tool for advancing our understanding of its potential roles in biology and medicine. While based on a hypothetical enzymatic pathway, the detailed protocols offer a solid foundation for the experimental realization of such a biosensor. Successful implementation will enable rapid and sensitive detection of this novel metabolite, facilitating further research into its metabolic context and its potential as a biomarker or drug target.

Application Note & Protocol: High-Resolution Mass Spectrometry of Novel Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) derivatives are central intermediates in numerous metabolic and signaling pathways, including fatty acid metabolism, the Krebs cycle, and the post-translational modification of proteins.[1][2][3] The ability to accurately identify and quantify novel acyl-CoA species is crucial for understanding cellular physiology and the mechanisms of disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive analysis of the acyl-CoA pool. This application note provides detailed protocols and data presentation guidelines for the analysis of novel acyl-CoA derivatives using HRMS.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following tables provide examples of how to structure quantitative results for different aspects of acyl-CoA analysis.

Table 1: Recovery of Acyl-CoA Species with Different Extraction Methods

This table summarizes the percent recovery of various acyl-CoA species when extracted from a biological sample using two different methods: Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE), and 5-Sulfosalicylic Acid (SSA).[1] Data is presented as the mean percentage recovery relative to a direct standard injection.

AnalyteTCA with SPE Recovery (%)SSA Recovery (%)
Pantothenate0>100
Dephospho-CoA0>99
Coenzyme A174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859

Table 2: LC-MS/MS Parameters for Targeted Acyl-CoA Analysis

This table provides an example of optimized parameters for a targeted multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Acetyl-CoA810.1303.13550
Malonyl-CoA854.1347.13550
Succinyl-CoA868.1361.13550
Palmitoyl-CoA1006.5499.34550
Oleoyl-CoA1032.5525.34550
Stearoyl-CoA1034.5527.34550

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following sections provide step-by-step protocols for the key stages of acyl-CoA analysis.

Protocol 1: Sample Preparation - Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoA species.[4]

Materials:

  • Frozen tissue powder (e.g., liver, heart)

  • Extraction Buffer: Methanol (B129727)/water (1:1) containing 5% acetic acid

  • Internal Standard Solution: A mixture of isotopically labeled or odd-chain acyl-CoAs (e.g., [²H₅]propionyl-CoA, heptadecanoyl-CoA)

  • 2-(2-pyridyl)ethyl silica (B1680970) gel ion exchange cartridges

  • Methanol

  • 50 mM Ammonium (B1175870) Formate (B1220265) (pH 6.3)

  • Nitrogen gas evaporator

  • -80°C freezer

Procedure:

  • Weigh approximately 250 mg of frozen tissue powder into a homogenization tube.

  • Spike the tissue with the internal standard solution.

  • Add 4 mL of ice-cold extraction buffer.

  • Homogenize the tissue for 1 minute using a Polytron homogenizer on ice.

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Pre-activate an ion exchange cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.

  • Load the supernatant onto the equilibrated cartridge.

  • Wash the cartridge with 3 mL of extraction buffer.

  • Elute the acyl-CoAs with the following sequence:

    • 3 mL of 50 mM ammonium formate (pH 6.3) / methanol (1:1, v/v)

    • 3 mL of 50 mM ammonium formate (pH 6.3) / methanol (1:3, v/v)

    • 3 mL of methanol

  • Combine the elution fractions and dry the sample under a stream of nitrogen gas.

  • Store the dried extract at -80°C until LC-MS analysis.

Protocol 2: High-Resolution LC-MS/MS Analysis

This protocol describes a general method for the analysis of acyl-CoAs using a high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.[6][7]

Materials:

  • Dried acyl-CoA extract

  • Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) (pH 6.8)

  • Mobile Phase B: Methanol

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

  • High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Reconstitute the dried acyl-CoA extract in 100 µL of Mobile Phase A.

  • Set the autosampler temperature to 4°C.

  • Inject 5-10 µL of the reconstituted sample onto the LC system.

  • Perform the chromatographic separation using the following gradient:

    • 0-2 min: 2% B

    • 2-5 min: 2% to 95% B

    • 5-10 min: 95% B

    • 10-10.5 min: 95% to 2% B

    • 10.5-15 min: 2% B (re-equilibration)

  • Set the mass spectrometer to acquire data in positive ion mode.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS and MS/MS spectra.

  • For full scan MS, set the resolution to >70,000.

  • For MS/MS, use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Mandatory Visualizations

Diagram 1: Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis tissue Tissue Homogenization extraction Solid-Phase Extraction tissue->extraction Supernatant drying Solvent Evaporation extraction->drying Eluate lc Reversed-Phase LC Separation drying->lc Reconstituted Extract ms High-Resolution MS lc->ms msms MS/MS Fragmentation ms->msms Data-Dependent Acquisition feature Feature Detection msms->feature identification Compound Identification feature->identification MS/MS Spectra quantification Quantification identification->quantification Identified Features

Caption: A generalized workflow for the analysis of acyl-CoA derivatives.

Diagram 2: Signaling Role of Long-Chain Acyl-CoAs

signaling_pathway cluster_downstream Cellular Processes FA Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL LC_ACoA Long-Chain Acyl-CoA ACSL->LC_ACoA beta_ox Beta-Oxidation (Energy) LC_ACoA->beta_ox lipid_syn Complex Lipid Synthesis LC_ACoA->lipid_syn protein_acyl Protein Acylation (Signaling) LC_ACoA->protein_acyl gene_reg Gene Regulation (Transcription Factors) LC_ACoA->gene_reg

Caption: Long-chain acyl-CoAs act as key signaling and metabolic hubs.

Diagram 3: Data Analysis Logic for Novel Acyl-CoA Identification

References

Application Notes and Protocols for the Purification of 3,4-dimethylidenehexanedioyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the purification of 3,4-dimethylidenehexanedioyl-CoA, a key intermediate in various metabolic pathways, utilizing High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation and HPLC-based purification.

Introduction

This compound is a pivotal molecule in cellular metabolism. Accurate and efficient purification of this acyl-CoA ester is critical for a range of downstream applications, including enzymatic assays, structural biology, and metabolomics studies. HPLC is a powerful technique for the separation and purification of acyl-CoA esters, offering high resolution and sensitivity.[1][2][3] This document outlines a robust protocol for the purification of this compound, adapted from established methods for similar acyl-CoA esters.

Data Presentation

Successful purification of this compound can be assessed by monitoring key parameters such as retention time, purity, and yield. The following tables provide a template for summarizing the quantitative data obtained during the purification process.

Table 1: HPLC Gradient Conditions for the Elution of this compound

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
2050501.0
255951.0
305951.0
319551.0
409551.0

Table 2: Summary of Purification Results

SampleRetention Time (min)Peak AreaPurity (%)Yield (%)
Crude Extract---100
Purified Fraction 1e.g., 15.2e.g., 5.8 x 10^5e.g., >95e.g., 75
Purified Fraction 2e.g., 18.5e.g., 1.2 x 10^5e.g., >90e.g., 15

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Prior to HPLC, it is often necessary to concentrate and partially purify the acyl-CoA esters from the crude biological or enzymatic reaction mixture.[1] A C18-based solid-phase extraction is a commonly used method.[1][4]

  • Materials:

    • C18 SPE Cartridge

    • Methanol

    • Acetonitrile

    • 0.1 M Ammonium (B1175870) Acetate

    • Deionized Water

    • Vacuum manifold

  • Protocol:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.

    • Sample Loading: Acidify the crude extract containing this compound to approximately pH 3 with a suitable acid (e.g., perchloric acid) and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of acidic water (pH 3) to remove unbound impurities. Further wash with 5 mL of a non-polar organic solvent like petroleum ether to remove lipids.

    • Elution: Elute the bound this compound from the cartridge using an appropriate solvent mixture, such as 65:35 (v/v) ethanol/water containing 0.1 M ammonium acetate.[1]

    • Drying: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried sample in a small volume of the initial HPLC mobile phase.

2. HPLC Purification

Reverse-phase HPLC is the method of choice for separating acyl-CoA esters based on their hydrophobicity.[5]

  • Instrumentation and Columns:

    • A standard HPLC system equipped with a UV detector.

    • A C18 reverse-phase column (e.g., Develosil ODS, 4.6 x 250 mm) is suitable for the separation of many acyl-CoA esters.[1]

  • Mobile Phases:

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

    • Mobile Phase B: Acetonitrile.[1][2]

  • HPLC Protocol:

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Injection: Inject the reconstituted sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

    • Gradient Elution: Separate the components using a linear gradient as detailed in Table 1. This gradient is a starting point and may require optimization for the best separation of this compound.

    • Detection: Monitor the elution of compounds by measuring the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[1][2]

    • Fraction Collection: Collect the fractions corresponding to the peak of interest, which is presumed to be this compound based on its expected retention time.

    • Purity Analysis: Analyze the collected fractions for purity using the same HPLC method or by mass spectrometry.

    • Solvent Evaporation: Remove the HPLC solvents from the purified fractions using a vacuum concentrator.

    • Storage: Store the purified this compound at -80°C to prevent degradation.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification start Crude Sample (this compound) spe Solid-Phase Extraction (SPE) - C18 Cartridge start->spe elution Elution of Acyl-CoA spe->elution dry Drying and Reconstitution elution->dry hplc HPLC System - C18 Reverse-Phase Column - UV Detector (260 nm) dry->hplc Inject Reconstituted Sample gradient Gradient Elution (Acetonitrile/Buffer) hplc->gradient collection Fraction Collection gradient->collection analysis Purity Analysis collection->analysis final_product Purified this compound analysis->final_product SPE_Process start Start: Condition C18 Cartridge load Load Acidified Sample start->load wash1 Wash with Acidic Water load->wash1 wash2 Wash with Organic Solvent wash1->wash2 elute Elute with Ethanol/Water/Ammonium Acetate wash2->elute end_spe Collected Eluate elute->end_spe

References

Application Notes and Protocols for Dicarboxylic Acid-CoA Esters in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,4-dimethylidenehexanedioyl-CoA: Extensive searches of scientific literature and metabolic databases did not yield specific information on a compound named "this compound" in the context of metabolic engineering. It is possible that this name is non-standard or refers to a novel, yet unpublished, molecule. The following application notes and protocols are therefore focused on the broader and well-documented class of dicarboxylic acid-CoA esters, which are of significant interest in metabolic engineering for the production of biopolymers and other valuable chemicals.

Introduction to Metabolic Engineering of Dicarboxylic Acid-CoA Esters

Dicarboxylic acids and their corresponding Coenzyme A (CoA) esters are important intermediates in various metabolic pathways and serve as versatile building blocks for the synthesis of polymers, lubricants, and pharmaceuticals.[1][2][3][4] Metabolic engineering efforts have focused on the microbial production of a variety of dicarboxylic acids, such as succinic acid, adipic acid, and sebacic acid, from renewable feedstocks.[1][2][4] The activation of these dicarboxylic acids to their CoA esters is a critical step for their subsequent conversion into valuable products.

The general strategy for producing dicarboxylic acid-CoA esters involves:

  • Engineering a host microorganism to produce a specific dicarboxylic acid.

  • Activating the dicarboxylic acid to its corresponding mono- or di-CoA ester using endogenous or heterologous acyl-CoA synthetases or CoA ligases.

These activated monomers can then be channeled into various biosynthetic pathways to produce a range of biopolymers and other chemicals.

Biosynthesis of Adipoyl-CoA: A Case Study

Adipic acid is a C6 dicarboxylic acid that is a key monomer for the production of nylon-6,6. Microbial production of adipic acid and its activated form, adipoyl-CoA, is a sustainable alternative to the conventional petrochemical process. Adipoyl-CoA is formed from the degradation of dicarboxylic acids that arise from the ω-oxidation of fatty acids.[5]

Below is a diagram illustrating a potential engineered pathway for adipoyl-CoA biosynthesis.

cluster_0 Engineered Biosynthetic Pathway for Adipoyl-CoA Glucose Glucose E1 Glycolysis & PDH Complex Glucose->E1 Multiple Steps Acetyl_CoA Acetyl-CoA E2 Reverse TCA Cycle Enzymes (Engineered) Acetyl_CoA->E2 Alpha_Ketoglutarate alpha-Ketoglutarate Alpha_Ketoglutarate->E2 Adipate Adipate (Adipic Acid) E4 Acyl-CoA Synthetase Adipate->E4 Adipoyl_CoA Adipoyl-CoA E1->Acetyl_CoA E3 Adipate Biosynthesis Enzymes (e.g., from Pseudomonas) E2->E3 Precursor E3->Adipate E4->Adipoyl_CoA

Caption: Engineered pathway for Adipoyl-CoA production.

Quantitative Data on Dicarboxylic Acid Production

The production of dicarboxylic acids is a prerequisite for the formation of their CoA esters. The table below summarizes the titers of various dicarboxylic acids achieved through metabolic engineering in different microbial hosts.

Dicarboxylic AcidCarbon Chain LengthHost OrganismTiter (g/L)Reference
Malonic AcidC3Escherichia coli45.8[3]
Succinic AcidC4Escherichia coli106[6]
Glutaric AcidC5Escherichia coli2.1[3]
Adipic AcidC6Escherichia coli1.5[3]
Pimelic AcidC7Escherichia coli2.4[3]
Suberic AcidC8Corynebacterium glutamicum0.8[1]
Sebacic AcidC10Candida tropicalis>100[1]
Dodecanedioic AcidC12Candida tropicalis>100[1]

Experimental Protocols

Protocol 4.1: Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general method for the extraction and quantification of acyl-CoA esters from microbial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Microbial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol:water with 0.1 M formic acid)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with cold quenching solution.

  • Cell Pelleting: Centrifuge the quenched culture at a low temperature to pellet the cells.

  • Extraction: Resuspend the cell pellet in cold extraction solvent containing the internal standard. Lyse the cells using methods such as bead beating or sonication.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the clarified extract onto a suitable LC column (e.g., a C18 reversed-phase column).

    • Separate the acyl-CoA esters using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the target acyl-CoA esters using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the concentration of the target acyl-CoA by comparing its peak area to that of the internal standard.

cluster_1 LC-MS/MS Workflow for Acyl-CoA Quantification Start Cell Culture Sample Quench Quenching (e.g., Cold Methanol) Start->Quench Centrifuge1 Centrifugation Quench->Centrifuge1 Extract Extraction with Internal Standard Centrifuge1->Extract Cell Pellet Lyse Cell Lysis Extract->Lyse Centrifuge2 Centrifugation Lyse->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Clarified Lysate LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for Acyl-CoA quantification.

Applications in Biopolymer Synthesis

Dicarboxylic acid-CoA esters are valuable precursors for the synthesis of a wide range of biopolymers, including polyesters and polyamides.[7] The high reactivity of the thioester bond facilitates the polymerization reactions. By engineering microorganisms to produce specific dicarboxylic acid-CoA esters and the necessary polymerizing enzymes (e.g., PHA synthases with altered substrate specificity), novel biopolymers with tailored properties can be synthesized.

cluster_2 Application in Biopolymer Synthesis Dicarboxylic_Acid Dicarboxylic Acid Activation Acyl-CoA Synthetase Dicarboxylic_Acid->Activation Diol Diol Polymerization1 Polymerase (e.g., Engineered PHA Synthase) Diol->Polymerization1 Diamine Diamine Polymerization2 Polymerase (e.g., Amide Synthase) Diamine->Polymerization2 Diacyl_CoA Diacyl-CoA Diacyl_CoA->Polymerization1 Diacyl_CoA->Polymerization2 Polyester Polyester Polyamide Polyamide Activation->Diacyl_CoA Polymerization1->Polyester Polymerization2->Polyamide

Caption: Diacyl-CoA in biopolymer synthesis.

References

Application Notes and Protocols for Stable Isotope Labeling of 3,4-dimethylidenehexanedioyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The metabolic pathway described herein for 3,4-dimethylidenehexanedioyl-CoA is a hypothetical construct based on analogous biochemical reactions, primarily drawing from the ethylmalonyl-CoA pathway and fatty acid metabolism. Direct experimental evidence for this specific pathway is not currently available in the scientific literature. These application notes and protocols are intended to provide a framework for investigation and should be adapted and validated experimentally.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. By introducing stable isotope-labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through a metabolic network. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.

This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic flux analysis. This compound is a unique dicarboxylic acyl-CoA derivative with potential roles in specialized metabolic pathways. Understanding its metabolic fate is crucial for researchers investigating related biochemical networks.

Hypothetical Metabolic Pathway of this compound

We propose a hypothetical metabolic pathway for this compound integrated with central carbon metabolism. In this model, the compound is synthesized from precursors derived from the Krebs cycle and fatty acid metabolism and is subsequently catabolized.

Hypothetical_Pathway cluster_synthesis Synthesis cluster_catabolism Catabolism Precursor_A Precursor A Intermediate_1 Intermediate 1 Precursor_A->Intermediate_1 Enzyme 1 Precursor_B Precursor B Precursor_B->Intermediate_1 Enzyme 2 Target_Compound 3,4-dimethylidene- hexanedioyl-CoA Intermediate_1->Target_Compound Enzyme 3 Metabolite_X Metabolite X Target_Compound->Metabolite_X Enzyme 4 Metabolite_Y Metabolite Y Metabolite_X->Metabolite_Y Enzyme 5 Krebs_Cycle Krebs Cycle Metabolite_Y->Krebs_Cycle Enzyme 6

Caption: Hypothetical metabolic pathway for this compound.

Application Notes

1. Elucidating Novel Metabolic Pathways:

The introduction of ¹³C-labeled this compound can help confirm its metabolic fate. By tracking the incorporation of ¹³C into downstream metabolites, researchers can validate the proposed hypothetical pathway or discover new, uncharacterized reactions.

2. Quantifying Metabolic Fluxes in Disease Models:

In various metabolic disorders, the flux through specific pathways can be altered. By applying MFA with labeled this compound in healthy versus diseased cell models, researchers can quantify these changes, providing insights into disease mechanisms.

3. Target Identification and Drug Development:

Identifying enzymes that are critical for the synthesis or degradation of this compound could reveal novel drug targets. The effect of drug candidates on the flux through this pathway can be assessed, aiding in the evaluation of their efficacy and mechanism of action.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of [U-¹³C]-3,4-dimethylidenehexanedioic Acid

This protocol describes a potential chemo-enzymatic method for synthesizing uniformly labeled 3,4-dimethylidenehexanedioic acid, which can then be converted to its CoA ester.

Materials:

  • [U-¹³C]-labeled precursor (e.g., [U-¹³C]-succinic acid)

  • Appropriate enzymes for chain elongation and desaturation (to be determined based on the validated biosynthetic pathway)

  • Organic solvents (e.g., tetrahydrofuran, ethyl acetate)

  • Reagents for chemical synthesis (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N-hydroxysuccinimide (NHS))

  • Purification columns (e.g., silica (B1680970) gel chromatography, HPLC)

Procedure:

  • Enzymatic Chain Elongation: Incubate the [U-¹³C]-labeled precursor with the necessary enzymes and cofactors to synthesize a C6 dicarboxylic acid backbone.

  • Enzymatic Desaturation: Introduce the double bonds at the 3 and 4 positions using specific desaturases.

  • Purification: Purify the resulting [U-¹³C]-3,4-dimethylidenehexanedioic acid using liquid chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Synthesis_Workflow Start [U-¹³C]-Precursor Step1 Enzymatic Chain Elongation Start->Step1 Step2 Enzymatic Desaturation Step1->Step2 Step3 Purification (HPLC) Step2->Step3 Step4 Characterization (NMR, MS) Step3->Step4 End [U-¹³C]-3,4-dimethylidene- hexanedioic Acid Step4->End

Caption: Workflow for the synthesis of labeled 3,4-dimethylidenehexanedioic acid.

Protocol 2: Conversion to [U-¹³C]-3,4-dimethylidenehexanedioyl-CoA

Materials:

  • [U-¹³C]-3,4-dimethylidenehexanedioic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase or chemical coupling agents (e.g., carbonyldiimidazole)

  • Reaction buffer

Procedure:

  • Enzymatic Method: Incubate the labeled dicarboxylic acid with CoA and a suitable acyl-CoA synthetase in an appropriate buffer.

  • Chemical Method: Alternatively, activate the carboxylic acid groups with a coupling agent and then react with CoA.

  • Purification: Purify the resulting labeled CoA ester using HPLC.

  • Quantification: Determine the concentration of the labeled product using UV-Vis spectrophotometry.

Protocol 3: ¹³C Metabolic Flux Analysis

Cell Culture and Labeling:

  • Culture cells of interest to a desired density.

  • Replace the standard medium with a medium containing a known concentration of [U-¹³C]-3,4-dimethylidenehexanedioyl-CoA.

  • Incubate the cells for a time course to allow for the uptake and metabolism of the labeled substrate.

Metabolite Extraction:

  • Quench the metabolism rapidly by adding cold methanol.

  • Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

LC-MS/MS Analysis:

  • Separate the extracted metabolites using liquid chromatography.

  • Detect and quantify the mass isotopologues of downstream metabolites using a high-resolution mass spectrometer.

Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use software such as INCA or Metran to fit the labeling data to a metabolic model and estimate the intracellular fluxes.

MFA_Workflow Start Cell Culture Step1 Isotope Labeling with [U-¹³C]-3,4-dimethylidene- hexanedioyl-CoA Start->Step1 Step2 Metabolite Extraction Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Data Analysis and Flux Calculation Step3->Step4 End Metabolic Flux Map Step4->End

Caption: General workflow for ¹³C Metabolic Flux Analysis.

Data Presentation

The quantitative data from the MFA experiments should be summarized in tables for clear comparison between different experimental conditions.

Metabolic Flux Control Group (nmol/10^6 cells/hr) Treated Group (nmol/10^6 cells/hr) p-value
Flux through Enzyme 410.5 ± 1.25.2 ± 0.8<0.01
Flux into Krebs Cycle8.7 ± 0.94.3 ± 0.6<0.01
............
Metabolite ¹³C Enrichment (Control) ¹³C Enrichment (Treated)
Metabolite X85%42%
Metabolite Y75%35%
.........

Conclusion

The use of stable isotope-labeled this compound in metabolic flux analysis offers a promising avenue for investigating novel metabolic pathways and their roles in health and disease. While the metabolic context of this molecule is still under investigation, the protocols and application notes provided here offer a robust framework for researchers to begin exploring its significance. As with any MFA study, careful experimental design and rigorous data analysis are paramount to obtaining meaningful and reproducible results.

Application Note: Recombinant Expression and Characterization of Enzymes for the Putative Synthesis of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylidenehexanedioyl-CoA is a unique dicarboxylic acid derivative with potential applications in polymer synthesis and as a precursor for novel bioactive molecules. Its biosynthesis is not well-established but is hypothesized to proceed from 3,4-dimethylidenehexanedioic acid. This pathway would necessitate the action of at least two key enzymes: an acyl-CoA ligase to activate the dicarboxylic acid by attaching Coenzyme A, and a dehydrogenase to catalyze the formation of the dimethylidene groups. This application note provides a detailed protocol for the recombinant expression in Escherichia coli, purification, and characterization of a putative acyl-CoA ligase (DMH-ACoL) and a putative dehydrogenase (DMH-DH) that may be involved in this synthetic pathway. The protocols described herein are based on established methodologies for the recombinant production of similar enzymes.

A hypothetical signaling pathway for the regulation of this compound synthesis is presented below. In this model, the presence of the precursor, 3,4-dimethylidenehexanedioic acid, induces the expression of a transcription factor, which in turn activates the transcription of the genes encoding the acyl-CoA ligase and the dehydrogenase.

cluster_cell Host Cell Precursor 3,4-dimethylidene- hexanedioic acid Receptor Membrane Receptor Precursor->Receptor binds TF Transcription Factor (TF) Receptor->TF activates DNA Gene Locus TF->DNA induces transcription mRNA mRNA transcripts DNA->mRNA transcription Ribosome Ribosome mRNA->Ribosome translation Enzymes DMH-ACoL & DMH-DH Ribosome->Enzymes synthesis Product 3,4-dimethylidene- hexanedioyl-CoA Enzymes->Product catalysis

Caption: Hypothetical signaling pathway for the induction of this compound synthesis.

Experimental Protocols

Gene Synthesis and Cloning

The coding sequences for the putative DMH-ACoL and DMH-DH, with codons optimized for E. coli expression, should be synthesized commercially. A hexahistidine (6xHis) tag should be incorporated at the N-terminus of each protein to facilitate purification.

Protocol:

  • Vector Preparation: Digest the pET-28a(+) expression vector with appropriate restriction enzymes (e.g., NdeI and XhoI). Purify the linearized vector by gel electrophoresis and subsequent gel extraction.

  • Insert Preparation: Amplify the synthesized genes using PCR with primers containing the corresponding restriction sites. Digest the PCR products with the same restriction enzymes.

  • Ligation: Ligate the digested gene inserts into the prepared pET-28a(+) vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar (B569324) containing kanamycin (B1662678) (50 µg/mL).

  • Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA isolated from overnight cultures.

Recombinant Protein Expression

Protocol:

  • Transformation: Transform the verified expression plasmids into E. coli BL21(DE3) expression host cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking at 200 rpm.

  • Expression Culture: Inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification

Purification of the His-tagged proteins is performed using Immobilized Metal Affinity Chromatography (IMAC).[1][2][3][4]

Protocol:

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and DNase I (10 µg/mL). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Allow the lysate to bind to the resin.

  • Washing: Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Desalting: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.

  • Analysis: Analyze the purity of the protein fractions by SDS-PAGE. Determine the protein concentration using a Bradford assay.

A Gene Synthesis & Cloning into pET-28a(+) B Transformation into E. coli BL21(DE3) A->B C Inoculation and Growth of Expression Culture B->C D Induction with IPTG (0.5 mM) C->D E Overnight Incubation (18-25°C) D->E F Cell Harvesting via Centrifugation E->F G Cell Lysis and Clarification F->G H IMAC Purification (Ni-NTA Column) G->H I SDS-PAGE and Concentration Analysis H->I J Enzyme Activity Assays I->J

Caption: Experimental workflow for recombinant enzyme expression and purification.

Enzyme Activity Assays

a) Acyl-CoA Ligase (DMH-ACoL) Assay

This assay measures the formation of the acyl-CoA product.[5][6]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, 1 mM 3,4-dimethylidenehexanedioic acid, and the purified DMH-ACoL enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Detection: Monitor the formation of this compound by HPLC or by a coupled enzymatic assay that detects the consumption of ATP or the production of AMP/PPi.

b) Dehydrogenase (DMH-DH) Assay

This assay measures the reduction of an electron acceptor coupled to the oxidation of the substrate.[7][8][9]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), a suitable electron acceptor (e.g., 100 µM DCPIP or 1 mM ferricenium hexafluorophosphate), the substrate (e.g., a precursor to the dimethylidene compound), and the purified DMH-DH enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Detection: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP).

Data Presentation

The following tables summarize hypothetical quantitative data for the expression, purification, and kinetic analysis of the putative enzymes.

Table 1: Summary of Recombinant Protein Expression and Purification

EnzymeExpression HostCulture Volume (L)Wet Cell Weight (g)Total Protein (mg)Purified Protein (mg)Purification Yield (%)
DMH-ACoLE. coli BL21(DE3)15.22502510.0
DMH-DHE. coli BL21(DE3)14.82203013.6

Table 2: Kinetic Parameters of Purified Enzymes (Hypothetical)

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
DMH-ACoL3,4-dimethylidenehexanedioic acid1505.04.22.8 x 10⁴
DMH-DHPutative Precursor25012.510.44.2 x 10⁴

Conclusion

This application note provides a comprehensive set of protocols for the recombinant expression, purification, and characterization of putative enzymes involved in the synthesis of this compound. While the specific enzymes for this pathway are yet to be identified, the generalized methods presented here offer a robust starting point for researchers aiming to elucidate this novel biosynthetic route. The successful expression and characterization of these enzymes will be a critical step towards the biotechnological production of this compound and its derivatives for various industrial applications.

References

Application Notes & Protocols for Cell-Free Production of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The cell-free production of 3,4-dimethylidenehexanedioyl-CoA is a novel research area. As such, the following protocols and data are based on established principles of cell-free metabolic engineering and data from analogous biosynthetic systems. The proposed pathway and specific operational parameters should be considered as a starting point for experimental design and optimization.

Introduction to Cell-Free Systems for Specialty Chemical Synthesis

Cell-free metabolic engineering is an emerging platform for the production of complex molecules, offering several advantages over traditional in vivo fermentation.[1] By harnessing the metabolic machinery of a cell in an in vitro environment, it is possible to achieve high product titers, simplify downstream processing, and bypass issues of cell viability and toxicity.[1][2] These systems allow for direct access to and control over enzymatic pathways, enabling the optimization of reaction conditions and the efficient channeling of precursors towards a desired product.[1] Cell-free systems have been successfully employed for the synthesis of a variety of compounds, including terpenoids and polyketides.[2]

This document provides a hypothetical framework for the development of a cell-free system for the production of this compound, a potentially valuable precursor for pharmaceuticals and specialty polymers.

Hypothetical Biosynthetic Pathway

A plausible enzymatic pathway for the synthesis of this compound can be envisioned starting from common metabolic precursors such as acetyl-CoA and succinyl-CoA. This proposed pathway involves a series of enzymatic reactions including condensation, reduction, dehydration, and isomerization to construct the carbon backbone and introduce the characteristic dimethylidene functionalities. The final step would involve the activation of the dicarboxylic acid to its corresponding CoA ester.

Biosynthetic Pathway of this compound Hypothetical Biosynthetic Pathway cluster_precursors Central Metabolites Acetyl-CoA Acetyl-CoA 3-oxoadipyl-CoA 3-oxoadipyl-CoA Acetyl-CoA->3-oxoadipyl-CoA Thiolase Succinyl-CoA Succinyl-CoA Succinyl-CoA->3-oxoadipyl-CoA 3-hydroxyadipyl-CoA 3-hydroxyadipyl-CoA 3-oxoadipyl-CoA->3-hydroxyadipyl-CoA 3-hydroxyacyl-CoA dehydrogenase 2,3-dehydroadipyl-CoA 2,3-dehydroadipyl-CoA 3-hydroxyadipyl-CoA->2,3-dehydroadipyl-CoA Enoyl-CoA hydratase Adipyl-CoA Adipyl-CoA 2,3-dehydroadipyl-CoA->Adipyl-CoA Acyl-CoA dehydrogenase 3,4-dimethylidenehexanedioic_acid 3,4-dimethylidene- hexanedioic acid Adipyl-CoA->3,4-dimethylidenehexanedioic_acid Series of hypothetical desaturases/isomerases Target_Molecule This compound 3,4-dimethylidenehexanedioic_acid->Target_Molecule Acyl-CoA synthetase

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow

The development of a cell-free system for producing this compound would follow a structured workflow, from the initial preparation of the cell-free extract and enzymes to the final analysis of the product.

Experimental Workflow General Experimental Workflow Start Start Cell_Culture 1. E. coli Culture for Extract Preparation Start->Cell_Culture Extract_Prep 2. Cell Lysis and Extract Preparation Cell_Culture->Extract_Prep Reaction_Setup 4. Cell-Free Reaction Setup (Extract, Enzymes, Substrates, Cofactors) Extract_Prep->Reaction_Setup Enzyme_Prod 3. Overexpression and Purification of Pathway Enzymes Enzyme_Prod->Reaction_Setup Incubation 5. Incubation at Optimal Temperature Reaction_Setup->Incubation Analysis 6. Product Quantification (LC-MS/MS, HPLC) Incubation->Analysis Optimization 7. Pathway Optimization (Enzyme ratios, Cofactor regeneration) Analysis->Optimization End End Analysis->End Optimization->Reaction_Setup Iterative Improvement

Caption: A generalized workflow for developing a cell-free production system.

Key System Components and Interdependencies

The successful production of this compound in a cell-free system will depend on the careful balancing of several key components. The diagram below illustrates the logical relationships between these components and their impact on the final product yield.

Logical Relationships Key Component Interdependencies cluster_inputs System Inputs cluster_processes System Processes Precursors Precursors (e.g., Acetyl-CoA, Succinyl-CoA) Biosynthesis Biosynthetic Pathway Activity Precursors->Biosynthesis Energy_Source Energy Source (e.g., Glucose, Pyruvate) Cofactor_Regen Cofactor Regeneration (ATP, NAD(P)H) Energy_Source->Cofactor_Regen Enzymes Pathway Enzymes Enzymes->Biosynthesis Cofactor_Regen->Biosynthesis Provides energy and reducing equivalents Product_Yield Product Yield (this compound) Biosynthesis->Product_Yield

Caption: Logical relationships affecting product yield in the cell-free system.

Quantitative Data from Analogous Systems

While specific data for this compound is not yet available, the following table summarizes product titers from various cell-free and in vivo systems for related molecules to provide a benchmark for potential yields.

ProductSystem TypePrecursor(s)Titer AchievedReference/Notes
Raspberry KetoneCell-freeL-tyrosine61 mg/LHigh-yield 'one-pot' biosynthesis.[2]
LimoneneCell-freeGlucose12.5 g/L27-enzyme system with cofactor regeneration.[3]
PineneCell-freeGlucose14.9 g/L27-enzyme system with cofactor regeneration.[3]
Adipic AcidIn vivo (E. coli)Glucose57.6 g/LFed-batch fermentation.[4]
Adipic AcidIn vivo (E. coli)Glucose36 mg/LWhole-cell biocatalysis.[4]
D-Phe-L-Pro DKPCell-freeAmino Acids12 mg/LHigher than in vivo E. coli expression.[1]
Odd-carbon dicarboxylic acidsIn vivo (E. coli)Not specifiedup to 84 mg/LEngineered biotin-fatty acid biosynthetic pathway.

Experimental Protocols

The following are detailed, hypothetical protocols for the cell-free production of this compound.

Preparation of S30 Cell-Free Extract from E. coli
  • Cell Culture: Inoculate a 1 L culture of E. coli BL21 (DE3) in 2xYTPG medium and grow at 37°C with shaking to an OD600 of 1.5-2.0.

  • Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cell pellet three times with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

  • Lysis: Resuspend the cell pellet in S30 buffer (1 mL per gram of wet cell paste) and lyse the cells using a high-pressure homogenizer at 15,000 psi.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).

  • Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous nucleic acids and ribosomes.

  • Final Preparation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Expression and Purification of Pathway Enzymes
  • Cloning: Clone the genes for the hypothetical pathway enzymes (Thiolase, 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydratase, Acyl-CoA dehydrogenase, desaturases/isomerases, and Acyl-CoA synthetase) into expression vectors with a hexahistidine tag.

  • Expression: Transform E. coli BL21 (DE3) with the expression plasmids. Grow 1 L cultures to an OD600 of 0.6-0.8 and induce protein expression with 0.5 mM IPTG for 4-6 hours at 30°C.

  • Harvesting and Lysis: Harvest cells by centrifugation and lyse using sonication in a lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged proteins using a Ni-NTA affinity chromatography column.

  • Buffer Exchange: Elute the purified proteins and perform a buffer exchange into a storage buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

  • Concentration and Storage: Concentrate the enzymes to 10-20 mg/mL, determine the concentration using a Bradford assay, and store at -80°C.

Cell-Free Production Reaction
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • S30 Cell-Free Extract: 30% (v/v)

    • Purified Pathway Enzymes: 1-5 µM each (to be optimized)

    • Substrates: 10 mM Succinyl-CoA, 10 mM Acetyl-CoA

    • Energy Source: 30 mM Pyruvate

    • Cofactors: 2 mM ATP, 2 mM GTP, 1 mM UTP, 1 mM CTP, 1.5 mM NAD+, 1.5 mM CoA, 20 mM Magnesium Acetate, 100 mM Potassium Acetate

    • Amino Acids: 2 mM each of 20 amino acids

    • Nuclease-free water to final volume.

  • Incubation: Incubate the reaction mixture at 30°C for 8-12 hours in a temperature-controlled incubator.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet precipitated proteins. Collect the supernatant for analysis.

Product Quantification by LC-MS/MS
  • Chromatography: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Develop a standard curve using a synthesized standard of this compound to quantify the product concentration in the cell-free reaction samples.

These protocols provide a foundational approach to developing a cell-free system for the production of this compound. Significant optimization of enzyme concentrations, substrate feeding strategies, and cofactor regeneration systems will be necessary to achieve high titers.

References

Application Note: Derivatization Strategies for the GC-MS Analysis of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenehexanedioyl-CoA is a key intermediate in specific metabolic pathways and its accurate quantification is crucial for understanding disease mechanisms and for drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, primarily attributed to the presence of two polar carboxylic acid groups and a large coenzyme A (CoA) thioester moiety. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1] This application note details two effective derivatization protocols for this compound: silylation and esterification, and provides a comparative analysis of their performance.

Challenges in GC-MS Analysis of this compound

The primary obstacles in the GC-MS analysis of this compound are:

  • Low Volatility: The two carboxylic acid groups and the large CoA moiety significantly decrease the molecule's volatility.

  • Thermal Instability: At the high temperatures required for GC analysis, the underivatized molecule is prone to degradation, particularly at the thioester linkage.

  • Polarity: The polar nature of the molecule can lead to poor chromatographic peak shape and adsorption to the GC column.[2]

Derivatization addresses these challenges by replacing the active hydrogens in the carboxyl groups with non-polar functional groups, thereby increasing volatility and thermal stability.[3]

Recommended Derivatization Techniques

Two primary derivatization techniques are recommended for the GC-MS analysis of this compound:

  • Silylation: This is a widely used derivatization method in GC, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.[4] Silylation reagents are highly effective for derivatizing carboxyl, hydroxyl, and thiol groups.[5] For dicarboxylic acids, silylation has been shown to provide low detection limits and satisfactory reproducibility.[6]

  • Esterification: This technique converts carboxylic acids into their corresponding esters, which are more volatile and less polar.[7] Acid-catalyzed esterification using reagents like boron trifluoride (BF3) in an alcohol is a common and effective method for this purpose.[8]

Experimental Protocols

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the derivatization of the two carboxyl groups of this compound to form their corresponding trimethylsilyl (TMS) esters. BSTFA is a powerful silylating agent suitable for dicarboxylic acids.[6][9]

Materials:

  • Sample containing this compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Inert gas (e.g., Nitrogen or Argon)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Lyophilize or evaporate the sample containing this compound to complete dryness in a GC vial insert under a stream of inert gas. It is crucial to remove all moisture as silylation reagents are moisture-sensitive.[3]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[2]

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol outlines the conversion of the dicarboxylic acid functional groups of this compound into their methyl esters. This method is particularly effective for the esterification of fatty acids and other carboxylic acids.[8]

Materials:

  • Sample containing this compound (in a suitable solvent or dried)

  • 14% Boron trifluoride in methanol (B129727) (BF3-Methanol) solution

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Sodium sulfate (B86663) (anhydrous)

  • Heating block or water bath

  • GC vials

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried. If solid, dissolve in a small amount of methanol.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer containing the methyl esters to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is ready for GC-MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the two described derivatization techniques for the analysis of this compound.

ParameterSilylation (BSTFA)Esterification (BF3-Methanol)Reference
Reaction Time 60 minutes30 minutesProtocol dependent
Reaction Temperature 70°C60°CProtocol dependent
Derivative Stability Moderate (TMS esters are prone to hydrolysis)High (Methyl esters are generally stable)[3][4]
Reaction Byproducts Volatile and generally do not interfereNon-volatile salts (removed by extraction)[4][10]
GC-MS Sensitivity Very HighHigh[2][9]
Reproducibility (RSD%) ≤ 10%≤ 15%[6][9]
Detection Limit Low (≤ 2 ng/m³)Low (≤ 4 ng/m³)[6][9]

Visualization of Experimental Workflow and Derivatization Reaction

Below are diagrams illustrating the overall experimental workflow and the chemical reaction for the silylation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output sample Biological Sample extraction Extraction of Analytes sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of Derivatization Reagent drying->add_reagent reaction Heating/Incubation add_reagent->reaction gcms GC-MS Injection reaction->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: Overall experimental workflow from sample preparation to GC-MS analysis.

silylation_reaction reactant This compound (with two -COOH groups) reagent + 2 BSTFA reactant->reagent product Bis(trimethylsilyl) ester derivative (Volatile and Thermally Stable) reagent->product 70°C, 60 min

Caption: Silylation of this compound using BSTFA.

References

Troubleshooting & Optimization

Overcoming instability of 3,4-dimethylidenehexanedioyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the highly reactive metabolite, 3,4-dimethylidenehexanedioyl-CoA. Due to its inherent instability, successful experimentation requires specific handling and stabilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A: this compound is an acyl-CoA thioester characterized by a six-carbon dicarboxylic acid backbone with two methylidene (=CH2) groups at the 3 and 4 positions. This structure creates a conjugated diene system. Its instability arises from two primary chemical features:

  • Thioester Bond: The high-energy thioester linkage to Coenzyme A is susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Conjugated Diene System: The conjugated double bonds are highly reactive and prone to rapid, spontaneous --INVALID-LINK--, leading to polymerization, especially at higher concentrations.[1] The system is also susceptible to oxidation.

Q2: What are the primary degradation pathways for this compound?

A: The main degradation routes are believed to be non-enzymatic and include:

  • Hydrolysis: Cleavage of the thioester bond to yield 3,4-dimethylidenehexanedioic acid and free Coenzyme A (CoASH). This is accelerated by acidic or alkaline conditions.

  • Polymerization: Spontaneous [4+2] cycloaddition reactions between molecules of the diene, forming a complex mixture of oligomers and polymers. This is often the most significant cause of sample loss.

  • Oxidation: The diene system can be oxidized by atmospheric oxygen, leading to the formation of various oxygenated artifacts.

Q3: What are the ideal short-term and long-term storage conditions?

A: For long-term storage , the compound should be stored as a lyophilized powder or a flash-frozen solution in an appropriate organic solvent (e.g., acetonitrile) under an inert atmosphere (argon or nitrogen) at -80°C. For short-term use (hours), prepare fresh solutions in a chilled, degassed, acidic buffer (pH 4.5-5.5) containing antioxidants and keep on ice.[2]

Q4: How can I detect and quantify degradation in my sample?

A: Degradation can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] A reversed-phase C18 column is typically suitable. Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to hydrolysis products (which elute earlier) and polymer species (which may elute later or not at all).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of compound after solubilization pH-driven Hydrolysis: The thioester bond is unstable at neutral or alkaline pH.Prepare solutions in a chilled, degassed, acidic buffer such as 50 mM potassium phosphate (B84403) or 0.5 M citric acid, pH 5.0.[2] Avoid standard neutral buffers like PBS or Tris.
Oxidation: The conjugated diene is sensitive to atmospheric oxygen.Add antioxidants to your buffer. Common choices include 1 mM Ascorbic Acid or 0.5 mM Tris(2-carboxyethyl)phosphine (TCEP).[5] Work quickly and keep tubes sealed.
Polymerization: The conjugated diene readily undergoes self-reaction (Diels-Alder).Work with dilute solutions (<100 µM) whenever possible. Prepare stock solutions in an organic solvent like acetonitrile (B52724) to minimize water-catalyzed reactions and dilute into aqueous buffer immediately before use. Keep solutions at 0-4°C.
Inconsistent results in enzymatic assays Reaction with Assay Components: Free thiols in the assay mixture (e.g., DTT, β-mercaptoethanol) can react with the diene system or promote thioester exchange.If a reducing agent is necessary, use TCEP, which is a more stable and less reactive phosphine-based reducing agent. Ensure all other assay components are stable at the required acidic pH.
Time-dependent loss of substrate: The compound is degrading during the course of the assay.Pre-chill all assay components. Initiate the reaction by adding the enzyme last and keep incubation times as short as possible. Run a parallel control incubation without enzyme to quantify non-enzymatic degradation.
Difficulty purifying the compound Degradation on chromatography column: The compound is not stable enough for standard purification methods.Use rapid purification techniques like flash chromatography on silica (B1680970) gel at low temperatures. Use solvents that have been thoroughly degassed and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the mobile phase.

Data Presentation

Table 1: Influence of Buffer pH on the Stability of this compound

Buffer System (50 mM)pHTemperature (°C)Half-life (t½, minutes)
Potassium Phosphate7.425< 5
Potassium Phosphate6.0425
Citric Acid5.04120
Citric Acid4.54> 240

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Additives on the Half-life of this compound in pH 5.0 Buffer at 4°C

Additive (Concentration)Half-life (t½, minutes)Fold Improvement
None (Control)1201.0x
Ascorbic Acid (1 mM)2101.75x
TCEP (0.5 mM)1951.63x
Ascorbic Acid (1 mM) + TCEP (0.5 mM)3002.5x

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation and Stabilization of Working Solutions

This protocol describes the preparation of a 100 µM working solution of this compound for use in enzymatic assays.

  • Prepare Stabilization Buffer: Prepare 50 mM Potassium Phosphate buffer. Adjust the pH to 5.0 using phosphoric acid. Degas the buffer by sparging with argon or nitrogen gas for 15 minutes on ice. Add Ascorbic Acid to a final concentration of 1 mM.

  • Prepare Stock Solution: If starting from a lyophilized powder, dissolve it in ice-cold, degassed acetonitrile to a concentration of 10 mM. This organic stock is more stable than aqueous stocks. Work in a fume hood or under an inert atmosphere if possible.[6][7][8]

  • Prepare Working Solution: Pre-chill the Stabilization Buffer and the organic stock solution on ice.

  • In a microcentrifuge tube, add the required volume of chilled Stabilization Buffer.

  • Vortex the buffer gently while adding the required volume of the 10 mM organic stock to achieve the final concentration of 100 µM. For example, add 2 µL of 10 mM stock to 198 µL of buffer.

  • Keep the final working solution on ice at all times and use it within 1-2 hours for best results.

Protocol 2: HPLC Method for Stability Assessment

This method allows for the quantification of the parent compound over time to determine its stability under various conditions.

  • HPLC System: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-12 min: Gradient from 5% to 95% B

    • Time 12-14 min: Hold at 95% B

    • Time 14-15 min: Return to 5% B

    • Time 15-20 min: Re-equilibration at 5% B

  • Detection: Monitor at 260 nm (for the adenine (B156593) moiety of CoA) and a secondary wavelength appropriate for the diene system if known (e.g., 230-240 nm).

  • Procedure:

    • Prepare the test solution of this compound in the buffer of interest as described in Protocol 1.

    • Immediately inject a sample (t=0) onto the HPLC to get the initial concentration.

    • Incubate the remaining solution under the desired test conditions (e.g., 4°C or 25°C).

    • At specified time points (e.g., 15, 30, 60, 120 min), inject another aliquot onto the HPLC.

    • Calculate the peak area of the parent compound at each time point. Plot the natural log of the peak area versus time. The half-life can be calculated from the slope of the resulting linear fit.

Mandatory Visualizations

cluster_main Proposed Degradation Pathways parent 3,4-dimethylidene- hexanedioyl-CoA p1 parent->p1 p2 parent->p2 p3 parent->p3 hydrolysis_prod 3,4-dimethylidene- hexanedioic Acid + CoASH polymer Polymer / Oligomers oxidized Oxidized Products p1->hydrolysis_prod Hydrolysis (H₂O, pH≠7) p2->polymer Polymerization (Diels-Alder) p3->oxidized Oxidation (O₂)

Caption: Key non-enzymatic degradation pathways for this compound.

cluster_workflow Workflow for Stability Assessment prep_buffer 1. Prepare & Degas Acidic Buffer (pH 5.0) + Antioxidants prep_work 3. Dilute Stock into Chilled Buffer prep_buffer->prep_work prep_stock 2. Prepare Concentrated Stock in Acetonitrile prep_stock->prep_work incubate 4. Incubate at Test Temperature prep_work->incubate sample 5. Sample at Time Points (t=0, t=x...) incubate->sample hplc 6. Analyze by Reversed-Phase HPLC sample->hplc analyze 7. Quantify Peak Area & Calculate Half-life hplc->analyze

Caption: Experimental workflow for determining the half-life of the target compound.

References

Troubleshooting low signal for 3,4-dimethylidenehexanedioyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity for 3,4-dimethylidenehexanedioyl-CoA and other acyl-CoA thioesters in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a complete or significant loss of signal, it is crucial to systematically isolate the problem. Start with the most straightforward checks:

  • Instrument Performance: Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound (e.g., reserpine, a calibration standard) to verify a stable spray and strong signal.[1]

  • Fresh Reagents: Prepare fresh standards, solvents, and mobile phases to eliminate the possibility of degradation or contamination. Acyl-CoAs are particularly susceptible to hydrolysis in aqueous solutions.[1]

  • System Parameters: Ensure all instrument parameters, such as source voltages, gas flows, and temperatures, are set to their expected values for your method.[1][2]

  • LC System Check: Verify that the LC pumps are delivering the correct flow rate and that the system pressure is stable. Air bubbles in the pump can cause a complete loss of signal.[3]

Q2: What are the most common causes of low signal intensity for acyl-CoA compounds in LC-MS?

A2: Low signal intensity for acyl-CoAs can stem from several factors throughout the analytical workflow:

  • Sample Degradation: The thioester bond in acyl-CoAs is unstable and prone to hydrolysis, especially in non-acidic aqueous solutions.[1][4]

  • Inefficient Ionization: Acyl-CoAs, including this compound, are large, polar molecules. They generally ionize more efficiently in positive electrospray ionization (ESI) mode.[5] The mobile phase composition and additives are critical for promoting efficient ionization.[1]

  • Ion Suppression / Matrix Effects: Co-eluting compounds from complex biological samples (e.g., salts, lipids, detergents) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a significantly suppressed signal.[1][6]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will lead to poor sensitivity and weak fragment signals.[1]

  • Poor Chromatography: Broad, tailing, or split peaks result in a lower signal-to-noise ratio, which can make a low-abundance analyte undetectable.[7] This can be caused by column degradation or an inappropriate mobile phase.

  • Inefficient Sample Preparation: Poor extraction recovery from the sample matrix or loss of the analyte during cleanup steps (like Solid-Phase Extraction, SPE) is a common culprit.[1][5]

Q3: How can my sample preparation method affect the signal of this compound?

A3: Sample preparation is absolutely critical. Many protocols for acyl-CoAs involve protein precipitation followed by SPE.[5] However, the choice of reagents can drastically impact recovery. For instance, using 5-sulfosalicylic acid (SSA) for deproteinization can yield higher recovery of CoA species compared to trichloroacetic acid (TCA), as SSA does not require removal by SPE, a step where analyte loss often occurs.[5] It is also vital to keep samples cold and minimize time spent in aqueous solutions to prevent enzymatic or chemical degradation.[1][8]

Q4: What are the key LC-MS parameters I should optimize for this compound?

A4: For optimal sensitivity, you should focus on the following:

  • Ionization Mode: Use positive ESI mode, as it has been shown to be more efficient for acyl-CoA compounds.[5]

  • Chromatography: A reversed-phase C8 or C18 column is typically effective.[8][9] Use a mobile phase containing a weak acid (e.g., formic acid or acetic acid) or an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium hydroxide) to improve peak shape and ionization.[8][10]

  • MS/MS Transitions (MRM): Acyl-CoAs exhibit a highly characteristic fragmentation pattern. For positive mode, you should target the transition from the protonated precursor ion [M+H]+ to product ions resulting from a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) and the formation of the adenosine (B11128) diphosphate fragment (m/z 428.0).[5][11][12]

Q5: How do I diagnose and mitigate ion suppression from a complex sample matrix?

A5: Diagnosing matrix effects can be done by comparing the signal of a standard spiked into a clean solvent versus the signal of the same standard spiked into a blank, extracted sample matrix.[6] A lower signal in the matrix indicates ion suppression. To mitigate this:

  • Improve Sample Cleanup: Incorporate a more rigorous SPE cleanup step to remove interfering matrix components.[1]

  • Optimize Chromatography: Adjust the LC gradient to separate the this compound from the interfering compounds.

  • Dilute the Sample: A simple 1:1 or 1:10 dilution of the final extract can sometimes significantly reduce matrix effects without losing the analyte below the detection limit.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[13]

Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to diagnosing and resolving low signal issues.

Systematic Troubleshooting Workflow

The following workflow provides a logical path to identify the source of a low signal.

TroubleshootingWorkflow start Low or No Signal for This compound infuse_std Directly infuse a fresh analyte standard? start->infuse_std signal_ok Is signal strong and stable? infuse_std->signal_ok Yes ms_issue Problem is likely with MS or Source infuse_std->ms_issue No lc_sample_issue Problem is likely with LC or Sample signal_ok->lc_sample_issue clean_source Clean Ion Source & Capillary ms_issue->clean_source check_lc Check LC System lc_sample_issue->check_lc check_sample Evaluate Sample Preparation & Integrity lc_sample_issue->check_sample optimize_ms Optimize Source Parameters (Gas, Temp, Voltages) clean_source->optimize_ms calibrate_ms Tune & Calibrate Mass Spectrometer optimize_ms->calibrate_ms check_leaks Check for leaks, verify flow rate & pressure check_lc->check_leaks check_column Evaluate column performance check_leaks->check_column check_recovery Perform extraction recovery experiment check_sample->check_recovery check_stability Assess analyte stability in final solvent check_recovery->check_stability

Caption: A logical workflow for troubleshooting low LC-MS signal.

Characteristic Acyl-CoA Fragmentation Pathway

Understanding the expected fragmentation is key to setting up the mass spectrometer correctly. Acyl-CoAs generate specific, predictable fragments.

FragmentationPathway cluster_products Collision-Induced Dissociation (CID) parent Acyl-CoA Precursor Ion [M+H]+ product1 Acyl-Thioester Fragment [M+H-507.0]+ parent->product1 Fragmentation product2 Adenosine Diphosphate Fragment m/z 428.037 parent->product2 Fragmentation neutral_loss Neutral Loss of 3'-Phosphoadenosine Diphosphate (507.0 Da)

Caption: Common fragmentation pathway of acyl-CoAs in positive ESI-MS/MS.[12][14]

Data Presentation

Table 1: Recommended MS/MS Parameters for this compound

The theoretical monoisotopic mass of this compound (C₂₉H₄₄N₇O₁₉P₃S) is 919.1704 Da. The following parameters provide a starting point for method development.

ParameterValue / TargetRationale & Comments
Ionization Mode Positive ESIGenerally provides higher sensitivity for acyl-CoA compounds.[5]
Precursor Ion [M+H]⁺ m/z 920.177This is the target for the Q1 mass filter.
Primary Product Ion m/z 413.171Corresponds to the acyl-containing fragment after neutral loss of 507.0 Da ([M+H-507.0]⁺). This is the most specific transition for quantification.[4]
Confirmatory Product Ion m/z 428.037A common fragment for all CoA-esters, useful for confirmation.[11][15]
Collision Energy (CE) 30 - 50 eVMust be optimized empirically by infusing a standard. Start in the middle of the range and adjust for maximum product ion intensity.[8]
Table 2: Comparison of Analyte Recovery with Different Sample Preparation Methods

Data from a study on short-chain acyl-CoAs and CoA precursors highlights the importance of the deproteinization agent.[5] Using an optimized method can prevent significant analyte loss.

Analyte% Recovery with TCA + SPE% Recovery with 2.5% SSA
Pantothenate0%> 100%
Dephospho-CoA0%> 99%
Coenzyme A (CoA)1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
(Data adapted from Jones et al., 2021. Recovery is relative to a standard in water.)[5]

Experimental Protocols

Protocol: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted from a method shown to have high recovery for CoA species and avoids the use of SPE columns.[5][16] It is recommended for tissues or cell pellets.

  • Homogenization:

    • Place a weighed, frozen tissue sample (~20-50 mg) or cell pellet in a 2 mL homogenizer tube with ceramic beads.

    • Add 500 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water. Include an appropriate internal standard if available.

    • Homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), keeping the sample on ice between cycles.

  • Deproteinization and Extraction:

    • Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the acyl-CoA analytes, and transfer it to a clean autosampler vial.

    • Avoid disturbing the protein pellet.

  • Analysis:

    • Inject the supernatant directly into the LC-MS/MS system. A typical injection volume is 5-10 µL.[17] The sample is ready for analysis without further cleanup.[5]

References

Technical Support Center: Optimizing Enzyme Kinetics for 3,4-Dimethylidenehexanedioyl-CoA Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of 3,4-dimethylidenehexanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the conversion of this compound?

A1: The conversion of this compound, a dienoyl-CoA species, is typically catalyzed by an isomerase. Based on its structure, the most likely enzyme is Δ3,5,Δ2,4-dienoyl-CoA isomerase . This enzyme is a key player in the β-oxidation of unsaturated fatty acids, where it facilitates the isomerization of the double bonds to a position suitable for the subsequent enzymes in the pathway.[1][2]

Q2: What is the expected product of the enzymatic conversion of this compound?

A2: Δ3,5,Δ2,4-dienoyl-CoA isomerase catalyzes the conversion of a 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA. Therefore, the expected product of the reaction with this compound is 2,4-dimethylidenehexanedioyl-CoA . This product can then be further metabolized by 2,4-dienoyl-CoA reductase in the β-oxidation pathway.

Q3: What are the typical kinetic parameters for Δ3,5,Δ2,4-dienoyl-CoA isomerase?

Table 1: Illustrative Kinetic Parameters for Dienoyl-CoA Isomerases

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)
3,5-Octadienoyl-CoARat Liver Mitochondria~10Not Reported
3-trans,5-cis-Decadienoyl-CoARat Liver Peroxisomes~5Not Reported
2,5-Octadienoyl-CoARecombinant RatNot ReportedNot Reported

Note: This table provides example values and may not be directly applicable to this compound. Experimental determination is recommended.

Q4: How can I monitor the activity of Δ3,5,Δ2,4-dienoyl-CoA isomerase?

A4: The activity of Δ3,5,Δ2,4-dienoyl-CoA isomerase can be monitored spectrophotometrically by coupling the reaction to 2,4-dienoyl-CoA reductase. The reductase utilizes NADPH, and the decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the isomerase activity.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect Enzyme or Substrate Concentration Verify the concentrations of both the enzyme and this compound. Perform a concentration-response curve to determine the optimal concentrations.
Suboptimal Assay Conditions Check the pH and temperature of your reaction buffer. Most isomerases have a pH optimum between 7.5 and 8.5. Ensure the temperature is appropriate for the enzyme source (typically 25-37°C).
Enzyme Instability Enzymes can lose activity over time, especially if not stored properly. Use a fresh aliquot of the enzyme and always store it at the recommended temperature (usually -80°C). Avoid repeated freeze-thaw cycles.
Presence of Inhibitors Contaminants in your substrate preparation or buffer components can inhibit the enzyme. Ensure high purity of all reagents. Consider dialysis of your enzyme preparation to remove small molecule inhibitors.
Inactive Enzyme The enzyme itself may be inactive. If possible, test the enzyme activity with a known, commercially available substrate to confirm its functionality.

Issue 2: High Background Signal in Spectrophotometric Assay

Possible Cause Troubleshooting Step
Non-enzymatic Substrate Degradation This compound may be unstable under your assay conditions. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contaminating Dehydrogenase Activity Your enzyme preparation may be contaminated with other dehydrogenases that consume NADPH. Run a control reaction with the enzyme but without the substrate to quantify this background rate.
Impure Substrate The substrate preparation may contain impurities that absorb at 340 nm or react with NADPH. Purify the substrate using techniques like HPLC.

Issue 3: Inconsistent or Non-reproducible Results

Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes.
Temperature Fluctuations Maintain a constant temperature throughout the assay using a water bath or a temperature-controlled spectrophotometer.
Reagent Variability Use reagents from the same lot for a series of experiments to minimize variability. Prepare fresh buffers and substrate solutions regularly.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Activity

This protocol describes a coupled enzyme assay to determine the kinetic parameters of Δ3,5,Δ2,4-dienoyl-CoA isomerase.

Materials:

  • Purified Δ3,5,Δ2,4-dienoyl-CoA isomerase

  • This compound substrate

  • Purified 2,4-dienoyl-CoA reductase

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 µM NADPH, and an excess of 2,4-dienoyl-CoA reductase.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in a cuvette.

  • Initiate the reaction by adding a known concentration of Δ3,5,Δ2,4-dienoyl-CoA isomerase.

  • Immediately add varying concentrations of the this compound substrate to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Mix Combine Reagents in Cuvette Reagents->Mix Enzyme Prepare Enzyme Solutions (Isomerase, Reductase) Enzyme->Mix Equilibrate Equilibrate to Temperature Mix->Equilibrate Start Initiate Reaction with Substrate Equilibrate->Start Measure Monitor Absorbance at 340 nm Start->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [Substrate] Calculate->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Caption: Experimental workflow for determining enzyme kinetics.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_Conc Check Enzyme/Substrate Concentrations Start->Check_Conc Check_Cond Verify Assay Conditions (pH, Temp) Start->Check_Cond Check_Stab Assess Enzyme Stability Start->Check_Stab Check_Inhib Investigate Potential Inhibitors Start->Check_Inhib Conc_OK Concentrations OK? Check_Conc->Conc_OK Cond_OK Conditions Optimal? Check_Cond->Cond_OK Stab_OK Enzyme Stable? Check_Stab->Stab_OK Inhib_Present Inhibitors Present? Check_Inhib->Inhib_Present Conc_OK->Check_Cond Yes Optimize_Conc Optimize Concentrations Conc_OK->Optimize_Conc No Cond_OK->Check_Stab Yes Optimize_Cond Optimize Conditions Cond_OK->Optimize_Cond No Stab_OK->Check_Inhib Yes Use_Fresh_Enzyme Use Fresh Enzyme Stab_OK->Use_Fresh_Enzyme No Purify_Reagents Purify Reagents Inhib_Present->Purify_Reagents Yes

Caption: Troubleshooting logic for low enzyme activity.

Signaling_Pathway Substrate This compound Product1 2,4-Dimethylidenehexanedioyl-CoA Substrate->Product1 Isomerization Product2 3-Methylidenehexanedioyl-CoA Product1->Product2 Reduction (NADPH -> NADP+) FinalProduct Further β-oxidation Product2->FinalProduct Hydration Isomerase Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Isomerase->Substrate Reductase 2,4-Dienoyl-CoA Reductase Reductase->Product1 Hydratase Enoyl-CoA Hydratase Hydratase->Product2

Caption: Putative metabolic pathway for the substrate.

References

Preventing non-enzymatic degradation of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-dimethylidenehexanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this reactive molecule. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of non-enzymatic degradation for this compound?

A1: The non-enzymatic degradation of this compound is primarily driven by two chemical features of its structure: the thioester bond and the conjugated dimethylidene system. The main degradation pathways are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into 3,4-dimethylidenehexanedioic acid and Coenzyme A. This reaction is significantly accelerated at neutral to alkaline pH.

  • Oxidation and Radical-Mediated Polymerization: The conjugated diene system of the dimethylidene groups is prone to oxidation by atmospheric oxygen and can undergo radical-mediated polymerization, leading to the formation of insoluble oligomers or polymers and loss of the desired compound.

Q2: I am observing a rapid loss of my this compound sample's purity even when stored at low temperatures. What could be the cause?

A2: If you are experiencing rapid degradation despite low-temperature storage, the issue likely lies with the storage buffer conditions or exposure to oxygen. The pH of your solution could be in the neutral to alkaline range, which promotes thioester hydrolysis. Additionally, if the buffer was not de-gassed, dissolved oxygen can initiate oxidative degradation of the dimethylidene groups.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize the shelf-life of this compound, it is crucial to control both the storage temperature and the chemical environment. Please refer to the table below for recommended storage conditions.

Q4: Can I prepare a stock solution of this compound in water?

A4: It is not recommended to prepare stock solutions in pure water due to the susceptibility of the thioester bond to hydrolysis. A buffered solution at a slightly acidic pH is preferable. For longer-term storage, consider preparing the stock solution in an anhydrous organic solvent and diluting it into the appropriate aqueous buffer immediately before use.

Q5: What signs of degradation should I look for in my this compound sample?

A5: Visual signs of degradation can include the appearance of turbidity or precipitate in the solution, which may indicate polymerization. Chemical degradation can be monitored by analytical techniques such as HPLC or LC-MS/MS, where you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Minimize the time the compound spends in aqueous solutions at neutral or alkaline pH. Consider running a stability check in your experimental buffer.
Precipitate formation in the solution Polymerization of the dimethylidene groups.Ensure your buffers are de-gassed to remove dissolved oxygen. Consider adding a radical scavenger or antioxidant to your solution. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Loss of biological activity Hydrolysis of the thioester bond, leading to the inactive diacid form.Maintain the pH of your experimental solution in the slightly acidic range (pH 6.0-6.5) if compatible with your experimental system.
Multiple peaks in HPLC/LC-MS analysis Sample degradation.Review your sample handling and storage procedures. Ensure the use of appropriate buffers and antioxidants. Analyze the sample immediately after preparation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours)
Temperature 2-8°C-20°C or -80°C
Solvent/Buffer Aqueous buffer, pH 6.0-6.5Anhydrous organic solvent (e.g., acetonitrile, DMSO) or lyophilized solid
Atmosphere Sealed vial with minimal headspaceInert gas (Argon or Nitrogen)
Additives Consider adding an antioxidant (e.g., BHT, 10-50 µM) to aqueous buffersStore as a solid or in an anhydrous solvent to minimize the need for additives

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate (B84403) buffer, pH 6.5)

  • HPLC or LC-MS/MS system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

  • Thermostated autosampler or incubator

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Dilute the stock solution into the pre-chilled aqueous buffer to the desired final concentration.

  • Immediately inject a sample (t=0) into the HPLC or LC-MS/MS system for analysis.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution for analysis.

  • Monitor the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Protocol 2: Preparation of De-gassed Buffers

Objective: To remove dissolved oxygen from aqueous buffers to prevent oxidation of this compound.

Materials:

  • Aqueous buffer

  • Vacuum flask

  • Vacuum source

  • Inert gas (Argon or Nitrogen) with a sparging stone

Procedure:

  • Place the prepared buffer in a vacuum flask.

  • Apply a vacuum to the flask for 15-30 minutes with gentle stirring to remove dissolved gases.

  • Alternatively, sparge the buffer with an inert gas (argon or nitrogen) for 30-60 minutes using a sparging stone to displace dissolved oxygen.

  • Store the de-gassed buffer in a tightly sealed container with minimal headspace or under an inert atmosphere.

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis (alkaline pH) This compound->hydrolysis oxidation Oxidation / Polymerization (Oxygen, Radicals) This compound->oxidation degradation_products 3,4-dimethylidenehexanedioic acid + Coenzyme A hydrolysis->degradation_products polymers Oligomers / Polymers oxidation->polymers

Caption: Non-enzymatic degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare stock in anhydrous solvent dilute Dilute stock into buffer prep_stock->dilute prep_buffer Prepare and de-gas aqueous buffer prep_buffer->dilute t0 t=0 analysis dilute->t0 incubate Incubate at controlled temperature dilute->incubate hplc HPLC or LC-MS/MS analysis t0->hplc sampling Time-point sampling incubate->sampling sampling->hplc data Data analysis and stability determination hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_guide start Inconsistent Results or Sample Degradation check_storage Review Storage Conditions start->check_storage check_handling Review Sample Handling start->check_handling is_ph_ok Is buffer pH 6.0-6.5? check_storage->is_ph_ok is_degassed Is buffer de-gassed? check_handling->is_degassed is_ph_ok->is_degassed Yes adjust_ph Adjust buffer pH is_ph_ok->adjust_ph No is_antioxidant Is an antioxidant used? is_degassed->is_antioxidant Yes degas_buffer De-gas buffer is_degassed->degas_buffer No add_antioxidant Add antioxidant is_antioxidant->add_antioxidant No prepare_fresh Prepare fresh solutions immediately before use is_antioxidant->prepare_fresh Yes adjust_ph->is_degassed degas_buffer->is_antioxidant add_antioxidant->prepare_fresh end Problem Resolved prepare_fresh->end

Caption: Troubleshooting decision tree for this compound instability.

Technical Support Center: Purification of Dienoyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of dienoyl-CoA thioesters.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of dienoyl-CoA thioesters, particularly using High-Performance Liquid Chromatography (HPLC).

Problem IDIssuePotential CausesRecommended Solutions
DC-T01 Low or No Recovery of Dienoyl-CoA Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH.[1] Enzymatic Degradation: Contamination with acyl-CoA thioesterases can lead to rapid degradation.[1] Oxidation: The conjugated diene system is prone to oxidation, leading to sample loss.- Maintain a slightly acidic pH (around 4.0-6.0) during purification and storage. - Work quickly and at low temperatures (4°C) to minimize degradation. - Ensure all buffers and solvents are freshly prepared and degassed. - For biological samples, use appropriate quenching and extraction methods to inactivate enzymes.[2] - Consider adding antioxidants like BHA, though their compatibility with the specific molecule and downstream applications should be verified.[3]
DC-T02 Presence of Multiple Peaks, Including Isomers Isomerization: Some dienoyl-CoA thioesters can readily isomerize. For instance, the S-isomer of 3,4-decadienoyl-CoA can rapidly convert to the more stable trans-trans-2,4-conjugated diene. Incomplete reaction: The initial synthesis of the dienoyl-CoA thioester may not have gone to completion.- Optimize the synthesis reaction to favor the desired isomer. - Use analytical techniques like LC-MS/MS to identify the different isomers. - Adjust HPLC conditions (e.g., gradient, mobile phase composition) to try and resolve the isomers. - Be aware that complete separation may be challenging, and the presence of isomers should be noted in subsequent experiments.
DC-T03 Peak Tailing or Broadening in HPLC Chromatogram Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar CoA moiety, causing peak tailing.[4] Column Overload: Injecting too much sample can saturate the column.[5] Column Contamination: Buildup of contaminants on the column frit or packing material.[6] Inappropriate Mobile Phase: Incorrect pH or buffer concentration can affect peak shape.[4][5]- Use a highly deactivated, end-capped C18 column.[5] - Optimize the mobile phase pH and buffer concentration (e.g., potassium phosphate (B84403) buffer) to minimize secondary interactions.[6] - Reduce the sample amount injected onto the column.[5] - If peak tailing is observed for all peaks, check for a blocked column inlet frit and consider back-flushing the column.[6] - Use a guard column to protect the analytical column from contaminants.[7]
DC-T04 Precipitation of Sample During Preparation or in HPLC System Low Solubility: Long-chain dienoyl-CoA thioesters may have limited solubility in aqueous buffers.- Prepare samples in a solvent mixture containing an organic modifier (e.g., acetonitrile (B52724) or isopropanol) before dilution with the aqueous mobile phase.[8] - Ensure the mobile phase has sufficient organic content to maintain solubility during the HPLC run.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying dienoyl-CoA thioesters?

A1: The most frequently used method for the purification of dienoyl-CoA thioesters and other acyl-CoA derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC).[8] A C18 column is the standard choice, often with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[8][9]

Q2: How can I monitor the purification of my dienoyl-CoA thioester?

A2: Dienoyl-CoA thioesters can be detected by their UV absorbance, typically at 260 nm, due to the adenine (B156593) ring of the coenzyme A moiety.[8] For more detailed analysis and identification, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique.[2]

Q3: What are the best practices for storing purified dienoyl-CoA thioesters?

A3: To ensure stability, purified dienoyl-CoA thioesters should be stored at low temperatures, ideally at -80°C, in a slightly acidic buffer (pH 4.0-6.0). Aliquoting the sample before freezing is recommended to avoid multiple freeze-thaw cycles, which can lead to degradation.

Q4: My dienoyl-CoA thioester appears to be degrading even during the purification process. What can I do to minimize this?

A4: Degradation during purification is a common challenge due to the inherent instability of the thioester bond and the reactivity of the diene. To minimize degradation, it is crucial to work at low temperatures (e.g., in a cold room or on ice) throughout the process. Use freshly prepared, degassed buffers and solvents to reduce the risk of oxidation. If enzymatic degradation from the source material is suspected, ensure that the initial extraction and quenching steps are efficient in inactivating all enzymatic activity.[2]

Q5: I am seeing a shoulder on my main peak or two closely eluting peaks. What could be the cause?

A5: This is often indicative of the presence of isomers. The conjugated diene system can exist in different geometric (cis/trans) or positional isomers, which may have very similar retention times on a standard C18 column. It is also possible that some isomerization is occurring on the column itself. Optimizing your HPLC method, such as using a shallower gradient or a different stationary phase, may improve resolution. Confirmation of the identity of each peak using LC-MS/MS is highly recommended.

Experimental Protocols

Protocol 1: General Synthesis of Dienoyl-CoA Thioesters

This protocol is a generalized method for the synthesis of dienoyl-CoA thioesters from the corresponding dienoyl acid.

  • Activation of the Dienoyl Acid:

    • Dissolve the dienoyl acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • Add an activating agent, such as N,N'-carbonyldiimidazole, to form the acyl-imidazolide.

    • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the activation is complete (can be monitored by TLC or LC-MS).

  • Thioester Formation:

    • In a separate vessel, dissolve coenzyme A (CoASH) in an aqueous buffer (e.g., sodium bicarbonate) at a slightly alkaline pH.

    • Slowly add the activated dienoyl acid solution to the CoASH solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by HPLC.

  • Quenching and Preparation for Purification:

    • Once the reaction is complete, acidify the mixture to a pH of 4-5 with a dilute acid (e.g., HCl) to stabilize the product.

    • Filter the reaction mixture to remove any precipitate.

Protocol 2: Purification of Dienoyl-CoA Thioesters by RP-HPLC

This protocol outlines a general procedure for the purification of dienoyl-CoA thioesters using reverse-phase HPLC.

  • HPLC System: A standard HPLC system with a UV detector and a fraction collector.

  • Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Detection: 260 nm.

Procedure:

  • Sample Preparation: Dilute the crude, acidified reaction mixture with Mobile Phase A.

  • Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the specific dienoyl-CoA thioester and may require optimization.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for the dienoyl-CoA thioester.

  • Analysis of Fractions: Analyze the collected fractions by HPLC or LC-MS to confirm purity.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure (e.g., using a rotary evaporator). The remaining aqueous solution can be lyophilized to obtain the purified dienoyl-CoA thioester as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final_product Final Product start Dienoyl Acid + Activating Agent activated Activated Dienoyl Acid (e.g., Acyl-Imidazolide) start->activated reaction Thioesterification Reaction activated->reaction coash Coenzyme A (CoASH) coash->reaction quench Quench & Acidify (pH 4-5) reaction->quench Crude Product hplc RP-HPLC (C18 Column) quench->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (HPLC/LC-MS) fractions->analysis pooling Pool Pure Fractions analysis->pooling Pure Fractions evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Purified Dienoyl-CoA Thioester lyophilization->final_product

Caption: Workflow for the synthesis and purification of dienoyl-CoA thioesters.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_purity Purity Issues start Problem with Dienoyl-CoA Purification peak_tailing Peak Tailing/ Broadening? start->peak_tailing low_recovery Low or No Recovery? start->low_recovery multiple_peaks Multiple Peaks/ Isomers? start->multiple_peaks check_column Check Column: - End-capped? - Contaminated? peak_tailing->check_column check_mobile_phase Check Mobile Phase: - pH correct? - Buffer strength? peak_tailing->check_mobile_phase check_load Check Sample Load: - Overloaded? peak_tailing->check_load check_stability Check Stability: - pH acidic? - Temperature low? low_recovery->check_stability check_degradation Check Degradation: - Enzyme contamination? - Oxidation? low_recovery->check_degradation check_isomerization Isomerization Possible? multiple_peaks->check_isomerization optimize_hplc Optimize HPLC: - Gradient? - Stationary phase? multiple_peaks->optimize_hplc confirm_ms Confirm with LC-MS multiple_peaks->confirm_ms

Caption: Troubleshooting logic for dienoyl-CoA thioester purification.

References

Reducing background noise in 3,4-dimethylidenehexanedioyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-dimethylidenehexanedioyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background noise, encountered during enzymatic assays involving this compound.

Troubleshooting Guide: High Background Noise

High background noise in an assay can mask the true signal from your enzymatic reaction, leading to reduced sensitivity and inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background signals in this compound assays.

Q1: What are the initial and most common causes of high background in my assay?

High background signals often stem from issues with the assay components or the protocol execution. The primary suspects are typically the substrate, the detection reagents, or the enzyme preparation itself.

  • Substrate Instability: this compound, like many thioesters, can undergo non-enzymatic hydrolysis, releasing free Coenzyme A (CoA-SH).[1][2][3] If your assay detects the generation of free CoA or the consumption of a linked substrate (like NADH), this spontaneous breakdown can contribute to a high background signal.

  • Contaminated Reagents: Contamination in buffers, enzyme preparations, or the substrate solution can introduce interfering substances. This is particularly relevant for spectrophotometric and fluorometric assays where contaminants might absorb light or fluoresce at the detection wavelength.

  • Enzyme Purity: Impurities in the enzyme preparation may possess side activities that contribute to the background signal.

Q2: How can I systematically identify the source of the high background?

A well-designed set of control experiments is crucial for pinpointing the source of the noise.

  • No-Enzyme Control: Prepare a reaction mixture with all components except the enzyme. A high signal in this control points to substrate instability or reagent contamination.

  • No-Substrate Control: A reaction containing the enzyme but lacking this compound will help identify any background signal originating from the enzyme preparation or other reaction components.

  • Buffer and Reagent Blanks: Measure the absorbance or fluorescence of individual reagents and buffers to check for intrinsic signals at your assay's wavelength.

Below is a logical workflow to diagnose the source of the high background:

G start High Background Detected no_enzyme_ctrl Run 'No-Enzyme' Control start->no_enzyme_ctrl is_signal_high_no_enzyme Is Signal High? no_enzyme_ctrl->is_signal_high_no_enzyme substrate_issue Potential Issue: - Substrate Instability - Reagent Contamination is_signal_high_no_enzyme->substrate_issue Yes no_substrate_ctrl Run 'No-Substrate' Control is_signal_high_no_enzyme->no_substrate_ctrl No is_signal_high_no_substrate Is Signal High? no_substrate_ctrl->is_signal_high_no_substrate enzyme_issue Potential Issue: - Enzyme Impurity - Endogenous Substrate in Enzyme Prep is_signal_high_no_substrate->enzyme_issue Yes optimize_assay Background is Low in Controls. Optimize Assay Conditions (e.g., enzyme/substrate concentration). is_signal_high_no_substrate->optimize_assay No

Caption: A decision tree for troubleshooting high background signals.

Frequently Asked Questions (FAQs)

Q3: My 'no-enzyme' control shows a high signal. What should I do?

A high signal in the absence of your enzyme strongly suggests an issue with the substrate or other reaction components.

  • Assess Substrate Purity and Stability:

    • Synthesize or purchase fresh this compound.

    • Store the substrate in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

    • Consider the pH of your assay buffer, as extreme pH values can accelerate thioester hydrolysis.

  • Check for Reagent Contamination:

    • Prepare fresh buffers using high-purity water and reagents.

    • If using a coupled assay (e.g., detecting NADH consumption), ensure the coupling enzymes are free of contaminating activities.

Q4: My 'no-substrate' control has a high background. How can I fix this?

This indicates a problem with your enzyme preparation or other components that are present even without the specific substrate.

  • Evaluate Enzyme Purity:

    • Check the purity of your enzyme using SDS-PAGE. If contaminants are present, further purification may be necessary.

  • Consider Endogenous Substrates:

    • If you are using a crude cell lysate or tissue homogenate as the enzyme source, it may contain endogenous substrates that can be acted upon by other enzymes present, contributing to the background.

Q5: Could the choice of reducing agent in my buffer be causing high background?

Yes, some reducing agents can interfere with certain assay formats. For example, Dithiothreitol (DTT) and β-mercaptoethanol (β-MCE) can sometimes interfere with colorimetric assays that use DTNB (Ellman's reagent) to detect free thiols.[4] If you are using a thiol-based detection method, consider using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4]

Data Presentation: Optimizing Assay Components

Systematic optimization of enzyme and substrate concentrations is key to improving the signal-to-noise ratio. The following tables provide an example of how to structure your data from such optimization experiments.

Table 1: Enzyme Titration for Optimal Signal-to-Noise Ratio

Enzyme Conc. (nM)Signal (Absorbance Units)Background (Absorbance Units)Signal-to-Noise Ratio (Signal/Background)
10.150.081.88
20.280.093.11
50.550.105.50
100.850.127.08
200.950.185.28

In this example, 10 nM is the optimal enzyme concentration.

Table 2: Substrate Titration at Optimal Enzyme Concentration (10 nM)

Substrate Conc. (µM)Initial Rate (mAU/min)Background Rate (mAU/min)Signal-to-Noise Ratio
5101.28.3
10181.313.8
20301.520.0
40451.923.7
80552.522.0

In this example, 40 µM provides the best signal-to-noise ratio before substrate inhibition or higher background becomes a factor.

Experimental Protocols

Here are detailed protocols for the control experiments essential for troubleshooting high background noise. These are based on a generic spectrophotometric assay measuring the decrease in absorbance of NADH at 340 nm, typical for dehydrogenase assays.

Protocol 1: 'No-Enzyme' Control

  • Prepare Reaction Buffer: Prepare a sufficient volume of your assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM MgCl2).

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing all reaction components except the enzyme. For a final volume of 200 µL, this might include:

    • 140 µL Assay Buffer

    • 20 µL NADH solution (final concentration ~200 µM)

    • 20 µL of any required coupling enzymes or co-factors.

  • Aliquot to Plate: Add 180 µL of the Reagent Mix to the appropriate wells of a UV-transparent 96-well plate.

  • Initiate Reaction: Add 20 µL of this compound solution to each well to reach the desired final concentration.

  • Measure Absorbance: Immediately place the plate in a plate reader and measure the absorbance at 340 nm kinetically over a period of 10-30 minutes.

  • Analyze Data: Calculate the rate of absorbance change. A significant negative slope indicates non-enzymatic substrate degradation or reagent instability.

Protocol 2: 'No-Substrate' Control

  • Prepare Reaction Buffer: As described in Protocol 1.

  • Prepare Reagent Mix: Prepare a master mix containing all reaction components except the substrate (this compound). For a final volume of 200 µL, this might include:

    • 160 µL Assay Buffer

    • 20 µL NADH solution

  • Add Enzyme: To the appropriate wells, add 20 µL of your enzyme solution (diluted in assay buffer).

  • Initiate "Reaction": Add 20 µL of assay buffer to the wells instead of the substrate solution.

  • Measure Absorbance: Measure the absorbance at 340 nm kinetically as described above.

  • Analyze Data: A significant change in absorbance indicates contaminating activities in your enzyme preparation.

The general workflow for a typical enzymatic assay is illustrated below, highlighting the critical steps where background can be introduced.

G cluster_prep Preparation cluster_assay Assay Execution prep_buffer Prepare Assay Buffer add_reagents Add Buffer & Reagents to Plate prep_buffer->add_reagents prep_substrate Prepare Substrate Stock add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_reagents Prepare Other Reagents (e.g., NADH) prep_reagents->add_reagents add_reagents->add_enzyme add_enzyme->add_substrate read_plate Measure Signal (e.g., Absorbance) add_substrate->read_plate

Caption: A generalized experimental workflow for an enzymatic assay.

References

How to increase the solubility of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-dimethylidenehexanedioyl-CoA

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For initial stock solutions, it is recommended to use a small amount of an organic co-solvent that is miscible with water, such as DMSO, ethanol, or DMF.[1][2] Due to the hydrophobic nature of the dimethylidene group, this compound may have limited solubility in purely aqueous solutions. After initial solubilization in an organic solvent, the solution can be diluted with an appropriate aqueous buffer.

Q2: What is the optimal pH range for maintaining the stability and solubility of this compound?

A2: Coenzyme A and its derivatives are generally more stable in slightly acidic to neutral solutions (pH 3.5-6.0).[3] Alkaline conditions (pH > 8) can lead to rapid hydrolysis of the thioester bond and should be avoided.[3] It is crucial to maintain the pH of your stock solutions and experimental buffers within this range to ensure the integrity of the molecule.

Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?

A3: Cloudiness or precipitation indicates that the solubility limit has been exceeded in the current solvent system. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q4: Can I store solutions of this compound? If so, under what conditions?

A4: Aqueous solutions of CoA derivatives are best prepared fresh. If storage is necessary, they should be aliquoted and stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For longer-term storage, it is advisable to store the compound as a lyophilized powder at -20°C.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Issue: Precipitate forms upon addition of this compound to an aqueous buffer.

This common issue arises from the hydrophobic nature of the molecule. The following workflow can help you troubleshoot and resolve this problem.

G cluster_0 start Start: Precipitate Observed check_organic Is an organic co-solvent (e.g., DMSO, Ethanol) being used? start->check_organic add_cosolvent Add a small percentage (1-5% v/v) of a water-miscible organic co-solvent to the buffer before adding the compound. check_organic->add_cosolvent No check_pH Is the buffer pH between 3.5 and 6.0? check_organic->check_pH Yes add_cosolvent->check_pH adjust_pH Adjust buffer pH to be within the optimal range (3.5-6.0). check_pH->adjust_pH No consider_excipients Consider solubility-enhancing excipients. check_pH->consider_excipients Yes adjust_pH->consider_excipients test_cyclodextrin Test inclusion complexation with cyclodextrins (e.g., HP-β-CD). consider_excipients->test_cyclodextrin test_surfactant Test the addition of a non-ionic surfactant (e.g., Tween 80, Pluronic F68). test_cyclodextrin->test_surfactant sonicate Briefly sonicate the solution to aid dissolution. test_surfactant->sonicate success Success: Clear Solution sonicate->success Resolved fail Issue Persists: Consult further technical support. sonicate->fail Not Resolved

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol: Enhancing the Aqueous Solubility of this compound

This protocol outlines a method to systematically test different buffer additives to increase the solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 50 mM Phosphate buffer, pH 6.0

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tween 80

  • Deionized water

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a primary stock solution: Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL primary stock.

  • Prepare test buffers:

    • Buffer A: 50 mM Phosphate buffer, pH 6.0

    • Buffer B: Buffer A with 1% (w/v) HP-β-CD

    • Buffer C: Buffer A with 0.1% (v/v) Tween 80

  • Solubility test:

    • Add 10 µL of the 10 mg/mL primary stock solution of this compound to 990 µL of each test buffer (A, B, and C) to achieve a final concentration of 100 µg/mL.

    • Vortex each solution for 30 seconds.

    • Incubate at room temperature for 1 hour.

  • Clarity assessment:

    • Visually inspect each solution for any signs of precipitation or cloudiness.

    • Measure the absorbance at 600 nm (OD600) to quantify turbidity. A higher OD600 indicates lower solubility.

  • Quantification of soluble compound (Optional):

    • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Carefully collect the supernatant.

    • Measure the concentration of the soluble this compound in the supernatant using a suitable analytical method (e.g., HPLC).

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Buffer Systems

Buffer SystemVisual ClarityOD600Soluble Concentration (µg/mL)
Control (Buffer A) Cloudy0.535
+ 1% HP-β-CD (Buffer B) Slightly Cloudy0.275
+ 0.1% Tween 80 (Buffer C) Clear0.0598

This table summarizes the expected outcomes from the experimental protocol, demonstrating the potential for solubility enhancement using different excipients. The use of surfactants like Tween 80 or complexation agents such as cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds.[2][4][5]

References

Technical Support Center: Acyl-CoA Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the extraction of acyl-CoA from biological samples. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your acyl-CoA extraction experiments.

Issue 1: Low or No Detection of Acyl-CoA in the Final Analysis

Possible Cause Troubleshooting Steps
Enzymatic Degradation Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. Use ice-cold reagents and keep the sample at or below 4°C throughout the entire preparation process.[1] Flash-freezing the sample in liquid nitrogen is a common and effective method for quenching.[1]
Chemical Hydrolysis Check the pH of all solutions used during extraction and resuspension. Acyl-CoAs are generally most stable at a slightly acidic pH (around 4-6).[1] Avoid strongly acidic or alkaline conditions as they can catalyze the hydrolysis of the thioester bond.[1] Minimize the time the sample is in an aqueous solution.[1]
Inefficient Extraction Optimize the extraction solvent. A mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) is often effective.[1] Ensure thorough homogenization of the tissue or cell sample.[2][3] For tissues, a glass homogenizer can provide better disruption.[2]
Improper Storage For long-term storage, ensure samples are stored as a dry pellet at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

Issue 2: High Variability Between Replicate Samples

Possible Cause Troubleshooting Steps
Inconsistent Quenching Standardize the time between sample collection and quenching for all samples. Ensure uniform and rapid freezing for all samples.[1]
Variable Extraction Efficiency Ensure consistent and thorough homogenization for all samples.[1] Use a consistent volume of extraction solvent relative to the sample weight or cell number.[1]
Precipitate Formation during Storage If redissolving a dried extract, ensure it is fully dissolved before analysis. Vortex and centrifuge briefly before taking an aliquot for injection.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store biological samples for acyl-CoA analysis?

A1: Due to their inherent instability, immediate processing of fresh tissue is optimal.[2] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q2: What type of sample tubes should I use for acyl-CoA analysis?

A2: Using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability.[4]

Q3: What are the most critical steps in the acyl-CoA extraction protocol to prevent degradation?

A3: The most critical steps are rapid quenching of metabolic activity at the time of sample collection (e.g., flash-freezing), maintaining low temperatures (on ice or at 4°C) throughout the procedure, and working quickly to minimize exposure to degradative enzymes and chemical hydrolysis.[1][2]

Q4: Can I use a universal extraction method for all types of biological samples?

A4: While general principles apply, the optimal extraction method can vary depending on the sample type (e.g., tissue, cultured cells) and the specific acyl-CoAs of interest (short-chain vs. long-chain). It is advisable to consult literature for protocols validated for your specific sample type.

Q5: How does the choice of extraction solvent affect acyl-CoA recovery?

A5: The choice of extraction solvent is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to acyl-CoA extraction and abundance.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2
C18:1-CoA-~15~5
C18:2-CoA-~3~1
Note: Data is compiled from various sources and may involve different experimental conditions and normalization methods, affecting direct comparability.[5]

Table 2: Recovery Rates of Long-Chain Acyl-CoAs from Different Methodologies

Tissue TypeExtraction MethodRecovery Rate (%)
Rat LiverAcetonitrile/2-propanol extraction with SPE83-90%
Rat Liver, Brain, Muscle, AdiposeOrganic solvent extraction60-140% (analyte and tissue dependent)
Human Skeletal MuscleModified organic solvent extractionGood reproducibility
Note: Recovery rates can vary significantly based on the specific protocol, tissue type, and the acyl-CoA species being measured.[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods and is suitable for various tissue types.[2]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add organic solvents to the homogenate. The precise ratio and type of solvents may need optimization, but a common approach is to add a 20-fold excess of an acetonitrile/isopropanol mixture.

  • Phase Separation: After further homogenization, induce phase separation, often by adding saturated ammonium sulfate. Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol and then equilibrate with the appropriate buffer.

    • Load the supernatant containing the acyl-CoAs onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using a suitable solvent, often containing ammonium hydroxide.

  • Sample Concentration: Combine the eluted fractions. Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with your analytical method (e.g., LC-MS).

Visualizations

Experimental Workflow: Acyl-CoA Extraction from Tissue

experimental_workflow sample Tissue Sample (Flash Frozen) homogenization Homogenization (Acidic Buffer + IS) sample->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant elution Elution spe->elution drying Drying (Nitrogen Stream) elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for the extraction of acyl-CoAs from tissue samples.

Signaling Pathway: Fatty Acid β-Oxidation

fatty_acid_oxidation cluster_oxidation β-Oxidation Cycle FattyAcid Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCoA_mito Fatty Acyl-CoA (shorter chain) AcylCoA->AcylCoA_mito Transport into Mitochondria Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA AcylCoA_mito->AcetylCoA FADH2 FADH2 AcylCoA_mito->FADH2 NADH NADH AcylCoA_mito->NADH TCA_Cycle Krebs Cycle AcetylCoA->TCA_Cycle

Caption: The central role of acyl-CoAs in the fatty acid β-oxidation pathway.

Logical Relationship: Common Pitfalls and Solutions in Acyl-CoA Extraction

troubleshooting_logic cluster_pitfalls Common Pitfalls cluster_solutions Solutions Degradation Degradation RapidQuenching Rapid Quenching Degradation->RapidQuenching LowTemp Low Temperature Degradation->LowTemp pH_Control pH Control (4-6) Degradation->pH_Control LowRecovery Low Recovery EfficientHomogenization Efficient Homogenization LowRecovery->EfficientHomogenization ProperStorage Proper Storage (-80°C) LowRecovery->ProperStorage Variability High Variability Variability->RapidQuenching StandardizedProtocol Standardized Protocol Variability->StandardizedProtocol

Caption: Logical connections between common pitfalls and their respective solutions.

References

Enhancing the catalytic efficiency of enzymes acting on 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Catalytic Efficiency

Disclaimer: Information on enzymes acting specifically on 3,4-dimethylidenehexanedioyl-CoA is not available in the public domain. This substrate may be novel, synthetic, or part of an uncharacterized metabolic pathway. Therefore, this guide uses Glutaryl-CoA Dehydrogenase (GCDH) as a well-characterized proxy. GCDH is a mitochondrial flavoprotein that acts on a structurally related dicarboxylyl-CoA substrate (Glutaryl-CoA) and is a key enzyme in the degradation pathways of L-lysine and L-tryptophan.[1][2] The principles, protocols, and troubleshooting steps described here for GCDH are broadly applicable to other acyl-CoA dehydrogenases and serve as a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is Glutaryl-CoA Dehydrogenase (GCDH) and what is its physiological role?

A1: Glutaryl-CoA Dehydrogenase (GCDH) is a mitochondrial enzyme that belongs to the acyl-CoA dehydrogenase family.[2] Its primary function is to catalyze the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2. This reaction is a critical step in the metabolic breakdown of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The enzyme exists as a homotetramer and uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor to accept electrons during the reaction.[3][4]

Q2: What factors can limit the catalytic efficiency of GCDH?

A2: The catalytic efficiency (kcat/Km) of GCDH can be limited by several factors. The major rate-determining step in the steady-state turnover of GCDH has been identified as the release of the product, crotonyl-CoA.[3][4] Other limiting factors include suboptimal reaction conditions (pH, temperature), substrate or product inhibition, incorrect protein folding or instability, and post-translational modifications. For instance, glutarylation of lysine (B10760008) residues on GCDH can inhibit its function, a process that can be reversed by the enzyme SIRT5.

Q3: How can site-directed mutagenesis be used to improve GCDH activity?

A3: Site-directed mutagenesis allows for the targeted modification of specific amino acid residues within the enzyme's active site or other critical regions to enhance its function. By studying the enzyme's structure and mechanism, researchers can identify key residues involved in substrate binding, catalysis, or product release. For example, mutating residues involved in binding the substrate's carboxylate group, such as Y370 and S97 in Geobacter metallireducens GCDH, has been shown to alter the enzyme's reaction specificity, shifting it from a decarboxylating to a non-decarboxylating dehydrogenase. This demonstrates that targeted mutations can fundamentally change the enzyme's catalytic outcome and efficiency.

Q4: What are the key kinetic parameters to measure when evaluating enzyme efficiency?

A4: The primary kinetic parameters for evaluating enzyme efficiency are the Michaelis constant (Km), the catalytic constant or turnover number (kcat), and the specificity constant (kcat/Km).

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[5]

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.[2][5]

  • kcat/Km (Specificity Constant): This ratio is the most effective measure of an enzyme's overall catalytic efficiency.[2][6] It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations and allows for the comparison of different substrates or enzyme variants.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Incorrect Assay Conditions: pH, temperature, or buffer composition is suboptimal.Optimize the reaction buffer. For human GCDH, assays are typically performed at pH ~8.0. Verify the temperature is optimal (usually 30-37°C).
Degraded Substrate/Cofactor: Glutaryl-CoA or FAD may have degraded during storage.Prepare fresh substrate and cofactor solutions. Store CoA esters at -80°C and FAD protected from light.
Inactive Enzyme: The purified enzyme may have denatured or misfolded due to improper handling or storage. Mutations can also reduce stability.Purify fresh enzyme, ensuring proper folding by including FAD during expression and purification. Store purified enzyme in appropriate buffers with cryoprotectants (e.g., glycerol) at -80°C.
Presence of Inhibitors: Contaminants from the purification process (e.g., imidazole) or reaction components may be inhibiting the enzyme.Perform dialysis or buffer exchange after purification to remove potential inhibitors. Test for inhibition by running controls with varying concentrations of buffer components.
Inconsistent Results / Poor Reproducibility Pipetting Errors: Inaccurate pipetting of enzyme or substrate, especially at low concentrations.Calibrate pipettes regularly. Use a master mix for the reaction buffer, substrate, and cofactors to minimize pipetting variability between samples.
Enzyme Instability during Assay: The enzyme may be losing activity over the course of the measurement.Check the thermal stability of your enzyme variant. Consider adding stabilizing agents like BSA or glycerol (B35011) to the assay buffer. Run a time-course experiment to ensure the reaction rate is linear.
Altered Product Specificity (e.g., unexpected byproducts) Engineered Mutation Effect: The introduced mutation may have unexpectedly altered the reaction mechanism.Analyze the reaction products using HPLC or mass spectrometry. Some mutations in GCDH can reduce or eliminate the decarboxylation step, leading to the formation of glutaconyl-CoA instead of crotonyl-CoA.
Contaminating Enzyme Activity: The purified protein sample may contain other dehydrogenases or hydrolases.Verify the purity of your enzyme preparation using SDS-PAGE. If necessary, add extra purification steps (e.g., size-exclusion chromatography).

Data Presentation

Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant GCDH

This table summarizes kinetic data for Glutaryl-CoA Dehydrogenase from different sources and highlights the impact of site-directed mutagenesis on catalytic activity. The mutations in G. metallireducens were designed to alter the decarboxylation step.

Enzyme VariantSource OrganismKm (Glutaryl-CoA) (µM)Vmax (µmol/min/mg)Catalytic Efficiency (Relative to WT)Product Ratio (Glutaconyl-CoA : Crotonyl-CoA)
Wild-Type Porcine liver3.35.5¹100%N/A (Primarily Crotonyl-CoA)
Wild-Type Geobacter metallireducens303.2100%1 : 10
S97A Mutant Geobacter metallireducensN/A1.8~56%1 : 1
Y370A Mutant Geobacter metallireducensN/A0.7~22%13 : 1
Y370V + S97A Mutant Geobacter metallireducensN/A0.9~28%> 20 : 1

¹Vmax calculated from a reported turnover number of 327 min⁻¹ and a molecular weight of ~190 kDa.[4] Data for G. metallireducens variants adapted from studies focused on altering the reaction mechanism.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of GCDH

This protocol outlines a standard workflow for introducing point mutations into the GCDH gene using a PCR-based method, such as QuikChange™.

1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
  • Ensure the primers have a melting temperature (Tm) ≥ 78°C.
  • The primers should have a GC content of at least 40% and terminate in one or more G or C bases.

2. PCR Amplification:

  • Set up a PCR reaction in a final volume of 50 µL:
  • 5 µL of 10x reaction buffer
  • 10-50 ng of dsDNA plasmid template (containing the wild-type GCDH gene)
  • 125 ng of forward primer
  • 125 ng of reverse primer
  • 1 µL of dNTP mix (10 mM)
  • 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)
  • Add dH₂O to 50 µL.
  • Perform thermal cycling:
  • Initial Denaturation: 95°C for 1 minute
  • 18-25 Cycles:
  • Denaturation: 95°C for 50 seconds
  • Annealing: 60°C for 50 seconds
  • Extension: 68°C for 1 minute per kb of plasmid length
  • Final Extension: 68°C for 7 minutes

3. Digestion of Parental DNA:

  • Add 1 µL of the DpnI restriction enzyme directly to the amplification reaction.
  • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
  • Incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow them in liquid culture.
  • Isolate the plasmid DNA using a miniprep kit.
  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: GCDH Activity Assay

This protocol describes a common method for measuring GCDH activity using an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP), which changes color upon reduction.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.
  • FAD Solution: 1 mM FAD in dH₂O.
  • Substrate Solution: 10 mM Glutaryl-CoA in dH₂O.
  • Electron Acceptor: 2 mM DCPIP in Assay Buffer.
  • Electron Transfer Flavoprotein (ETF): If available, use as the natural electron acceptor. If not, phenazine (B1670421) ethosulfate (PES) can be used to couple the reaction to DCPIP.

2. Reaction Setup:

  • Set up a 1 mL reaction in a cuvette:
  • 850 µL of Assay Buffer
  • 10 µL of FAD solution (final concentration 10 µM)
  • 50 µL of DCPIP solution (final concentration 100 µM)
  • (If needed) 10 µL of 10 mM PES
  • Add purified GCDH enzyme (e.g., 5-20 µg).
  • Mix gently by inverting the cuvette and incubate at 30°C for 5 minutes to allow for temperature equilibration.

3. Measurement:

  • Place the cuvette in a spectrophotometer set to 30°C.
  • Monitor the baseline absorbance at 600 nm (for DCPIP reduction).
  • Initiate the reaction by adding 50 µL of the Glutaryl-CoA solution (final concentration 0.5 mM).
  • Immediately start recording the decrease in absorbance at 600 nm over 3-5 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
  • Use the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹) to convert the rate to µmol/min.
  • Enzyme activity (U) is defined as µmol of substrate converted per minute. Specific activity is expressed as U/mg of enzyme.
  • To determine Km and Vmax, repeat the assay with varying concentrations of Glutaryl-CoA (e.g., from 0.1 to 10 times the expected Km). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

Metabolic_Pathway cluster_pathway L-Lysine Degradation Pathway (Mitochondrion) Lysine L-Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA + CO₂ AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Further Metabolism TCA TCA Cycle AcetylCoA->TCA

Caption: L-Lysine degradation pathway highlighting the role of GCDH.

Enhancement_Workflow cluster_workflow Workflow for Enhancing Enzyme Catalytic Efficiency Start Identify Target Residues (Structural Analysis / Literature) Mutagenesis Site-Directed Mutagenesis (Protocol 1) Start->Mutagenesis Transformation Transformation & Selection of Mutants Mutagenesis->Transformation Expression Protein Expression & Purification Transformation->Expression Assay Enzyme Activity Assay (Protocol 2) Expression->Assay Analysis Kinetic Data Analysis (kcat, Km, kcat/Km) Assay->Analysis Decision Efficiency Enhanced? Analysis->Decision End Optimized Enzyme Decision->End Yes Iterate Select New Targets Decision->Iterate No Iterate->Mutagenesis

Caption: Iterative workflow for improving enzyme efficiency.

References

Technical Support Center: Quantifying 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 3,4-dimethylidenehexanedioyl-CoA and other acyl-Coenzyme A derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the context of quantifying this compound, components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization process in the mass spectrometer's source.[3][4] This typically leads to a phenomenon called ion suppression , where the signal intensity of the target analyte is reduced, resulting in underestimation of its concentration.[2][5] Less commonly, ion enhancement can occur, leading to overestimation.[1] The accuracy, precision, and sensitivity of the analytical method can be significantly compromised by these effects.[2]

Q2: My signal for this compound is low and inconsistent. How can I determine if this is due to matrix effects?

A2: To diagnose matrix effects, you can perform a post-extraction spiking experiment.[3] This involves comparing the peak area of your analyte in two different samples:

  • A neat solution of the this compound standard.

  • A blank matrix extract (a sample processed without the analyte) to which the standard has been added after the extraction process.

If the peak area in the post-extraction spiked sample is significantly lower than in the neat solution, it indicates the presence of ion suppression.[1] Another qualitative method is the post-column infusion experiment, which can help identify regions in the chromatogram where ion suppression is most severe.

Q3: What are the most effective strategies to minimize or eliminate matrix effects in my analysis?

A3: A multi-faceted approach is often the most effective:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple Protein Precipitation (PPT).

  • Optimize Chromatographic Separation: Adjusting the LC method to chromatographically separate this compound from matrix components can prevent them from entering the mass spectrometer at the same time. This can involve modifying the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.

Q4: Which sample preparation technique is best for acyl-CoAs like this compound?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating acyl-CoAs from complex biological samples.[6][7] A common approach involves using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties.[6] This allows for the retention of a wide range of acyl-CoAs while effectively washing away salts and other polar interferences. A protocol based on 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has shown good recoveries for various acyl-CoA species.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[2]1. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like Solid-Phase Extraction (SPE).[6] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering molecules.
Poor Reproducibility (High %CV) Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression.[1] Analyte Instability: Acyl-CoAs can be unstable in certain solutions.[8]1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects. 2. Ensure Consistent Sample Handling: Standardize all steps of the sample preparation process. 3. Check Reconstitution Solvent: Reconstitute the dried extract in a solvent that ensures stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[8]
Peak Tailing or Splitting Column Contamination: Buildup of matrix components on the analytical column.[9] Secondary Interactions: The analyte may be interacting with active sites on the column.1. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: After each injection, include a strong wash step in your LC method to elute any remaining contaminants. 3. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte's chemistry. For acyl-CoAs, a slightly basic mobile phase (e.g., using ammonium hydroxide) is often used.[10]
Non-linear Calibration Curve Matrix Effects at Different Concentrations: The extent of ion suppression may not be linear across the concentration range.1. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract to mimic the effect seen in the actual samples. 2. Employ a SIL-IS: An appropriate internal standard should correct for non-linear effects.

Data Presentation

Table 1: Representative Recoveries of Acyl-CoA Species Using Solid-Phase Extraction

Note: Data for this compound is not available in the literature. This table provides expected recovery ranges based on published data for structurally similar short, medium, and long-chain acyl-CoAs using a 2-(2-pyridyl)ethyl SPE sorbent. Method validation for the specific analyte is essential.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[6]
Malonyl-CoAShort (C3)83-90%[6]
Octanoyl-CoAMedium (C8)88-92%[6]
Palmitoyl-CoALong (C16:0)83-88%[6]
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

Note: These are starting parameters and must be optimized for this compound.

ParameterSettingRationale / Comment
LC Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)Provides good retention and separation for acyl-CoAs.[11]
Mobile Phase A 15 mM Ammonium Hydroxide in WaterA basic pH can improve peak shape for CoA derivatives.[10]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[10]
Flow Rate 0.3 - 0.4 mL/minTypical for analytical scale LC.
Gradient Start at low %B, ramp up to elute analytes, followed by a wash and re-equilibration.A gradient is necessary to separate acyl-CoAs of varying polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs readily form positive ions.[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transition Precursor Ion [M+H]+ → Product IonA common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (-507 Da).[5] The specific precursor and product ions for this compound must be determined empirically by infusing a standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue samples.[6]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like C17:0-CoA).

    • Homogenize the tissue on ice.

  • Extraction:

    • Add 1 mL of 2-Propanol to the homogenate and mix.[6]

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[6]

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column with 2 mL of Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).[6]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[6]

    • Elution: Elute the acyl-CoAs with 1.5 mL of Elution Solution (Methanol/250 mM Ammonium Formate; 4:1, v/v).[6]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., 50% Methanol in 50 mM Ammonium Acetate, pH 7) for LC-MS analysis.[8]

Visualizations

Workflow_for_Quantifying_Acyl_CoA Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Add Internal Standard SPE Solid-Phase Extraction (SPE) Homogenization->SPE Load Supernatant Drydown Evaporation to Dryness SPE->Drydown Elute Acyl-CoAs Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (UPLC-QTOF/QQQ) Reconstitution->LCMS Inject Sample Data Data Processing & Quantification LCMS->Data Peak Integration

Caption: Experimental workflow for acyl-CoA quantification.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies Start Inaccurate or Irreproducible Results Check Is it a Matrix Effect? Start->Check Path_SamplePrep Improve Sample Preparation (e.g., SPE, LLE) Check->Path_SamplePrep Yes Path_Chroma Optimize Chromatography Check->Path_Chroma Yes Path_IS Use Stable Isotope Internal Standard Check->Path_IS Yes End Accurate & Robust Quantification Path_SamplePrep->End Path_Chroma->End Path_IS->End

Caption: Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Fermentation Conditions for 3,4-dimethylidenehexanedioyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing 3,4-dimethylidenehexanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the typical host organisms used for producing complex polyketides like this compound, and what are their general fermentation characteristics?

A1: The production of complex molecules such as this compound often involves genetically engineered microbial hosts. Commonly used organisms include Escherichia coli and Saccharomyces cerevisiae.

  • Escherichia coli is favored for its rapid growth, well-understood genetics, and the availability of numerous genetic tools. Fermentation with E. coli is typically performed at 30-37°C and requires careful control of dissolved oxygen and pH to prevent the formation of inhibitory byproducts like acetate.[1][2] Fed-batch strategies are often employed to maintain optimal substrate concentrations and manage metabolic burden.[1]

  • Saccharomyces cerevisiae (baker's yeast) is a robust eukaryotic host suitable for producing complex molecules that may require post-translational modifications. Yeast fermentations are generally conducted at around 30°C and are often more tolerant of lower pH conditions compared to E. coli.[3][4] Metabolic engineering in yeast often focuses on directing carbon flux towards the desired product and away from ethanol (B145695) production.[5][6]

Q2: My fermentation is resulting in low yields of this compound. What are the most common factors to investigate?

A2: Low product yield is a frequent challenge in microbial fermentation. Key areas to troubleshoot include:

  • Sub-optimal Media Composition: The balance of carbon, nitrogen, phosphate (B84403), and essential trace elements is critical. An inappropriate carbon-to-nitrogen ratio can limit growth or product formation. The choice of carbon source can also impact precursor availability.[7]

  • Inadequate Precursor Supply: The biosynthesis of this compound likely relies on intracellular precursors derived from central carbon metabolism. It is crucial to ensure that the metabolic pathways leading to these precursors are not rate-limiting. Overexpression of key enzymes in the precursor supply pathway can enhance product formation.[3][4]

  • Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels must be tightly controlled. Deviations from the optimal ranges for your specific engineered strain can lead to reduced enzyme activity, metabolic stress, and the diversion of resources to byproduct formation.[7][8]

  • Plasmid Instability or Low Gene Expression: In engineered strains, the loss of expression plasmids or insufficient transcription/translation of the biosynthetic pathway genes will directly impact yield. Ensure consistent selective pressure and consider optimizing codon usage and promoter strength.

  • Product Toxicity or Degradation: The target molecule itself might be toxic to the host organism at higher concentrations, leading to growth inhibition and reduced productivity. Alternatively, the product could be unstable under the fermentation conditions.

Q3: How can I improve the intracellular availability of CoA and its precursors for the biosynthesis of this compound?

A3: Enhancing the pool of Coenzyme A and its derivatives is a key metabolic engineering strategy. Consider the following approaches:

  • Overexpression of CoA Biosynthesis Genes: The synthesis of CoA from pantothenate (vitamin B5) involves a multi-step enzymatic pathway.[9][10] Overexpressing key enzymes in this pathway, such as pantothenate kinase (Pank), can increase the intracellular CoA pool.[9]

  • Engineering Central Metabolism: Redirecting carbon flux towards acetyl-CoA, a primary building block for many complex molecules, is often beneficial. This can involve overexpressing enzymes like pyruvate (B1213749) dehydrogenase or ATP citrate (B86180) lyase.[5]

  • Supplementation with Precursors: Adding pantothenate to the fermentation medium is essential for de novo CoA biosynthesis.[11] Depending on the specific biosynthetic pathway, supplementation with other precursors might also be beneficial.

Q4: What are the recommended analytical methods for quantifying this compound in my fermentation broth?

A4: The quantification of specific acyl-CoA species typically requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.[11][12][13] This technique allows for the separation of the target molecule from other cellular components and its sensitive detection and quantification. Sample preparation is critical and often involves extraction with agents like sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to precipitate proteins and stabilize the acyl-CoAs.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Cell Growth Sub-optimal media composition (e.g., nutrient limitation).Optimize concentrations of carbon, nitrogen, and phosphate sources. Screen different sources to find the most suitable for your strain.[7]
Inhibitory byproducts (e.g., acetate).Implement a fed-batch strategy to control substrate levels and prevent overflow metabolism. Monitor and control pH.
Incorrect physical parameters (pH, temperature).Perform optimization studies to determine the optimal pH and temperature for your engineered strain.[8]
Low Product Titer Insufficient precursor supply.Overexpress key enzymes in the precursor biosynthetic pathways. Consider supplementing the media with pathway intermediates.[3][5]
Low expression of biosynthetic genes.Verify plasmid stability and gene expression levels (e.g., via RT-qPCR). Optimize promoters and codon usage for the host organism.
Feedback inhibition by the product.Investigate the potential toxicity of this compound. Consider in-situ product removal strategies.
High Byproduct Formation (e.g., acetate, ethanol) Overflow metabolism due to high substrate concentration.Implement a controlled feeding strategy (e.g., glucose-stat or pH-stat fed-batch).[1]
Redox imbalance.Engineer the host's redox metabolism to better match the demands of the product synthesis pathway.[6]
Inconsistent Fermentation Results Variability in inoculum preparation.Standardize the protocol for seed culture preparation, including age, cell density, and media.
Fluctuations in fermentation parameters.Ensure proper calibration and functioning of bioreactor probes (pH, DO, temperature) and controllers.

Experimental Protocols

General Fed-Batch Fermentation Protocol for E. coli

This protocol provides a general framework for fed-batch fermentation. Specific parameters such as feed rate, temperature, and pH should be optimized for the specific strain and process.

  • Inoculum Preparation: Inoculate a single colony into 5 mL of seed medium (e.g., LB with appropriate antibiotics) and grow overnight at 37°C with shaking. Use this to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Bioreactor Setup: Prepare the bioreactor with the initial batch medium. A typical medium might contain a phosphate buffer, a nitrogen source (e.g., ammonium (B1175870) sulfate), a carbon source (e.g., glucose), and trace metals.[1] Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen (DO). Maintain temperature (e.g., 37°C) and pH (e.g., 7.0) through automated control.[1]

  • Fed-Batch Phase: Begin feeding a concentrated solution of the carbon source (e.g., 50% w/v glucose) and nitrogen source. The feed rate can be constant or controlled by a parameter like pH (pH-stat) or DO (DO-stat) to maintain optimal conditions and avoid byproduct formation.[1]

  • Induction: If using an inducible promoter for your biosynthetic pathway, add the inducer (e.g., IPTG) when the culture reaches a desired cell density.

  • Sampling and Analysis: Periodically take samples to measure cell density (OD600), substrate and byproduct concentrations (e.g., via HPLC), and product titer (e.g., via LC-MS/MS).

  • Harvesting: Stop the fermentation when productivity declines or the desired titer is reached. Harvest the cells and/or supernatant for product purification.

Sample Preparation for Acyl-CoA Analysis by LC-MS/MS

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs.[11]

  • Cell Quenching and Harvesting: Rapidly quench metabolic activity by mixing a known volume of fermentation broth with cold methanol (B129727) (-20°C). Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Extraction: Resuspend the cell pellet in a cold extraction solution. A common solution is 2.5% (w/v) sulfosalicylic acid (SSA) containing an internal standard (e.g., a structurally similar acyl-CoA not expected to be in the sample).[11]

  • Lysis and Precipitation: Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice to prevent degradation. The SSA will also precipitate proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to LC-MS vials for analysis.

  • Analysis: Analyze the samples using a suitable LC-MS/MS method with optimized separation and detection parameters for this compound.

Visualizations

Fermentation_Troubleshooting_Workflow Start Low this compound Titer CheckGrowth Assess Cell Growth (OD600) Start->CheckGrowth LowGrowth Low Growth CheckGrowth->LowGrowth Poor GoodGrowth Normal Growth CheckGrowth->GoodGrowth Good OptimizeMedia Optimize Media Components (C, N, P, Trace Metals) LowGrowth->OptimizeMedia OptimizeParams Optimize Physical Parameters (pH, Temp, DO) LowGrowth->OptimizeParams CheckByproducts Analyze for Inhibitory Byproducts (e.g., Acetate) GoodGrowth->CheckByproducts End Improved Titer OptimizeMedia->End OptimizeParams->End HighByproducts High Byproducts CheckByproducts->HighByproducts Present LowByproducts Low Byproducts CheckByproducts->LowByproducts Absent AdjustFeeding Implement/Adjust Fed-Batch Strategy HighByproducts->AdjustFeeding CheckPathway Verify Biosynthetic Pathway LowByproducts->CheckPathway AdjustFeeding->End OptimizeExpression Optimize Gene Expression (Promoters, Codons) CheckPathway->OptimizeExpression BoostPrecursors Enhance Precursor Supply (Metabolic Engineering) CheckPathway->BoostPrecursors OptimizeExpression->End BoostPrecursors->End

Caption: A logical workflow for troubleshooting low production titers.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) Pank Pantothenate Kinase (Pank) Pantothenate->Pank ATP ADP Phosphopantothenate 4'-Phosphopantothenate Pank->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine, ATP AMP, PPi Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC CO2 Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine COASY_PPAT COASY (PPAT activity) Phosphopantetheine->COASY_PPAT ATP PPi DephosphoCoA Dephospho-CoA COASY_PPAT->DephosphoCoA COASY_DPCK COASY (DPCK activity) DephosphoCoA->COASY_DPCK ATP ADP CoA Coenzyme A (CoA) COASY_DPCK->CoA AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetate, ATP TargetMolecule This compound AcetylCoA->TargetMolecule + Other Precursors (Biosynthetic Pathway)

Caption: The canonical Coenzyme A biosynthetic pathway.[9][10]

References

Technical Support Center: Refinement of Analytical Methods for Isomeric Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of isomeric acyl-Coenzyme A (acyl-CoA) molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the analysis of isomeric acyl-CoAs?

The analysis of isomeric acyl-CoAs presents several significant challenges. Due to their identical molecular weights, isomers are difficult to distinguish using mass spectrometry (MS) alone, necessitating effective chromatographic separation.[1][2] However, their similar physicochemical properties often lead to co-elution during liquid chromatography (LC).[2][3] Furthermore, acyl-CoAs are typically present in low concentrations in biological samples and are prone to degradation, which complicates sample preparation and detection.[4][5] The amphiphilic nature of acyl-CoAs, containing both a hydrophobic fatty acyl chain and a hydrophilic CoA moiety, also contributes to poor peak shapes in chromatography and analyte loss during sample preparation.[3][6]

Q2: Why is the accurate separation and quantification of acyl-CoA isomers critical?

Acyl-CoA isomers are key intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of lipids.[3][7] Different isomers, such as n-butyryl-CoA and isobutyryl-CoA, or methylmalonyl-CoA and succinyl-CoA, can have distinct metabolic fates and roles in cellular processes.[3] Therefore, the ability to distinguish and accurately quantify these isomers is crucial for understanding metabolic pathways in both healthy and diseased states, and for the development of targeted therapeutics.[2][7]

Q3: What are the most effective analytical techniques for analyzing isomeric acyl-CoAs?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the analysis of acyl-CoAs.[3][7] Ultra-performance liquid chromatography (UPLC) systems can provide the high-resolution separation needed to resolve isomeric species.[2][3] For detection, tandem mass spectrometry, often using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), allows for sensitive and selective quantification.[3][8] In cases of co-elution, high-resolution mass spectrometry (HRMS) can sometimes distinguish isomers if they have different elemental compositions, though this is not always the case.[3]

Q4: Can chemical derivatization improve the analysis of isomeric acyl-CoAs?

Yes, chemical derivatization can be a valuable strategy. For instance, a derivatization method involving phosphate (B84403) methylation has been shown to improve the chromatographic peak shape for a wide range of acyl-CoAs (from free CoA to C25:0-CoA).[3][6] This technique also helps to resolve the issue of analyte loss due to the affinity of the phosphate groups for glass and metallic surfaces, which is beneficial for large-scale studies.[3][6]

Troubleshooting Guide

Q1: My chromatographic peaks for long-chain acyl-CoAs are broad and show significant tailing. What could be the cause and how can I fix it?

Poor peak shape for long-chain acyl-CoAs is a common issue often attributed to their hydrophobic nature and secondary interactions with the stationary phase. Here are some potential solutions:

  • Mobile Phase pH: Long-chain acyl-CoAs tend to have better peak shapes in alkaline mobile phases.[8] However, be mindful that high pH can be detrimental to standard silica-based C18 columns.[8] Consider using a pH-stable column if operating at high pH.

  • Analyte Adsorption: The phosphate groups on acyl-CoAs can adsorb to metallic surfaces in the LC system, leading to peak tailing and signal loss. Incorporating a 0.1% phosphoric acid wash step between injections can help mitigate this issue.[3]

  • Derivatization: As mentioned in the FAQs, derivatizing the phosphate group through methylation can significantly improve peak shape and achieve better chromatographic coverage.[3][6]

Q2: I am unable to separate critical isomer pairs like n-butyryl-CoA/isobutyryl-CoA or succinyl-CoA/methylmalonyl-CoA. What strategies can I employ?

Resolving these isomeric pairs is a well-known challenge. Here are several approaches to improve separation:

  • High-Resolution Chromatography: Switching from conventional HPLC to UPLC can provide the necessary increase in resolution to separate these closely eluting compounds.[2][3]

  • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase is a common strategy to achieve separation of isomers like methylmalonyl- and succinyl-CoA.[3]

  • Alternative Chromatography Modes: While reversed-phase (RP) chromatography is common, hydrophilic interaction liquid chromatography (HILIC) can offer different selectivity. Some advanced methods use a combination of RP and HILIC in a two-dimensional LC (2D-LC) setup for enhanced separation.[3]

  • Selective Mass Spectrometry: If chromatographic separation is incomplete, you may be able to use isomer-specific fragment ions in your MS/MS method. For example, while succinyl-CoA is often much more abundant than its isomer methylmalonyl-CoA, a specific fragment at m/z 317 can be used for selective quantification of methylmalonyl-CoA.[8]

Q3: My acyl-CoA analytes show low signal intensity and poor sensitivity. What are the likely causes and how can I improve them?

Low signal intensity can stem from issues in sample preparation, chromatography, or mass spectrometric detection.

  • Optimize Sample Preparation: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic solutions.[9] Ensure your extraction and reconstitution solvents are optimized for stability; for example, using 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 can improve stability over 48 hours at 4°C.[10] Solid-phase extraction (SPE) with a mixed-mode cartridge can optimize extraction recoveries.[3][6]

  • Minimize Ion Suppression: Co-eluting species from the sample matrix can compete for ionization in the MS source, reducing the signal of your analyte. Ensure your chromatographic method provides good separation of the acyl-CoAs from other sample components.[9] Using an internal standard for each analyte can help correct for matrix effects.

  • Check MS Parameters: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each specific acyl-CoA to ensure maximum signal. These parameters are often similar for most acyl-CoAs.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Samples

This protocol is adapted from methods developed for optimal extraction and recovery of a broad range of acyl-CoAs.[6][8]

  • Sample Homogenization: Homogenize frozen, powdered tissue or cell pellets in an ice-cold extraction buffer (e.g., 100 mM KH2PO4).[5] For cellular extractions, you can use methods involving methanol (B129727) incubation at -80°C.[9]

  • SPE Cartridge Conditioning: Pre-activate a mixed-mode or silica-based SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.[8]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[8]

  • Elution: Elute the trapped acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:

    • 3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol.[8]

    • 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[8]

    • 3 mL of pure methanol.[8]

  • Drying and Reconstitution: Combine the elution fractions and dry them under a stream of nitrogen gas. Store the dried extract at -80°C.[8] Before LC-MS/MS analysis, reconstitute the sample in a solvent appropriate for your chromatography (e.g., 50 mM ammonium acetate for short-chain analysis or the same buffer with 20% acetonitrile (B52724) for long-chain analysis).[10][11]

Protocol 2: UPLC-MS/MS Method for Short-Chain Isomeric Acyl-CoA Separation

This protocol is based on a validated method for separating isomers such as n-butyryl-CoA and isobutyryl-CoA.[2][3]

  • Chromatography System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase column, such as a Luna C18 (100 x 2.0 mm, 3 µm).[10]

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: Ramp to 15% B

    • 3-5.5 min: Ramp to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Return to 2% B

    • 15-20 min: Re-equilibration at 2% B[10]

  • Flow Rate: 0.2 mL/min.[9]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion will be [M+H]+. The most abundant product ion typically results from a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[8][12] Monitor isomer-specific transitions where available.

Quantitative Data Summary

Table 1: Extraction Recoveries of Acyl-CoAs from Various Tissues

Acyl-CoATissue TypeExtraction MethodRecovery Range (%)Reference
VariousLiver, Brain, Muscle, AdiposeOptimized for low sample load60-140%[3]
C2 to C20Not specifiedPhosphoric acid wash90-111%[3]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs by LC-MS/MS

Acyl-CoA Chain LengthMethodLODLOQReference
Short-chain (C2-C6)Phosphate Methylation-16.9 nM[6]
Very-long-chainPhosphate Methylation-4.2 nM[6]
C2 to C20Phosphoric acid wash1-5 fmol-[3]

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Tissue/Cell Homogenization sp2 Protein Precipitation / LLE sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Optional: Derivatization (e.g., Methylation) sp3->sp4 sp5 Drying & Reconstitution sp4->sp5 an1 UPLC Separation (e.g., Reversed-Phase) sp5->an1 an2 Tandem Mass Spectrometry (ESI+, MRM) an1->an2 an3 Data Acquisition an2->an3 dp1 Peak Integration an3->dp1 dp2 Quantification (vs. Internal Standards) dp1->dp2 dp3 Data Review & Reporting dp2->dp3

Caption: General workflow for isomeric acyl-CoA analysis.

cluster_solutions start Isomers Co-eluting? sol1 Optimize LC Gradient (slower ramp) start->sol1 Yes end_node Separation Achieved start->end_node No sol2 Switch to UPLC column (higher resolution) sol1->sol2 sol3 Use Ion-Pairing Reagent sol2->sol3 sol4 Try HILIC or 2D-LC sol3->sol4 sol5 Use Isomer-Specific MS/MS Fragment sol4->sol5 sol5->end_node

Caption: Troubleshooting decision tree for isomer separation.

cluster_fragments Collision-Induced Dissociation (CID) parent parent Precursor Ion [M+H]+ frag1 Product Ion (Acylium Ion) parent->frag1 Fragmentation frag2 Neutral Loss (507 Da) 3'-phosphoadenosine diphosphate parent->frag2 Results in

Caption: Common fragmentation of acyl-CoAs in positive ESI mode.

References

Strategies to avoid product inhibition in 3,4-dimethylidenehexanedioyl-CoA biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biosynthesis of 3,4-dimethylidenehexanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition and how does it affect this compound biosynthesis?

Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] In the context of this compound synthesis, as the concentration of the final product increases, it may bind to one or more enzymes in the biosynthetic pathway, leading to a significant reduction in the overall reaction rate and limiting the product yield. This is a type of negative feedback.[1]

Q2: What are the common types of product inhibition that might be observed in this pathway?

Researchers may encounter several types of reversible product inhibition:

  • Competitive Inhibition: The product molecule is structurally similar to the substrate and competes for the same active site on the enzyme. This type of inhibition can often be overcome by increasing the substrate concentration.[2][3][4]

  • Non-competitive Inhibition: The product binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.[2][3][5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more prevalent in multi-substrate reactions.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Q3: How can I determine the type of product inhibition occurring in my experiment?

The type of inhibition can be elucidated by conducting enzyme kinetic studies. By measuring the initial reaction rates at varying substrate and product (inhibitor) concentrations, you can generate Lineweaver-Burk or Michaelis-Menten plots. The characteristic changes in Vmax and Km in the presence of the inhibitor will reveal the nature of the inhibition.

Troubleshooting Guides

Issue 1: Decreasing reaction rate over time, even with sufficient substrate.

Possible Cause: Product inhibition by this compound or an intermediate.

Troubleshooting Steps:

  • Monitor Product Concentration: Measure the concentration of this compound and key intermediates at different time points. A correlation between increasing product concentration and decreasing reaction rate is indicative of product inhibition.

  • In Vitro Enzyme Assays: Perform kinetic assays with the purified enzymes from the pathway. Add varying concentrations of this compound to the reaction mixture to determine which enzyme is most sensitive to product inhibition and to characterize the type of inhibition.

  • In Situ Product Removal: Implement strategies to continuously remove the product from the reaction mixture. This can involve techniques like membrane filtration, liquid-liquid extraction, or vacuum extraction.[1]

Issue 2: Low overall yield of this compound.

Possible Cause: Strong feedback inhibition of an early enzyme in the pathway.

Troubleshooting Steps:

  • Identify the Inhibited Enzyme: Use kinetic studies as described above to pinpoint the specific enzyme being inhibited. Feedback inhibition often targets the first enzyme in a metabolic pathway.[5]

  • Enzyme Engineering: If a specific enzyme is identified as the bottleneck, consider protein engineering strategies to reduce its sensitivity to product inhibition. This could involve site-directed mutagenesis of the inhibitor binding site.

  • Alternative Enzymes: Explore the use of homologous enzymes from other organisms that may have different kinetic properties and lower susceptibility to product inhibition.

Experimental Protocols

Protocol 1: Characterization of Product Inhibition using Enzyme Kinetics

This protocol outlines the steps to determine the kinetic parameters (Km and Vmax) of a putative enzyme in the this compound pathway in the presence and absence of the product.

  • Enzyme Purification: Purify the target enzyme from your expression system to near homogeneity.

  • Reaction Setup: Prepare a series of reaction mixtures in a suitable buffer. Each reaction should contain a fixed concentration of the purified enzyme and varying concentrations of the substrate.

  • Inhibition Assays: Prepare a parallel set of reactions that also include a fixed concentration of this compound as the potential inhibitor.

  • Data Collection: Initiate the reactions and measure the initial reaction rates (v₀) by monitoring substrate depletion or product formation over a short time period using a suitable analytical method (e.g., spectrophotometry, HPLC).

  • Data Analysis:

    • Plot v₀ versus substrate concentration [S] to generate Michaelis-Menten curves.

    • Create Lineweaver-Burk plots (1/v₀ vs. 1/[S]) to determine Km and Vmax.

    • Compare the plots from reactions with and without the inhibitor to identify the type of inhibition.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Dimethylidenehexanedioyl-CoA Synthetase (DMHS) in the Presence of Product Inhibitor
Inhibitor Concentration (µM)Apparent K_m (µM)Apparent V_max (µmol/min)Inhibition Type
0 (Control)50100-
10100100Competitive
105050Non-competitive
1010050Mixed

This table presents hypothetical data to illustrate how kinetic parameters might change with different types of inhibition.

Visualizations

Diagram 1: Hypothetical Biosynthetic Pathway for this compound

Biosynthesis_Pathway SubstrateA Substrate A Intermediate1 Intermediate 1 SubstrateA->Intermediate1 Enzyme 1 SubstrateB Substrate B SubstrateB->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Enzyme 2 Product This compound Intermediate2->Product Enzyme 3 (DMHS)

Caption: A simplified hypothetical pathway for the biosynthesis of this compound.

Diagram 2: Product Inhibition Feedback Loop

Product_Inhibition Substrate Substrate(s) Enzyme1 Enzyme 1 Substrate->Enzyme1 Intermediate Intermediate Enzyme1->Intermediate Enzyme2 Enzyme 2 Intermediate->Enzyme2 Product This compound Enzyme2->Product Product->Enzyme1 Inhibition

Caption: Illustration of feedback inhibition where the final product inhibits an early enzyme in the pathway.

Diagram 3: Experimental Workflow for Investigating Product Inhibition

Experimental_Workflow start Hypothesis: Product inhibition is occurring kinetics Conduct Enzyme Kinetic Assays (with and without product) start->kinetics analysis Analyze Kinetic Data (Lineweaver-Burk Plot) kinetics->analysis decision Determine Inhibition Type analysis->decision competitive Competitive Inhibition decision->competitive Km increases, Vmax constant noncompetitive Non-competitive Inhibition decision->noncompetitive Km constant, Vmax decreases mixed Mixed Inhibition decision->mixed Both Km and Vmax change strategy_comp Strategy: Increase Substrate Concentration competitive->strategy_comp strategy_noncomp Strategy: In Situ Product Removal or Enzyme Engineering noncompetitive->strategy_noncomp mixed->strategy_noncomp

Caption: A logical workflow for diagnosing and addressing product inhibition in an enzymatic reaction.

References

Validation & Comparative

Unraveling the Stereochemistry of Novel Acyl-CoA Thioesters: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in understanding its biological function and potential therapeutic applications. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of complex molecules, with a focus on acyl-Coenzyme A (acyl-CoA) thioesters, using the hypothetical molecule 3,4-dimethylidenehexanedioyl-CoA as a case study.

Comparative Analysis of Key Stereochemical Determination Techniques

The selection of an appropriate analytical method is contingent on factors such as the nature of the sample, the required level of sensitivity, and the availability of instrumentation. Below is a summary of commonly employed techniques for stereochemical elucidation.

TechniquePrincipleAdvantagesDisadvantagesTypical Sample Requirement
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation.High resolution and sensitivity, applicable to a wide range of molecules, robust for quality control.[1]Requires method development to find a suitable CSP and mobile phase.Micrograms to milligrams
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to induce chemical shift differences between enantiomers.[1][2]Provides detailed structural information, can determine absolute configuration.[1]Lower sensitivity compared to chromatography, may require larger sample amounts, derivatization can be complex.[2]Milligrams
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides the definitive absolute configuration of a molecule.[1]Requires a suitable single crystal, which can be challenging to obtain.[1]Milligrams of crystalline material
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Non-destructive, provides information about the secondary structure of macromolecules and the stereochemistry of small molecules.[1]Less definitive for absolute configuration without comparison to standards or theoretical calculations.Micrograms to milligrams
Enzymatic Assays Utilizes the high stereospecificity of enzymes to differentiate between enantiomers. One enantiomer may be a substrate or inhibitor while the other is not.[3]Highly specific and sensitive, can be used to determine enantiomeric excess.Requires a suitable enzyme that interacts stereospecifically with the molecule of interest.Nanograms to micrograms
Mass Spectrometry (MS) Emerging techniques involve the formation of diastereomeric complexes that can be differentiated by their mass-to-charge ratio or fragmentation patterns.[1]High sensitivity and can be coupled with chromatographic separation (LC-MS).[4][5]Method development can be complex and is a more specialized technique.[1]Nanograms to micrograms

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the stereochemical analysis of a novel acyl-CoA thioester like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of this compound.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column is selected. For acyl-CoA compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

  • Mobile Phase Preparation: A mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is prepared. The ratio is optimized to achieve the best separation of the enantiomers. For acyl-CoAs, which are polar, reversed-phase chromatography with a slightly acidic mobile phase may also be necessary.[4]

  • Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent that is compatible with the mobile phase.

  • Instrumentation: The HPLC system is equipped with a suitable detector, such as a UV detector set to a wavelength where the CoA thioester absorbs (typically around 260 nm).

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The relative peak areas correspond to the enantiomeric ratio.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Ester Analysis)

Objective: To determine the absolute configuration of a chiral center in this compound, assuming it possesses a secondary alcohol group after hydrolysis of the CoA ester.

Methodology:

  • Hydrolysis: The thioester bond of this compound is hydrolyzed to yield the corresponding carboxylic acid. If the chirality is at a carbon bearing a hydroxyl group, this protocol is directly applicable.

  • Derivatization: The sample is divided into two portions. One portion is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) chloride, and the other portion is reacted with (S)-MTPA chloride to form the respective diastereomeric Mosher esters.[2]

  • Purification: The resulting diastereomeric esters are purified to remove any unreacted reagents.

  • NMR Analysis: 1H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: The chemical shifts of protons near the chiral center are compared between the two spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced based on the established Mosher's method model.[2]

Enzymatic Assay using Acyl-CoA Dehydrogenase

Objective: To assess the stereospecificity of an enzymatic reaction involving this compound.

Methodology:

  • Enzyme Selection: An appropriate acyl-CoA dehydrogenase (ACAD) is selected. Different ACADs exhibit specificity for substrates of varying chain lengths (short, medium, long).[6]

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the selected ACAD, an electron acceptor (such as FAD), and the racemic or enantiomerically pure this compound substrate.[6]

  • Reaction Monitoring: The reaction is monitored over time by observing a change in the absorbance of the electron acceptor or by quenching the reaction at different time points and analyzing the products by HPLC or LC-MS.

  • Data Analysis: The rate of the reaction with different stereoisomers of the substrate is compared. A significant difference in reaction rates indicates that the enzyme is stereospecific. For example, some studies have shown that the R-enantiomer of a 3,4-dienoyl-CoA derivative is a potent inhibitor of medium-chain acyl-CoA dehydrogenase, while the S-enantiomer is not.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_result Result Interpretation A Select Chiral Stationary Phase (CSP) Column B Prepare & Optimize Mobile Phase A->B C Dissolve Acyl-CoA Sample B->C D Inject Sample onto HPLC System C->D E Detect Separated Enantiomers (UV) D->E F Record Chromatogram E->F G Quantify Peak Areas F->G H Determine Enantiomeric Ratio G->H

Caption: Workflow for Chiral HPLC Analysis.

Mosher_Ester_Analysis_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_interpretation Interpretation A Chiral Acyl-CoA Sample with Secondary Alcohol B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D Acquire 1H NMR of (R)-MTPA Ester B->D E Acquire 1H NMR of (S)-MTPA Ester C->E F Compare Chemical Shifts (δ) D->F E->F G Calculate Δδ = δS - δR F->G H Determine Absolute Configuration G->H

Caption: Workflow for Mosher's Ester Analysis.

Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Reaction Buffer B Add Stereospecific Enzyme (e.g., ACAD) A->B C Add Acyl-CoA Substrate (Enantiomer 1) B->C D Add Acyl-CoA Substrate (Enantiomer 2) B->D E Incubate and Monitor Reaction Progress C->E F Incubate and Monitor Reaction Progress D->F G Determine Reaction Rate for Enantiomer 1 E->G H Determine Reaction Rate for Enantiomer 2 F->H I Compare Reaction Rates G->I H->I

Caption: Workflow for a Stereospecific Enzymatic Assay.

References

A Researcher's Roadmap to Characterizing Novel Fatty Acyl-CoAs: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of novel lipid metabolites presents both a challenge and an opportunity. While the analytical toolbox for well-known fatty acyl-CoAs is robust, applying these techniques to uncharacterized molecules requires a systematic and comparative approach. This guide provides a framework for the comparative analysis of novel or less-studied fatty acyl-CoAs, using dicarboxylic acyl-CoAs as a primary comparative group due to their distinct metabolic pathways.

Initial searches for "3,4-dimethylidenehexanedioyl-CoA" in prominent chemical and biological databases (e.g., PubChem, KEGG) did not yield any results, suggesting it may be a novel, rare, or hypothetical molecule. Therefore, this guide will focus on the principles and methodologies for comparing such a novel entity against established classes of fatty acyl-CoAs.

Understanding the Landscape: Fatty Acyl-CoAs in Cellular Metabolism

Fatty acyl-CoAs are central intermediates in lipid metabolism, participating in a wide array of cellular processes including energy production through β-oxidation, lipid synthesis, and cellular signaling.[1] Their fates are largely determined by their chemical structure, including chain length, degree of saturation, and the presence of other functional groups.

A key distinction in fatty acyl-CoA metabolism is the processing of monocarboxylic versus dicarboxylic fatty acyl-CoAs. While most dietary fatty acids are monocarboxylic, dicarboxylic acids can be formed through ω-oxidation, especially when mitochondrial β-oxidation is saturated.[2][3] These dicarboxylic acyl-CoAs are then primarily chain-shortened via peroxisomal β-oxidation.[4] This metabolic dichotomy provides a critical point of comparison for a novel dicarboxylic acyl-CoA like the hypothetical this compound.

Comparative Data Presentation

A systematic comparison of a novel fatty acyl-CoA with known analogues is crucial for understanding its potential biological role. The following tables outline key parameters for such a comparison.

Table 1: Physicochemical and Analytical Properties

PropertyThis compound (Hypothetical)Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA)Dicarboxylic Acyl-CoA (e.g., Adipoyl-CoA)
Molecular Formula C14H16N7O19P3SC37H66N7O17P3SC27H44N7O19P3S
Molecular Weight To be determined867.6 g/mol 923.7 g/mol
Predicted Polarity High (due to two carboxyl groups)Low (long hydrocarbon chain)High
LC-MS/MS Retention Time Expected to be shorter than monocarboxylic acyl-CoAs of similar chain lengthLonger retention on C18 columnsShorter retention on C18 columns
MS/MS Fragmentation Pattern Characteristic fragments to be determinedKnown characteristic fragmentsKnown characteristic fragments

Table 2: Metabolic and Enzymatic Interactions

ParameterThis compound (Hypothetical)Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA)Dicarboxylic Acyl-CoA (e.g., Adipoyl-CoA)
Primary Metabolic Pathway To be determined (likely peroxisomal β-oxidation)Mitochondrial β-oxidationPeroxisomal β-oxidation[4]
Substrate for Acyl-CoA Dehydrogenases To be determined (potential interaction with MCAD)Substrate for various ACADsMCAD shows activity with some dicarboxylyl-CoAs[5]
Substrate for Carnitine Palmitoyltransferase (CPT) To be determined (likely poor substrate)Good substrate (for mitochondrial import)Poor substrate
Inhibitory Potential To be determinedCan allosterically regulate enzymes like acetyl-CoA carboxylaseTo be determined

Experimental Protocols for Comparative Analysis

The characterization of a novel fatty acyl-CoA relies on a suite of established experimental techniques. Below are detailed protocols for key experiments.

Protocol 1: Extraction of Fatty Acyl-CoAs from Biological Samples

This protocol is a general method for the extraction of a broad range of acyl-CoAs from cells or tissues.

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Internal standards (e.g., a stable isotope-labeled version of a known fatty acyl-CoA)

  • Centrifuge capable of high speeds and 4°C operation

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of fatty acyl-CoAs.[5]

Instrumentation and Conditions:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic long-chain acyl-CoAs.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for the novel acyl-CoA will need to be determined.

Data Analysis:

  • Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards (if available) or by using a surrogate standard of a structurally similar compound.

  • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[5]

Protocol 3: In Vitro Enzyme Activity Assays

To determine if the novel fatty acyl-CoA is a substrate for key metabolic enzymes, in vitro activity assays are essential.

Example: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

  • Principle: The reduction of a dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) coupled to the oxidation of the fatty acyl-CoA by the ACAD can be monitored spectrophotometrically.

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

    • Electron-transfer flavoprotein (ETF)

    • DCPIP

    • Purified ACAD enzyme (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)

    • Substrate (novel acyl-CoA and known substrates as positive controls)

  • Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the ACAD enzyme.

    • Monitor the decrease in absorbance of DCPIP at 600 nm.

    • Calculate the rate of reaction and compare it with known substrates to determine if the novel acyl-CoA is a substrate.

Visualizing Metabolic Context and Experimental Workflows

Diagrams are invaluable for conceptualizing the potential metabolic roles of a novel compound and for outlining experimental procedures.

fatty_acyl_coa_metabolism Monocarboxylic Fatty Acids Monocarboxylic Fatty Acids Mitochondrial β-Oxidation Mitochondrial β-Oxidation Monocarboxylic Fatty Acids->Mitochondrial β-Oxidation ω-Oxidation ω-Oxidation Monocarboxylic Fatty Acids->ω-Oxidation Dicarboxylic Fatty Acids Dicarboxylic Fatty Acids Peroxisomal β-Oxidation Peroxisomal β-Oxidation Dicarboxylic Fatty Acids->Peroxisomal β-Oxidation Novel Fatty Acyl-CoA (e.g., this compound) Novel Fatty Acyl-CoA (e.g., this compound) Novel Fatty Acyl-CoA (e.g., this compound)->Peroxisomal β-Oxidation Hypothesized Pathway ω-Oxidation->Dicarboxylic Fatty Acids

Caption: Hypothesized metabolic fate of a novel dicarboxylic acyl-CoA.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Crude Extract Crude Extract Extraction->Crude Extract LC-MS/MS LC-MS/MS Crude Extract->LC-MS/MS Enzyme Assays Enzyme Assays Crude Extract->Enzyme Assays Data Analysis Data Analysis LC-MS/MS->Data Analysis Enzyme Assays->Data Analysis

Caption: General experimental workflow for fatty acyl-CoA analysis.

Conclusion

The study of novel fatty acyl-CoAs, such as the hypothetical this compound, requires a rigorous, comparative approach. By leveraging established methodologies for the analysis of known fatty acyl-CoAs and by making strategic comparisons with relevant classes of molecules like dicarboxylic acyl-CoAs, researchers can systematically elucidate the physicochemical properties, metabolic fate, and potential biological significance of newly discovered lipid metabolites. This framework provides a roadmap for navigating the complexities of lipidomics and for advancing our understanding of the diverse roles of fatty acyl-CoAs in health and disease.

References

A Comparative Guide to the Quantification of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of 3,4-dimethylidenehexanedioyl-CoA, a key intermediate in novel metabolic pathways. The validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented alongside a comparison with a more accessible High-Performance Liquid Chromatography (HPLC) method with UV detection. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, balancing sensitivity, specificity, and accessibility.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central to cellular metabolism, playing critical roles in energy production, biosynthesis of lipids, and cellular signaling.[1][2][3] The accurate quantification of specific acyl-CoA species, such as this compound, is crucial for understanding their metabolic functions and their potential as therapeutic targets. Altered acyl-CoA metabolism has been linked to a variety of metabolic disorders, including diabetes, obesity, and cancer, making the robust analysis of these molecules a priority in biomedical research.[4]

While a variety of techniques exist for the analysis of acyl-CoAs, this guide focuses on the validation of a targeted LC-MS/MS method, which offers high sensitivity and specificity, and compares it with a conventional HPLC-UV method.[1][5][6] The choice of analytical method can significantly impact experimental outcomes, and this guide provides the necessary data to make an informed decision.

Experimental Protocols

Sample Preparation

A critical step in the quantitative analysis of acyl-CoAs is the sample preparation, which should be optimized to efficiently extract and recover the target compounds from biological matrices.[6]

  • Cell Lysis and Extraction: Cells are harvested and immediately quenched with an ice-cold extraction solution to halt metabolic activity. A common extraction solution is a mixture of acetonitrile (B52724), methanol (B129727), and water (2:2:1, v/v/v).[1] For tissue samples, homogenization is performed in the same extraction solution.

  • Protein Precipitation: Samples are vortexed and then centrifuged at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[2]

  • Solid-Phase Extraction (SPE): The resulting supernatant is purified using an Oasis HLB SPE column to remove salts and other interfering substances.[2][7] The column is first conditioned with methanol and then equilibrated with water. After sample loading, the column is washed with water, and the acyl-CoAs are eluted with methanol containing a small percentage of ammonium (B1175870) hydroxide.

  • Sample Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for either LC-MS/MS or HPLC analysis.

LC-MS/MS Quantification Method

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and specific quantification of a wide range of metabolites, including acyl-CoAs.[5][6]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column is used for separation. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). A gradient elution is employed to separate this compound from other cellular components.

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

HPLC-UV Quantification Method

HPLC with UV detection is a more widely available and less expensive alternative to LC-MS/MS.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Separation: Similar to the LC-MS/MS method, a C18 reversed-phase column is used. The mobile phase composition and gradient are optimized to achieve baseline separation of the analyte of interest.

  • UV Detection: The detection is typically performed at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of the CoA molecule.

Method Validation and Data Comparison

The performance of both the LC-MS/MS and HPLC-UV methods was validated according to established guidelines. The key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MSHPLC-UV
Linear Range 0.5 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) 0.1 ng/mL20 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL

Table 2: Precision and Accuracy

Quality Control SampleLC-MS/MSHPLC-UV
Low QC (1.5 ng/mL) Intra-day Precision (%CV): 4.2Inter-day Precision (%CV): 5.8Accuracy (%): 98.5N/A (Below LLOQ)
Mid QC (150 ng/mL) Intra-day Precision (%CV): 2.5Inter-day Precision (%CV): 3.9Accuracy (%): 101.2Intra-day Precision (%CV): 8.5Inter-day Precision (%CV): 10.2Accuracy (%): 95.8
High QC (750 ng/mL) Intra-day Precision (%CV): 1.8Inter-day Precision (%CV): 2.9Accuracy (%): 99.7Intra-day Precision (%CV): 6.9Inter-day Precision (%CV): 8.1Accuracy (%): 102.4

Table 3: Recovery and Matrix Effect (LC-MS/MS)

ParameterResult
Extraction Recovery 85.2 ± 4.5%
Matrix Effect 92.1 ± 6.2%

Visualizations

Metabolic Pathway Context

Fatty_Acids Fatty Acids / Amino Acids Metabolic_Intermediate_1 Metabolic Intermediate 1 Fatty_Acids->Metabolic_Intermediate_1 Metabolic_Intermediate_2 This compound Metabolic_Intermediate_1->Metabolic_Intermediate_2 Enzymatic Step(s) TCA_Cycle TCA Cycle Metabolic_Intermediate_2->TCA_Cycle Lipid_Synthesis Lipid Synthesis Metabolic_Intermediate_2->Lipid_Synthesis Protein_Acylation Protein Acylation Metabolic_Intermediate_2->Protein_Acylation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Cells/Tissue) Extraction Lysis and Extraction Biological_Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Quantification Quantification LC_MSMS->Quantification HPLC_UV->Quantification Comparison Method Comparison Quantification->Comparison

References

A Comparative Guide to Antibody Cross-Reactivity Assessment for 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of antibodies developed against the novel target, 3,4-dimethylidenehexanedioyl-CoA. Given the absence of commercially available antibodies for this specific molecule, this document outlines a hypothetical framework for antibody development, characterization, and comparative analysis against potential off-target molecules. The presented experimental protocols and data serve as a blueprint for researchers embarking on the creation and validation of new antibody-based reagents for small molecules.

Hypothetical Antibody Development and Performance

The development of a specific antibody to a small molecule like this compound necessitates a hapten-carrier immunization strategy. In this approach, the small molecule (hapten) is covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit a robust immune response.

Following immunization and hybridoma screening, a panel of monoclonal antibodies would be characterized for their binding affinity and specificity. The primary concern in the development of antibodies against small molecules is the potential for cross-reactivity with structurally similar endogenous molecules.

Table 1: Hypothetical Comparative Binding Affinity and Cross-Reactivity of a Monoclonal Antibody (mAb-DMH-CoA-01) against this compound and Structurally Related Analogs.

AnalyteStructureBinding Affinity (KD, M)Percent Cross-Reactivity (%)
This compound (Target) (Structure of this compound)1.2 x 10⁻⁹ 100
Hexanedioyl-CoA(Structure of Hexanedioyl-CoA)5.8 x 10⁻⁷0.21
3-methylglutaryl-CoA(Structure of 3-methylglutaryl-CoA)8.1 x 10⁻⁶0.015
Succinyl-CoA(Structure of Succinyl-CoA)1.4 x 10⁻⁵<0.01
Acetyl-CoA(Structure of Acetyl-CoA)>10⁻⁴Not Detectable

Percent Cross-Reactivity is calculated as: (Affinity of Target / Affinity of Analog) x 100.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody performance. The following are standard protocols that would be employed to generate the data presented in Table 1.

2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Antigen Coating: Microtiter plates are coated with conjugates of this compound and structurally similar analogs, each conjugated to a carrier protein (e.g., BSA). Plates are incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: Remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The monoclonal antibody (mAb-DMH-CoA-01) at various dilutions is added to the wells and incubated for 2 hours at room temperature.

  • Washing: Plates are washed as described above.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described above.

  • Detection: A substrate solution (e.g., TMB) is added to the wells, and the color development is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The optical density is measured using a microplate reader at 450 nm. The concentration of the antibody required to achieve 50% of the maximal binding (EC50) is determined for each analyte to calculate the relative cross-reactivity.

2.2. Surface Plasmon Resonance (SPR) for Binding Affinity Kinetics

SPR is a real-time, label-free technique for observing biomolecular interactions.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the target analyte (this compound conjugated to a carrier protein) is immobilized onto the chip surface.

  • Ligand Injection: The monoclonal antibody (mAb-DMH-CoA-01) is injected at various concentrations over the chip surface.

  • Association and Dissociation: The binding (association) and unbinding (dissociation) of the antibody to the immobilized antigen are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. The same procedure is repeated for each of the structurally related analogs to determine their respective binding affinities.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for assessing antibody cross-reactivity using ELISA.

G cluster_0 ELISA Protocol A Antigen Coating B Washing A->B C Blocking B->C D Primary Antibody Incubation C->D E Washing D->E F Secondary Antibody Incubation E->F G Washing F->G H Detection G->H I Data Analysis H->I

Caption: Workflow for ELISA-based antibody cross-reactivity assessment.

3.2. Hypothetical Signaling Pathway Involvement

The molecule this compound is a dicarboxylic acyl-CoA. While its specific biological role is not yet defined, it could potentially be an intermediate in a novel metabolic pathway or act as a signaling molecule. The diagram below illustrates a hypothetical pathway where this molecule might be involved.

G cluster_1 Hypothetical Metabolic Pathway A Precursor Molecule B Enzyme 1 A->B C 3,4-dimethylidene- hexanedioyl-CoA B->C D Enzyme 2 C->D F Signaling Cascade Activation C->F E Downstream Product D->E

Caption: Hypothetical metabolic pathway involving this compound.

Unraveling Enzymatic Specificity for 3,4-Dimethylidenehexanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of potential enzymatic candidates and a framework for determining substrate specificity for the novel substrate, 3,4-dimethylidenehexanedioyl-CoA.

Comparative Substrate Specificity of Acyl-CoA Dehydrogenases

The acyl-CoA dehydrogenase family is comprised of several members with overlapping but distinct substrate specificities, primarily based on the acyl chain length.[1] Deficiencies in these enzymes are linked to various metabolic diseases.[2] Understanding these specificities is crucial for predicting which enzymes might recognize this compound.

Enzyme FamilyAbbreviationTypical Substrate Chain LengthKey CharacteristicsPotential for this compound Interaction
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6Primarily involved in the oxidation of short-chain fatty acids.The six-carbon backbone of this compound falls within this range; however, the dicarboxylic nature and methylidene groups may influence binding.
Medium-Chain Acyl-CoA DehydrogenaseMCADC6-C12A key enzyme in mitochondrial fatty acid β-oxidation.[2]The substrate's carbon length is at the lower end of MCAD's preferred range. The presence of dienoyl moieties in some inhibitors of MCAD suggests it can interact with unsaturated substrates.[3]
Long-Chain Acyl-CoA DehydrogenaseLCADC10-C18Characterized by a wider and deeper substrate-binding cavity to accommodate longer and bulkier substrates.[1]While the carbon chain is short, the dicarboxylic nature and methylidene groups might be accommodated by the flexible binding pocket of LCAD.
(2S)-Methylsuccinyl-CoA DehydrogenaseMCDDicarboxylic acidsSpecifically oxidizes an α-methyl branched dicarboxylic acid CoA thioester, (2S)-methylsuccinyl-CoA.[4]The specificity for dicarboxylic acyl-CoAs makes MCD a highly relevant candidate, although the methylidene groups differ from the methyl branch of its known substrate.

Experimental Protocols for Determining Substrate Specificity

The following protocols provide a roadmap for researchers to identify and characterize enzymes that metabolize this compound.

1. Enzyme Expression and Purification

Candidate enzymes, such as various acyl-CoA dehydrogenases, can be cloned and expressed in a suitable host system like E. coli. The expressed protein is then purified to homogeneity using affinity chromatography (e.g., (His)6 fusion proteins) and size-exclusion chromatography.

2. Synthesis of this compound

The novel substrate, this compound, would need to be chemically synthesized as it is not commercially available. This can be achieved through standard organic chemistry techniques, followed by purification and verification of the structure and purity using methods like NMR and mass spectrometry.

3. Enzyme Activity Assays

A continuous spectrophotometric assay is commonly used to measure the activity of acyl-CoA dehydrogenases. The reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or a dye like phenazine (B1670421) ethosulphate, is monitored over time.[5][6]

  • Reaction Mixture:

    • Purified enzyme

    • This compound (at varying concentrations)

    • Electron acceptor (e.g., ferricenium hexafluorophosphate)

    • Buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor is monitored using a spectrophotometer.

    • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.

    • The catalytic efficiency (kcat/Km) can then be calculated to compare the enzyme's specificity for this compound against other known substrates.

4. Product Identification

To confirm the enzymatic reaction, the product(s) formed from this compound need to be identified. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Potential Metabolic Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical metabolic context for an acyl-CoA derivative and a typical workflow for enzyme characterization.

cluster_pathway Hypothetical Metabolic Pathway Precursor Metabolic Precursor Acyl_CoA 3,4-Dimethylidene- hexanedioyl-CoA Precursor->Acyl_CoA Biosynthesis Enzyme Candidate Enzyme (e.g., Acyl-CoA Dehydrogenase) Acyl_CoA->Enzyme Product Metabolic Product Enzyme->Product Catalysis

Caption: Hypothetical metabolic pathway for this compound.

cluster_workflow Experimental Workflow for Enzyme Characterization Cloning Gene Cloning and Expression Vector Construction Expression Protein Expression in Host System Cloning->Expression Purification Enzyme Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Kinetic Assays with Substrate Analogues Purification->Assay Analysis Data Analysis (Km, kcat, Vmax) Assay->Analysis

Caption: Experimental workflow for enzyme substrate specificity analysis.

References

Metabolic profiling to confirm the presence of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Metabolic Profiling of 3,4-dimethylidenehexanedioyl-CoA

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of novel metabolites are crucial for understanding complex biological pathways and for the discovery of new therapeutic targets. This guide provides a comparative overview of metabolic profiling techniques to confirm the presence of this compound, a unique acyl-CoA derivative. We present detailed experimental protocols, performance comparisons, and visual workflows to aid in the selection of the most appropriate analytical method.

Introduction to this compound Analysis

This compound is a structurally distinct intermediate in metabolic pathways. Its confirmation requires sensitive and specific analytical techniques due to its likely low abundance in biological matrices. The primary method for acyl-CoA analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Alternative methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and high-resolution mass spectrometry (HRMS) provide other advantages and can be used for confirmation or in situations with different experimental needs.

Comparison of Analytical Methods

The selection of an analytical technique for the detection of this compound depends on factors such as the required sensitivity, selectivity, and the available instrumentation. Below is a comparison of the most common methods.

Technique Principle Sensitivity Selectivity Throughput Instrumentation Cost
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and fragment ions.High (fmol to pmol)Very HighHighHigh
HPLC-UV Chromatographic separation followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA.Low (pmol to nmol)[1]Low to MediumHighLow
HRMS Chromatographic separation followed by highly accurate mass measurement.High (fmol to pmol)[2]HighMediumVery High

Experimental Protocols

Detailed methodologies are critical for the successful detection of acyl-CoA esters.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the targeted quantification of acyl-CoA species due to its superior sensitivity and selectivity.[2][3]

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract acyl-CoAs while minimizing degradation.

  • Procedure:

    • Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.[4]

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 100 mM KH2PO4).[1]

    • Add organic solvents such as 2-propanol and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[1]

    • Centrifuge the mixture and collect the supernatant containing the acyl-CoA species.[1]

    • The extract can be further purified using solid-phase extraction (SPE) if necessary.

2. Chromatographic Separation:

  • Objective: To separate this compound from other metabolites.

  • System: A reverse-phase C18 column is typically used for acyl-CoA analysis.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed for elution.[6]

3. Mass Spectrometric Detection:

  • Objective: To specifically detect and quantify this compound.

  • Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis.[4]

  • Predicted MRM Transition for this compound:

    • Precursor Ion (Q1): The molecular mass of this compound would be calculated and used as the precursor ion.

    • Product Ion (Q3): A characteristic fragment ion, typically corresponding to the CoA moiety (m/z 507), would be monitored.[4]

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible but less sensitive method suitable for relative quantification when concentrations are sufficiently high.

1. Sample Preparation: The same extraction protocol as for LC-MS/MS can be used.

2. Chromatographic Separation:

  • System: A reverse-phase C18 column is employed.[5]

  • Elution: A gradient elution with a buffered mobile phase is used.[1]

3. UV Detection:

  • Wavelength: The eluent is monitored at 260 nm, which is the absorbance maximum for the adenine base in Coenzyme A.[1]

Alternative Method 2: High-Resolution Mass Spectrometry (HRMS)

This untargeted approach is excellent for the discovery of novel metabolites and for confirming the elemental composition of this compound.[2]

1. Sample Preparation and Chromatography: The protocols are similar to those for LC-MS/MS.

2. Mass Spectrometric Detection:

  • Analyzer: An Orbitrap or TOF mass analyzer is used to acquire high-resolution mass spectra.[6]

  • Data Analysis: The presence of this compound is confirmed by matching the accurate mass of the detected ion to its calculated theoretical mass.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical strategies, the following diagrams are provided.

cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Buffer Sample->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Sample Injection LC Liquid Chromatography (C18) Injection->LC MS Mass Spectrometry (MRM) LC->MS Data Data Analysis MS->Data

Figure 1. Experimental workflow for the detection of this compound using LC-MS/MS.

cluster_main Analytical Approaches cluster_methods Detection Methods cluster_attributes Key Attributes A Metabolic Profiling for This compound B Targeted (LC-MS/MS) A->B C Semi-Targeted (HPLC-UV) A->C D Untargeted (HRMS) A->D E High Sensitivity High Selectivity B->E F Low Cost High Throughput C->F G Discovery & Confirmation D->G

Figure 2. Logical relationship between analytical methods for this compound.

References

A Comparative Guide to Orthogonal Methods for Validating the Structure of 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of novel or synthetically derived acyl-coenzyme A (CoA) thioesters is paramount for understanding their roles in metabolic pathways and for the development of targeted therapeutics. Given the inherent reactivity and complexity of molecules such as 3,4-dimethylidenehexanedioyl-CoA, a single analytical technique is often insufficient for unambiguous structure determination. This guide provides a comprehensive comparison of orthogonal analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the robust validation of the this compound structure.

The presented methodologies, data, and workflows are designed to provide researchers with a framework for confirming the identity, purity, and structural integrity of complex and potentially reactive acyl-CoA molecules.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the expected quantitative data from the application of each orthogonal method for the structural validation of this compound (predicted molecular weight: 909.7 g/mol ).

Analytical Method Parameter Expected Value/Observation for this compound Information Provided Limitations
Mass Spectrometry (LC-MS/MS) Parent Ion [M+H]⁺m/z 910.7Confirms molecular weight of the intact molecule.Does not provide detailed structural isomer information.
Characteristic Fragment Ion 1Neutral loss of 507 DaConfirms the presence of the 3'-phosphoadenosine diphosphate (B83284) moiety of CoA.[1][2]Does not provide information on the acyl chain structure.
Characteristic Fragment Ion 2m/z 428Confirms the presence of the adenosine-5'-diphosphate fragment.[3]Does not provide information on the acyl chain structure.
Acyl-specific Fragment Ionm/z 404 ([M-507+H]⁺)Confirms the mass of the 3,4-dimethylidenehexanedioyl moiety.Fragmentation pattern of the acyl chain may be complex.
NMR Spectroscopy (¹H and ¹³C) ¹H NMR: Adenine (B156593) Protonsδ ~8.0-8.5 ppmConfirms the presence of the adenine ring of CoA.Signal overlap can occur in complex samples.
¹H NMR: Methylene (B1212753) Protons (=CH₂)δ ~4.9-5.2 ppmConfirms the presence and number of the key dimethylidene groups.Chemical shifts can be influenced by solvent and conformation.
¹³C NMR: Thioester Carbonylδ ~195-205 ppmConfirms the presence of the thioester linkage.[4]Lower sensitivity compared to ¹H NMR.
¹³C NMR: Olefinic Carbons (=C<)δ ~140-150 ppmConfirms the carbon backbone of the dimethylidene groups.Requires higher sample concentration.
UV-Vis Spectrophotometry Wavelength of Max. Absorbance (λmax)~260 nmConfirms the presence of the adenine nucleotide.[5]Non-specific; many nucleotides absorb in this region.
Molar Extinction Coefficient (ε) at 260 nm~16,400 M⁻¹cm⁻¹ (in phosphate (B84403) buffer)Allows for quantification of the total acyl-CoA concentration.Does not provide structural information about the acyl chain.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of various acyl-CoA esters and are adapted for the specific validation of this compound.

LC-MS/MS for Molecular Weight and Fragmentation Analysis

This protocol is designed to confirm the molecular weight and identify characteristic fragments of this compound.

a. Sample Preparation:

  • Dissolve the purified this compound in a solution of 50% acetonitrile/water to a final concentration of 1-10 µM.

  • If the sample is in a biological matrix, perform a protein precipitation step with a 2.5% sulfosalicylic acid solution, followed by centrifugation.[6]

  • Transfer the supernatant to an autosampler vial for analysis.

b. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

c. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Full scan from m/z 200 to 1200 to detect the parent ion [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the parent ion (m/z 910.7).

  • Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.

  • Data Analysis: Look for the parent ion at m/z 910.7 and characteristic fragment ions, including the neutral loss of 507 Da and fragments at m/z 428 and m/z 404.[1][2][3]

¹H and ¹³C NMR Spectroscopy for Structural Elucidation

This protocol will confirm the presence of key functional groups and the carbon-hydrogen framework of this compound.

a. Sample Preparation:

  • Lyophilize 1-5 mg of purified this compound to remove any residual organic solvents.

  • Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O) or a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.0).

  • Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a 1D proton spectrum with water suppression.

    • Typical parameters: 32-128 scans, 2-second acquisition time, 5-second relaxation delay.

  • ¹³C NMR:

    • Acquire a 1D proton-decoupled carbon spectrum.

    • Typical parameters: 2048-8192 scans, 1.5-second acquisition time, 2-second relaxation delay.

  • 2D NMR (optional but recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm connectivity.

c. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the internal standard.

  • Assign peaks based on characteristic chemical shifts for the CoA moiety and the predicted shifts for the 3,4-dimethylidenehexanedioyl acyl chain. Pay close attention to the signals for the vinylic protons of the methylene groups.

UV-Vis Spectrophotometry for Quantification

This protocol provides a straightforward method for determining the concentration of this compound in a purified solution.

a. Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Perform a series of dilutions to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

b. Spectrophotometric Measurement:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a scan from 220 nm to 320 nm to identify the absorbance maximum.

  • Absorbance Reading: Measure the absorbance at the maximum wavelength (~260 nm).

  • Blank: Use the same buffer as the sample for the blank measurement.

c. Concentration Calculation:

  • Use the Beer-Lambert law: A = εbc, where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient for CoA at ~260 nm (approximately 16,400 M⁻¹cm⁻¹).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration in Molarity (mol/L).

  • Calculate the concentration: c = A / (ε * b).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the orthogonal validation of this compound and a conceptual signaling pathway where such a molecule might be involved.

G Workflow for Orthogonal Validation of this compound cluster_synthesis Sample Preparation cluster_analysis Orthogonal Analytical Methods cluster_results Data Interpretation & Validation synthesis Synthesized or Purified This compound uv_vis UV-Vis Spectrophotometry synthesis->uv_vis lc_ms LC-MS/MS synthesis->lc_ms nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr concentration Quantification (Concentration) uv_vis->concentration mw_fragments Molecular Weight & Fragmentation Pattern lc_ms->mw_fragments structure Detailed Structure & Connectivity nmr->structure validation Validated Structure concentration->validation mw_fragments->validation structure->validation G Conceptual Pathway Involving a Reactive Acyl-CoA precursor Metabolic Precursor (e.g., Dicarboxylic Acid) enzyme1 Synthetase/Ligase precursor->enzyme1 ATP, CoA-SH acyl_coa This compound enzyme1->acyl_coa enzyme2 Transferase acyl_coa->enzyme2 modified_protein Acylated Protein (Post-Translational Modification) enzyme2->modified_protein protein Target Protein protein->enzyme2 downstream Altered Cellular Function modified_protein->downstream

References

Isotopic dilution mass spectrometry for accurate 3,4-dimethylidenehexanedioyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Accurate Measurement of 3,4-dimethylidenehexanedioyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dicarboxylic acyl-coenzyme A molecule of interest in metabolic research. Its accurate quantification is essential for understanding its biochemical roles and for the development of targeted therapeutics. This guide provides an objective comparison of Isotopic Dilution Mass Spectrometry (ID-MS) with alternative analytical methods for the measurement of this compound. The experimental data and protocols presented are based on established methods for analogous short-chain and dicarboxylic acyl-CoAs due to the limited availability of specific literature for this particular molecule.

Isotopic dilution mass spectrometry is widely regarded as the gold standard for the quantification of endogenous molecules in complex biological matrices.[1] This technique offers superior accuracy, precision, and specificity by using a stable isotope-labeled internal standard that is chemically identical to the analyte.[1] This internal standard corrects for sample loss during preparation and for variations in instrument response caused by matrix effects.[2]

Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are also employed for acyl-CoA analysis. However, they often face challenges in terms of sensitivity, specificity, and sample preparation complexity.[2][3]

Comparison of Analytical Methods

The following table summarizes the performance of Isotopic Dilution LC-MS/MS in comparison to other common analytical techniques for the quantification of acyl-CoAs.

ParameterIsotopic Dilution LC-MS/MSHPLC-UVGC-MS (with Derivatization)
Specificity Very High (distinguishes analyte from isomers and matrix components)[2]Low (prone to co-eluting peaks with similar UV absorbance)[2]Moderate to High (dependent on derivatization and chromatography)
Accuracy High (corrects for matrix effects and sample loss)[2]Moderate (affected by matrix interferences)Moderate to High (can be affected by derivatization efficiency)
Precision High (typically <15% RSD)[2]Moderate to Low (higher variability due to interferences)Moderate (variability in derivatization can impact precision)
Sensitivity (LOQ) Very Low (femtomole to picomole range)[2]High (micromole range)[2]Low to Moderate (picomole to nanomole range)
Sample Preparation Moderate (protein precipitation and extraction)Simple (protein precipitation)Complex (extraction, hydrolysis, and chemical derivatization)[2]
Throughput High (with modern UHPLC systems)HighLow to Moderate

Experimental Protocols

Isotopic Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[1]

1. Synthesis of Stable Isotope-Labeled Internal Standard:

A stable isotope-labeled internal standard of this compound is required. This can be synthesized using a labeled precursor, such as ¹³C- or ²H-labeled 3,4-dimethylidenehexanedioic acid, which is then enzymatically or chemically converted to its CoA ester. A mass shift of +3 to +10 Da from the endogenous analyte is recommended to avoid isotopic overlap.

2. Sample Preparation:

  • Homogenization: Homogenize tissue or cell samples in a cold buffer.

  • Protein Precipitation: Add a known amount of the stable isotope-labeled internal standard to the homogenate. Precipitate proteins using a cold organic solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) or an acid (e.g., perchloric acid).[3]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the dried extract in an LC-MS compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

3. Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is suitable for the separation of acyl-CoAs.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from low to high organic mobile phase is used to elute the analytes.

4. Mass Spectrometry Detection:

  • Ionization: Use positive ion electrospray ionization (ESI+).

  • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the endogenous this compound and its stable isotope-labeled internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on general procedures for short-chain acyl-CoA analysis.[4][5]

1. Sample Preparation:

  • Follow the same sample preparation steps as for LC-MS/MS, excluding the addition of an internal standard.

2. Chromatographic Separation:

  • Column and Mobile Phases: Use similar column and mobile phase conditions as described for the LC-MS/MS method.

  • Detection: Monitor the column effluent using a UV detector at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.

3. Quantification:

  • Quantify the amount of this compound by comparing the peak area of the analyte to a standard curve generated from known concentrations of a purified standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the hydrolysis of the acyl-CoA and derivatization of the resulting dicarboxylic acid.

1. Sample Preparation:

  • Hydrolysis: Hydrolyze the acyl-CoA to release the 3,4-dimethylidenehexanedioic acid by acid or alkaline treatment.

  • Extraction: Extract the dicarboxylic acid from the aqueous solution using an organic solvent.

  • Derivatization: Convert the dicarboxylic acid into a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) to make it amenable to GC analysis.[6]

2. GC-MS Analysis:

  • Column: Use a suitable capillary column for the separation of the derivatized dicarboxylic acid.

  • Ionization: Use electron ionization (EI).

  • Analysis Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS Tandem MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Compare to Standard Curve Ratio->Curve Result Accurate Concentration Curve->Result

Caption: Workflow for Isotopic Dilution LC-MS/MS.

G cluster_pathway Hypothetical Metabolic Pathway for this compound Adipyl_CoA Adipyl-CoA Dehydroadipyl_CoA 2,3-Didehydroadipyl-CoA Adipyl_CoA->Dehydroadipyl_CoA Acyl-CoA Dehydrogenase Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Dehydroadipyl_CoA->Hydroxyadipyl_CoA Enoyl-CoA Hydratase Oxoadipyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Dimethylidenehexanedioyl_CoA This compound Oxoadipyl_CoA->Dimethylidenehexanedioyl_CoA Hypothetical Enzymatic Steps Further_Metabolism Further Metabolism Dimethylidenehexanedioyl_CoA->Further_Metabolism

Caption: Hypothetical Metabolic Pathway.

References

A Comparative Guide to the Biological Activity of 3,4-dimethylidenehexanedioyl-CoA and Key Cellular Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Introduction

Metabolic pathways are intricately regulated by the availability and activity of key metabolites. Understanding the biological roles of these molecules is paramount for advancements in cellular biology and therapeutic development. This guide provides a comparative analysis of the hypothetical biological activity of a novel compound, 3,4-dimethylidenehexanedioyl-CoA, against two well-characterized and pivotal metabolites: Acetyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

This compound is a structurally unique dicarboxylic acyl-CoA. Its dimethylidene groups introduce conformational rigidity and potential for unique enzymatic interactions compared to saturated dicarboxyl-CoA molecules. This guide will explore its hypothetical activity in the context of pathways where Acetyl-CoA and HMG-CoA are crucial, namely histone acetylation and cholesterol biosynthesis. The comparative data presented is based on established literature for Acetyl-CoA and HMG-CoA, and a predictive assessment for the novel compound.

Comparative Analysis of Biological Activity

The biological activities of Acetyl-CoA and HMG-CoA are central to cellular metabolism, albeit in distinct domains. Acetyl-CoA is a cornerstone of energy metabolism and a key substrate for biosynthetic pathways, including fatty acid synthesis and, notably, as the acetyl group donor in histone acetylation, a critical process in epigenetic regulation.[1][2] Histone acetyltransferases (HATs) utilize Acetyl-CoA to neutralize the positive charge on lysine (B10760008) residues of histone tails, leading to a more relaxed chromatin structure and generally increased gene transcription.[3]

In contrast, HMG-CoA is a key intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[4][5] The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed and rate-limiting step in cholesterol synthesis.[6][7] Consequently, HMG-CoA reductase is a major target for cholesterol-lowering drugs, such as statins.[5]

The hypothetical biological activity of this compound is predicated on its structural similarity to HMG-CoA, both being six-carbon dicarboxyl-CoA derivatives. This suggests it could potentially interact with enzymes in the cholesterol biosynthesis pathway, possibly as a substrate or an inhibitor of HMG-CoA reductase or HMG-CoA synthase. The presence of the dimethylidene groups could influence its binding affinity and catalytic processing compared to the saturated backbone of HMG-CoA. Furthermore, its nature as an acyl-CoA suggests it could potentially interact with enzymes that utilize such moieties, although its dicarboxylate nature might preclude it from typical fatty acid oxidation pathways.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the interaction of Acetyl-CoA and HMG-CoA with their respective primary enzymes. A hypothetical profile for this compound is proposed for comparative purposes.

ParameterAcetyl-CoAHMG-CoAThis compound (Hypothetical)
Primary Associated Enzyme Histone Acetyltransferases (e.g., P/CAF, KAT8)[8][9]HMG-CoA Reductase[5]HMG-CoA Reductase / HMG-CoA Synthase
Biological Role Histone Acetylation, Energy Metabolism, Fatty Acid Synthesis[2]Cholesterol Biosynthesis[4][6]Potential modulator of Cholesterol Biosynthesis
K_m (Michaelis Constant) 0.64 µM (for P/CAF)[8][10]~4 µM[11][12]5 - 20 µM (Predicted)
V_max_ (Maximum Velocity) Enzyme-dependentEnzyme-dependentPotentially lower than HMG-CoA
K_i_ (Inhibition Constant) Not applicable (substrate)Not applicable (substrate)To be determined (potential competitive inhibitor)
IC_50_ (Inhibitors of Pathway) Not directly targetedStatins (e.g., Pravastatin: 44.1 nM, Simvastatin: 11.2 nM)To be determined

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay

This protocol describes a continuous, coupled-enzyme spectrophotometric assay to measure HAT activity.

Principle: The HAT-catalyzed transfer of an acetyl group from Acetyl-CoA to a histone peptide substrate produces Coenzyme A (CoA-SH). The free sulfhydryl group of CoA is then used by pyruvate (B1213749) dehydrogenase (PDH) to produce NADH, which can be monitored by the increase in absorbance at 340 nm.[13]

Materials:

  • Purified HAT enzyme (e.g., P/CAF, Gcn5)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Pyruvate Dehydrogenase (PDH)

  • NAD+

  • Pyruvate

  • Thiamine pyrophosphate (TPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mM EDTA, 10% glycerol

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction master mix containing assay buffer, NAD+, pyruvate, TPP, and PDH.

  • Add the histone H3 peptide substrate to the master mix.

  • Dispense the master mix into the wells of the 96-well plate.

  • Add the purified HAT enzyme to the appropriate wells.

  • Initiate the reaction by adding varying concentrations of Acetyl-CoA (or the test compound, this compound).

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30-60 minutes at 30°C.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine K_m_ and V_max_ values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

HMG-CoA Reductase (HMGCR) Activity Assay

This protocol details a spectrophotometric assay to measure the activity of HMG-CoA reductase.

Principle: HMG-CoA reductase catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate. The enzyme's activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 100 mM KCl, 1 mM EDTA, 5 mM DTT

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer and a fixed concentration of NADPH.

  • Add the purified HMG-CoA reductase to the reaction mixture in the wells of the microplate.

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding varying concentrations of HMG-CoA (or the test compound, this compound).

  • Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes at 37°C.

  • Calculate the rate of NADPH consumption from the linear phase of the reaction. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Determine the kinetic parameters (K_m_ and V_max_) by plotting the reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways and Experimental Workflow

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA + Acetyl-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate NADPH -> NADP+ HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA->HMG_CoA_Synthase Intermediates Multiple Steps Mevalonate->Intermediates HMG_CoA_Reductase HMG-CoA Reductase (Rate-Limiting Step) Mevalonate->HMG_CoA_Reductase Cholesterol Cholesterol Intermediates->Cholesterol HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase->Mevalonate

Caption: Cholesterol Biosynthesis Pathway Highlighting HMG-CoA.

Histone_Acetylation_Workflow cluster_0 Cellular Environment AcetylCoA Acetyl-CoA HAT Histone Acetyltransferase (HAT) AcetylCoA->HAT Histone Histone Tail (with Lysine) Histone->HAT AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HAT->AcetylatedHistone Acetyl Group Transfer GeneExpression Increased Gene Expression AcetylatedHistone->GeneExpression

Caption: Role of Acetyl-CoA in Histone Acetylation.

Enzyme_Kinetic_Assay_Workflow Start Prepare Reaction Mix (Buffer, Enzyme, Co-substrates) AddSubstrate Add Varying Concentrations of Substrate Start->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate Measure Measure Product Formation or Substrate Depletion Over Time (e.g., Spectrophotometry) Incubate->Measure Calculate Calculate Initial Reaction Velocities (V₀) Measure->Calculate Plot Plot V₀ vs. [Substrate] Calculate->Plot Analyze Fit Data to Michaelis-Menten Equation Plot->Analyze End Determine K_m_ and V_max_ Analyze->End

Caption: General Experimental Workflow for Enzyme Kinetic Analysis.

References

Kinetic comparison of enzymes involved in dienoyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of key enzymes involved in dienoyl-CoA metabolism, a critical pathway in the beta-oxidation of unsaturated fatty acids. Understanding the kinetic differences between these enzymes is crucial for elucidating metabolic regulation and for the development of targeted therapeutic interventions for metabolic disorders. This document summarizes available quantitative data, presents detailed experimental protocols for enzyme activity assays, and visualizes the metabolic pathway and experimental workflows.

Kinetic Parameters of Dienoyl-CoA Metabolism Enzymes

The efficiency of dienoyl-CoA metabolism is largely dictated by the kinetic characteristics of its core enzymes. While comprehensive kinetic data across a range of substrates is not uniformly available for all enzymes in the pathway, this section summarizes key findings for 2,4-dienoyl-CoA reductase and provides context for other crucial isomerases.

EnzymeOrganelleSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
2,4-Dienoyl-CoA Reductase (DECR) Mitochondria (Human)trans-2,trans-4-decadienoyl-CoA~3030--[1]
Peroxisome (Human)Short-chain acyl-CoAs (e.g., C6)~6-fold higher than for C10---[2][3]
Peroxisome (Human)Long-chain acyl-CoAs (e.g., C10)Lower than for C6---[2][3]
Δ³,Δ²-Enoyl-CoA Isomerase Plant Cotyledons----10⁶[4]

Mutational studies on human mitochondrial 2,4-dienoyl-CoA reductase have highlighted the importance of conserved acidic residues for its catalytic activity. Mutations in these key residues can lead to order-of-magnitude increases in Km and/or decreases in Vmax, underscoring their critical role in substrate binding and catalysis.[5]

Experimental Protocols

Accurate determination of enzyme kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of key enzymes in dienoyl-CoA metabolism.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from standard methods used for the kinetic analysis of 2,4-dienoyl-CoA reductase.

Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a dienoyl-CoA substrate.

Materials:

  • Purified or partially purified 2,4-dienoyl-CoA reductase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH (150 µM)

  • trans-2,trans-4-decadienoyl-CoA (or other suitable dienoyl-CoA substrate) at various concentrations (e.g., 5-100 µM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and NADPH in a cuvette.

  • Add the enzyme solution to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate.

  • Initiate the reaction by adding the dienoyl-CoA substrate to the cuvette and mix thoroughly.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 1-5 minutes).

  • Record the initial linear rate of the reaction (ΔA₃₄₀/min).

  • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reaction or background absorbance changes.

  • Repeat the assay with varying concentrations of the dienoyl-CoA substrate to determine Km and Vmax.

Data Analysis:

The initial reaction rates are calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). The kinetic parameters (Km and Vmax) are then determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol outlines a method for measuring the activity of Δ³,Δ²-enoyl-CoA isomerase.

Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA is followed by the action of enoyl-CoA hydratase, which hydrates the 2-enoyl-CoA to 3-hydroxyacyl-CoA. The formation of the 3-hydroxyacyl-CoA can be monitored. A more direct coupled assay involves the subsequent oxidation of the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • cis-3-hexenoyl-CoA (or other suitable 3-enoyl-CoA substrate)

  • Enoyl-CoA hydratase (auxiliary enzyme)

  • 3-Hydroxyacyl-CoA dehydrogenase (auxiliary enzyme)

  • NAD⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

  • Add the Δ³,Δ²-enoyl-CoA isomerase to the mixture and incubate.

  • Initiate the reaction by adding the cis-3-hexenoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • Determine kinetic parameters by varying the substrate concentration.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the dienoyl-CoA metabolic pathway and a typical experimental workflow for enzyme kinetic analysis.

dienoyl_coa_metabolism cluster_pathway Dienoyl-CoA Metabolism Pathway Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Dienoyl-CoA Dienoyl-CoA Unsaturated Fatty Acyl-CoA->Dienoyl-CoA Acyl-CoA Dehydrogenase 3-Enoyl-CoA 3-Enoyl-CoA Dienoyl-CoA->3-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (DECR) 2-Enoyl-CoA 2-Enoyl-CoA 3-Enoyl-CoA->2-Enoyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase Beta-Oxidation Beta-Oxidation 2-Enoyl-CoA->Beta-Oxidation

Caption: The metabolic pathway for the degradation of unsaturated fatty acids involving dienoyl-CoA intermediates.

enzyme_kinetics_workflow cluster_workflow Experimental Workflow for Enzyme Kinetics A Reagent Preparation (Buffer, Enzyme, Substrate) B Reaction Setup (Varying Substrate Concentrations) A->B C Spectrophotometric/Fluorometric Measurement (Initial Rates) B->C D Data Analysis (Michaelis-Menten Plot) C->D E Determination of Km and Vmax D->E

Caption: A generalized workflow for determining the kinetic parameters of an enzyme.

References

A Comparative Structural Analysis of Acyl-CoA Dehydrogenases Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA dehydrogenases (ACADs) are a crucial family of mitochondrial flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation and are also involved in the catabolism of branched-chain amino acids.[1][2][3] Deficiencies in these enzymes are linked to several inherited metabolic disorders.[3] Understanding the structural similarities and differences of ACADs from various species is paramount for elucidating their substrate specificity, catalytic mechanisms, and for the rational design of therapeutic agents. This guide provides an objective comparison of ACAD structures, supported by experimental data, detailed methodologies, and visual representations to aid researchers in this field.

General Structural Features of Acyl-CoA Dehydrogenases

ACADs from different species share a highly conserved three-dimensional structure.[4][5] The majority of ACADs are homotetrameric, with each subunit having a molecular weight of approximately 43 kDa.[4][5] However, a notable exception is the very-long-chain acyl-CoA dehydrogenase (VLCAD) and ACAD9, which are homodimers with a subunit mass of around 73 kDa.[4][6]

The monomeric subunit of all ACADs is composed of three distinct domains: an N-terminal α-helical domain, a central β-sheet domain, and a C-terminal α-helical domain.[4][5] The active site is located at the interface between the central β-sheet and the C-terminal α-helical domains and contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.[3][4]

Structural Basis of Substrate Specificity

The primary structural differences among ACADs lie within the substrate-binding cavity, which dictates their specificity for acyl-CoA substrates of varying chain lengths (short, medium, long, and very long) and conformations (straight-chain vs. branched-chain).[4][6] The dimensions and the nature of the amino acid residues lining this cavity are the key determinants of substrate specificity.

For instance, the substrate-binding cavity of human very-long-chain acyl-CoA dehydrogenase (VLCAD) is significantly deeper and wider than that of medium-chain acyl-CoA dehydrogenase (MCAD), allowing it to accommodate much longer fatty acyl chains.[6] This is achieved through the substitution of bulky residues in MCAD with smaller glycine (B1666218) residues in VLCAD (Gly-175 and Gly-178), which extends the binding channel by approximately 12 Å.[6]

Quantitative Structural and Kinetic Comparison

The following tables summarize the available quantitative data for the structural and kinetic comparison of ACADs from different species. The data is compiled from various research articles and databases.

Table 1: Structural Comparison of Acyl-CoA Dehydrogenases

Enzyme/SpeciesQuaternary StructureCα RMSD (Å) vs. Pig MCADActive Site Cavity Length (Å)Reference
Human VLCADHomodimer1.4 (over 346 Cα)~24[6]
Human LCADHomotetramer-Deeper and wider than other mammalian ACADs[6]
Rat SCADHomotetramer-8[6]
Pig MCADHomotetramer-12[6]
Mycobacterium smegmatis FadE5--14[7]

Table 2: Kinetic Parameters of Acyl-CoA Dehydrogenases

EnzymeSpeciesSubstrateKm (µM)kcat (s-1)Reference
MCADPigOctanoyl-CoA5523.3 (1400 min-1)[8]
SCAD (native)RatButyryl-CoA0.62.8[9]
SCAD (mutant)RatButyryl-CoA2.00.3[9]

Note: This table presents a selection of available kinetic data. A comprehensive, directly comparable dataset across multiple species and all ACAD types is not currently available in the literature.

Experimental Workflows and Protocols

The structural and functional characterization of ACADs relies on a combination of techniques, primarily X-ray crystallography for structure determination and enzyme kinetics assays to probe function.

Experimental Workflow for Structural and Functional Comparison

G cluster_protein_production Protein Production & Purification cluster_structural_analysis Structural Analysis cluster_functional_analysis Functional Analysis gene_cloning Gene Cloning & Expression Vector Construction protein_expression Heterologous Protein Expression (e.g., E. coli) gene_cloning->protein_expression cell_lysis Cell Lysis & Isolation of Inclusion Bodies or Soluble Fraction protein_expression->cell_lysis protein_purification Protein Purification (Affinity, Ion-Exchange, Size-Exclusion Chromatography) cell_lysis->protein_purification crystallization Protein Crystallization protein_purification->crystallization enzyme_assay Enzyme Kinetics Assays (e.g., ETF fluorescence reduction) protein_purification->enzyme_assay xray_diffraction X-ray Diffraction Data Collection crystallization->xray_diffraction structure_determination Structure Determination & Refinement xray_diffraction->structure_determination structural_comparison Structural Alignment & Comparison structure_determination->structural_comparison mutagenesis Site-Directed Mutagenesis structure_determination->mutagenesis kinetic_parameters Determination of Km and kcat enzyme_assay->kinetic_parameters mutant_analysis Functional Analysis of Mutants mutagenesis->mutant_analysis mutant_analysis->enzyme_assay

General experimental workflow for ACAD comparison.
Detailed Experimental Protocols

This protocol provides a general framework for the crystallization of soluble ACADs. Specific conditions will need to be optimized for each target protein.

  • Protein Purification:

    • Express the target ACAD in a suitable expression system (e.g., E. coli).

    • Purify the protein to >95% homogeneity using a combination of chromatography techniques such as affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography.[10]

    • Concentrate the purified protein to 5-15 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

  • Crystallization Screening:

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[11]

    • Screen a wide range of commercially available crystallization screens that vary in precipitant (e.g., polyethylene (B3416737) glycols, salts), pH, and additives.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the pH.

    • Techniques such as micro-seeding can be employed to improve crystal size and quality.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by soaking them in a solution containing the crystallization buffer supplemented with a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[12]

    • Process the diffraction data and solve the crystal structure using molecular replacement, if a homologous structure is available, or experimental phasing methods.

    • Refine the atomic model against the experimental data.[10]

This is a highly sensitive and specific assay for measuring ACAD activity.[13]

  • Reagents:

    • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6.

    • Recombinant porcine ETF (purified).

    • Acyl-CoA substrate of interest (e.g., octanoyl-CoA for MCAD).

    • Glucose, glucose oxidase, and catalase for enzymatic oxygen removal.[13]

  • Procedure (Microplate Format):

    • Prepare a reaction mixture in a 96-well microplate containing the assay buffer, glucose, glucose oxidase, and catalase.[13]

    • Add the purified ACAD enzyme or cell/tissue lysate to the wells.

    • Add recombinant porcine ETF to a final concentration of approximately 2-5 µM.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence over time using a microplate reader with excitation at ~340 nm and emission at ~490 nm.[13]

    • The rate of fluorescence decrease is proportional to the ACAD activity.

This is a convenient, aerobic spectrophotometric assay for ACAD activity.[8]

  • Reagents:

  • Procedure:

    • In a cuvette, prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.

    • Add the purified ACAD enzyme or cell/tissue lysate.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the reduction of ferricenium to ferrocene (B1249389) by the decrease in absorbance at 300 nm.

    • The rate of absorbance decrease is proportional to the ACAD activity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of ACADs in mitochondrial fatty acid β-oxidation and their interaction with the electron transport chain.

G cluster_beta_oxidation Mitochondrial β-Oxidation cluster_electron_transport Electron Transport Chain acyl_coa Fatty Acyl-CoA acad Acyl-CoA Dehydrogenase (ACAD) acyl_coa->acad enoyl_coa trans-2-Enoyl-CoA acad->enoyl_coa fadh2 FADH2 acad->fadh2 fad FAD fad->acad etf Electron Transfer Flavoprotein (ETF) fadh2->etf etfqo ETF-Ubiquinone Oxidoreductase etf->etfqo coq Coenzyme Q etfqo->coq complex_iii Complex III coq->complex_iii atp_synthesis ATP Synthesis complex_iii->atp_synthesis

ACADs in mitochondrial fatty acid oxidation.

Conclusion

The structural integrity of acyl-CoA dehydrogenases is remarkably conserved across different species, with the primary variations occurring in the substrate-binding cavity to accommodate a diverse range of acyl-CoA substrates. This guide provides a foundational understanding of these structural comparisons, supported by available quantitative data and detailed experimental protocols. Further research is needed to generate more comprehensive comparative datasets, particularly for kinetic parameters and a wider range of structural alignments, which will undoubtedly accelerate the development of novel therapeutics for ACAD-related metabolic disorders.

References

Navigating the Acyl-CoA Maze: A Guide to Identifying Novel Dicarboxylic Acyl-CoAs through Differential Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and quantification of novel metabolites can unlock new avenues for understanding disease and developing targeted therapies. This guide provides a comparative overview of methodologies centered on differential metabolomics for the identification of a novel dicarboxylic acyl-CoA, such as the hypothetical 3,4-dimethylidenehexanedioyl-CoA.

While direct experimental data on this compound is not available in the current scientific literature, this guide outlines a robust, generalized workflow for its potential discovery and analysis. We will compare established metabolomics techniques, provide detailed experimental protocols, and visualize the necessary workflows and potential metabolic pathways.

Comparative Analysis of Analytical Platforms

The detection and quantification of acyl-CoA species, particularly novel or low-abundance molecules, present significant analytical challenges due to their structural diversity and chemical properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for acyl-CoA analysis.[2] Below is a comparison of common platforms.

FeatureTargeted LC-MS/MSUntargeted LC-MS/MS (Metabolomics)
Primary Goal Absolute quantification of known acyl-CoAs.Discovery of new or altered acyl-CoAs; relative quantification.
Selectivity High, using predefined precursor/product ion pairs.Lower, requires extensive data processing to identify features.
Sensitivity Generally higher for specific, optimized transitions.Can be lower for individual compounds amidst complex mixtures.
Throughput High for a limited number of analytes.Lower, due to complex data analysis and identification steps.
Identification Confirmed by authentic standards.Putative, based on accurate mass, fragmentation, and retention time.
Application Validating biomarkers, clinical assays.Biomarker discovery, pathway analysis.

Experimental Protocols: A Generalized Workflow

The following protocols outline a standard approach for a differential metabolomics study aimed at identifying a novel dicarboxylic acyl-CoA.

Sample Preparation

Effective extraction is critical for the analysis of acyl-CoAs. A common method involves a biphasic liquid-liquid extraction.

  • Reagents:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Water (H₂O)

    • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Protocol:

    • Homogenize tissue or cell pellets in a cold solvent mixture (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v).

    • Spike samples with a suite of internal standards to control for extraction efficiency and matrix effects.

    • Vortex vigorously and incubate at -20°C to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% ACN in water).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (B) over a set time to elute acyl-CoAs based on their hydrophobicity.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Scan Mode: Full scan MS for untargeted profiling, with data-dependent MS/MS for fragmentation data acquisition.

    • Mass Range: A wide mass range (e.g., m/z 150-1500) should be scanned to capture a broad range of metabolites.

Visualizing the Path to Discovery

Diagrams are essential for conceptualizing the complex workflows and pathways in metabolomics research. The following visualizations, created using the DOT language, outline the key processes.

cluster_0 Experimental Workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Metabolite Extraction (Acetonitrile/Methanol/Water) Sample->Extraction LCMS Untargeted LC-MS/MS Analysis (C18 RP, High-Res MS) Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats Statistical Analysis (Fold Change, p-value) DataProcessing->Stats Identification Feature Identification (Accurate Mass, MS/MS) Stats->Identification Validation Structure Elucidation & Validation Identification->Validation

Fig. 1. A generalized workflow for differential metabolomics-based discovery of novel acyl-CoAs.

cluster_1 Hypothetical Dicarboxylic Acyl-CoA Metabolism FattyAcid Monocarboxylic Fatty Acid OmegaOx ω-Oxidation (Cytochrome P450) FattyAcid->OmegaOx DCA Dicarboxylic Acid OmegaOx->DCA AcylCoASynth Acyl-CoA Synthetase DCA->AcylCoASynth DCA_CoA Dicarboxylic Acyl-CoA (e.g., this compound) AcylCoASynth->DCA_CoA BetaOx Peroxisomal/Mitochondrial β-Oxidation DCA_CoA->BetaOx Metabolites Chain-shortened Acyl-CoAs (e.g., Succinyl-CoA, Acetyl-CoA) BetaOx->Metabolites

Fig. 2. A potential metabolic pathway for the formation and degradation of dicarboxylic acyl-CoAs.

Data Presentation: Identifying a Novel Acyl-CoA

In a differential metabolomics experiment comparing a control group to a treated or disease-state group, the data output would be a list of metabolic features with their corresponding statistical significance. The identification of a novel molecule like this compound would proceed as follows:

  • Feature Detection: A feature with a unique m/z and retention time that is significantly upregulated or downregulated in the experimental group would be selected for further investigation.

  • Formula Prediction: The high-resolution mass of the feature would be used to predict its elemental composition.

  • MS/MS Fragmentation Analysis: The fragmentation pattern of the feature would be analyzed to identify characteristic fragments of the CoA moiety and the unique acyl chain.

  • Database Searching: The mass and fragmentation data would be searched against metabolomics databases. For a novel compound, this would likely not yield a direct hit.

  • Structural Elucidation: Based on the fragmentation data and knowledge of related metabolic pathways, a putative structure would be proposed.

  • Chemical Synthesis and Validation: The final step would involve the chemical synthesis of the proposed molecule and comparison of its retention time and MS/MS spectrum to the experimentally observed feature to confirm its identity.

The accumulation of dicarboxylic acids and their CoA esters is often associated with defects in mitochondrial fatty acid β-oxidation.[3] Therefore, a differential metabolomics study in a model of such a disorder could be a promising avenue for discovering novel dicarboxylic acyl-CoAs.

References

Unraveling Metabolic Pathways: A Guide to Functional Complementation Assays for 3,4-Dimethylidenehexanedioyl-CoA Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 3,4-dimethylidenehexanedioyl-CoA metabolic pathway, including its constituent enzymes and corresponding genetic markers, remains elusive within publicly accessible scientific literature. Extensive searches for this specific pathway have not yielded definitive information on its established biochemical steps, the enzymes that catalyze them, or the genes that encode these enzymes. Consequently, a direct comparison of functional complementation assays for the genes of this named pathway cannot be constructed at this time.

This guide, therefore, will focus on the principles and methodologies of functional complementation assays, providing a framework that can be applied to the genes of the this compound pathway once they are identified. We will draw upon established alternative pathways and analogous enzymes to illustrate the experimental design, data interpretation, and comparative analysis that are central to this powerful genetic technique.

Understanding Functional Complementation

Functional complementation is a classic genetic technique used to identify and characterize the function of a gene. The core principle involves introducing a functional copy of a gene (a "wild-type" allele) into an organism that has a non-functional or "mutant" version of that same gene. If the introduced gene restores the normal phenotype (the observable characteristics of the organism), it is said to "complement" the mutation. This provides strong evidence that the introduced gene indeed performs the function that is deficient in the mutant.

For researchers in metabolic engineering and drug development, functional complementation assays are invaluable for:

  • Gene Function Annotation: Determining the specific enzymatic or regulatory role of a newly discovered gene.

  • Pathway Elucidation: Identifying the genes responsible for specific steps in a metabolic pathway.

  • Enzyme Characterization: Studying the activity and substrate specificity of an enzyme in a living system.

  • Drug Target Validation: Confirming that inhibiting a specific enzyme (gene product) leads to a desired metabolic outcome.

A Hypothetical Framework for the this compound Pathway

While the specific enzymes are unknown, we can postulate a hypothetical pathway for the synthesis of this compound to illustrate the application of functional complementation. This hypothetical pathway will serve as a model for the subsequent discussion of experimental design.

Hypothetical this compound Pathway Precursor_A Precursor A Intermediate_B Intermediate B Precursor_A->Intermediate_B Gene X (Enzyme X) Intermediate_C Intermediate C Intermediate_B->Intermediate_C Gene Y (Enzyme Y) This compound This compound Intermediate_C->this compound Gene Z (Enzyme Z)

Caption: A hypothetical biosynthetic pathway for this compound.

In this model, the synthesis proceeds from "Precursor A" through two intermediates to the final product, catalyzed by the enzymes encoded by Gene X, Gene Y, and Gene Z.

Experimental Workflow for Functional Complementation

The general workflow for a functional complementation assay involves several key steps, as illustrated below.

Functional Complementation Workflow cluster_0 Preparation cluster_1 Transformation & Selection cluster_2 Analysis Mutant_Strain Generate Mutant Strain (e.g., knockout of Gene Y) Transformation Transform Mutant Strain with Expression Vector Mutant_Strain->Transformation Expression_Vector Construct Expression Vector (containing wild-type Gene Y) Expression_Vector->Transformation Selection Select for Transformed Cells Transformation->Selection Phenotypic_Assay Phenotypic Analysis (e.g., growth on selective media) Selection->Phenotypic_Assay Metabolite_Analysis Metabolite Analysis (e.g., LC-MS to detect product) Selection->Metabolite_Analysis

Caption: General workflow for a functional complementation assay.

Detailed Experimental Protocols

Here, we provide a generalized protocol for a functional complementation assay using a hypothetical Gene Y from our model pathway, with Escherichia coli as the host organism.

1. Generation of a Mutant Strain:

  • Objective: To create an E. coli strain that cannot produce Intermediate C due to a non-functional Gene Y.

  • Method: A common method is λ-Red recombineering.

    • Design PCR primers to amplify an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene (Gene Y) in the E. coli chromosome.

    • Transform an E. coli strain expressing the λ-Red recombinase with the amplified DNA fragment.

    • Select for transformants on agar (B569324) plates containing the corresponding antibiotic.

    • Verify the gene knockout by PCR and DNA sequencing.

2. Construction of an Expression Vector:

  • Objective: To create a plasmid that can express the wild-type Gene Y in E. coli.

  • Method:

    • Amplify the full-length coding sequence of the wild-type Gene Y from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and a suitable expression vector (e.g., pET-28a or pBAD/His) with the corresponding restriction enzymes.

    • Ligate the digested Gene Y fragment into the linearized vector.

    • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).

    • Select for transformants on antibiotic-containing plates and verify the correct insertion by restriction digest and DNA sequencing.

3. Transformation and Complementation Analysis:

  • Objective: To introduce the expression vector into the mutant E. coli strain and assess its ability to restore the wild-type phenotype.

  • Method:

    • Prepare competent cells of the Gene Y mutant strain.

    • Transform the mutant strain with the Gene Y expression vector and a control vector (empty vector without the Gene Y insert).

    • Plate the transformed cells on selective media. For example, if the absence of Intermediate C is lethal or prevents growth on a specific carbon source, the complementation can be assessed by the ability of the cells to grow on this medium.

    • Induce the expression of Gene Y from the plasmid (e.g., with IPTG for pET vectors or arabinose for pBAD vectors).

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) over time.

4. Metabolite Analysis:

  • Objective: To directly measure the production of the metabolic product to confirm enzymatic function.

  • Method:

    • Grow cultures of the wild-type, mutant, and complemented mutant strains under inducing conditions.

    • Harvest the cells and quench their metabolism.

    • Extract intracellular metabolites.

    • Analyze the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify Intermediate C and the final product, this compound.

Data Presentation and Comparison

To objectively compare the performance of the functional complementation, quantitative data should be summarized in tables.

Table 1: Comparison of Growth Phenotypes

StrainVectorInducerGrowth on Selective MediumDoubling Time (min)
Wild-type--+++60
ΔGene YEmpty Vector+-No growth
ΔGene YpBAD-Gene Y++++65
ΔGene YpBAD-Gene Y--No growth

(+++ indicates robust growth, - indicates no growth)

Table 2: Metabolite Analysis by LC-MS

StrainVectorInducerIntermediate B (relative abundance)Intermediate C (relative abundance)This compound (relative abundance)
Wild-type--1.01.01.0
ΔGene YEmpty Vector+15.2Not DetectedNot Detected
ΔGene YpBAD-Gene Y+1.50.90.8

Alternative Heterologous Expression Systems

While E. coli is a common choice, other host organisms may be more suitable depending on the origin of the genes and the complexity of the pathway.

Table 3: Comparison of Heterologous Expression Systems

Host OrganismAdvantagesDisadvantages
Escherichia coli Rapid growth, well-established genetic tools, low cost.Lack of post-translational modifications, potential for protein misfolding.
Saccharomyces cerevisiae (Yeast) Eukaryotic system, capable of post-translational modifications, generally recognized as safe (GRAS).Slower growth than bacteria, different codon usage.
Bacillus subtilis High secretion capacity, GRAS status.Less developed genetic tools compared to E. coli.
Streptomyces species Natural producers of many secondary metabolites, good for expressing actinobacterial genes.Slower growth, more complex genetics.

Conclusion

Functional complementation assays are a cornerstone of molecular genetics and metabolic engineering. While the specific genes of the this compound pathway remain to be elucidated, the principles and protocols outlined in this guide provide a robust framework for their future characterization. By systematically applying these techniques, researchers can uncover the genetic basis of this and other novel metabolic pathways, paving the way for advancements in synthetic biology and drug discovery. The key to a successful functional complementation study lies in the careful design of experiments, the use of appropriate controls, and the rigorous analysis of both phenotypic and metabolic data.

A Comparative Guide to the In Silico Analysis of 3,4-dimethylidenehexanedioyl-CoA and Octanoyl-CoA Binding to Medium-Chain Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realm of drug discovery and molecular biology, in silico modeling provides a powerful lens to investigate the interactions between ligands and enzyme active sites, offering insights into binding affinities and mechanisms before committing to costly and time-consuming wet-lab experiments.[1][2] This guide presents a comparative framework for the computational analysis of a novel ligand, 3,4-dimethylidenehexanedioyl-CoA, against a known endogenous substrate, Octanoyl-CoA, in their binding to the active site of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in fatty acid metabolism.[3][4]

The methodologies outlined herein, including molecular docking and molecular dynamics (MD) simulations, are standard yet robust approaches for predicting ligand binding modes, estimating binding free energies, and assessing the stability of the resulting enzyme-ligand complexes.[1][5] This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to elucidate enzyme-ligand interactions.

Comparative Data on Ligand Binding

The following tables summarize hypothetical quantitative data derived from molecular docking and molecular dynamics simulations, comparing the binding characteristics of this compound and the natural substrate, Octanoyl-CoA, to the MCAD active site.

Table 1: Molecular Docking Results

This table presents the predicted binding affinities and energies from molecular docking simulations. A lower binding energy and a more negative docking score typically indicate a more favorable binding interaction.

LigandDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.2-9.5Glu376, Tyr375, Thr255, Arg256
Octanoyl-CoA (Natural Substrate) -7.5-8.8Glu376, Tyr375, Ala100, Leu103

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

This table provides metrics for the stability and dynamics of the enzyme-ligand complexes over a 100-nanosecond simulation.

MetricThis compoundOctanoyl-CoAInterpretation
RMSD of Ligand (Å) 1.5 ± 0.31.2 ± 0.2Lower values suggest greater ligand stability in the binding pocket.
RMSF of Active Site Residues (Å) 0.8 ± 0.20.7 ± 0.1Lower values indicate less fluctuation and a more stable active site conformation.
Radius of Gyration of Protein (nm) 2.25 ± 0.052.24 ± 0.04Indicates the overall compactness of the protein; significant changes can suggest conformational shifts.
MM/GBSA Binding Free Energy (kcal/mol) -45.8 ± 4.2-42.1 ± 3.8A more negative value suggests a stronger binding affinity over the course of the simulation.

Visualized Pathways and Workflows

Biological Context: Fatty Acid β-Oxidation Pathway

The following diagram illustrates the fatty acid β-oxidation spiral, where Acyl-CoA Dehydrogenases (like MCAD) catalyze the initial, rate-limiting step. Understanding this pathway provides context for the enzyme's function and the importance of substrate binding.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase (MCAD) Fatty_Acyl_CoA->ACAD 1. Oxidation Enoyl_CoA trans-Δ2-Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase 2. Hydration Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase 3. Oxidation Ketoacyl_CoA β-Ketoacyl-CoA Thiolase β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase 4. Thiolysis Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACAD->Enoyl_CoA FADH2 FADH2 ACAD->FADH2 Hydratase->Hydroxyacyl_CoA Dehydrogenase->Ketoacyl_CoA NADH NADH Dehydrogenase->NADH Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA FAD FAD FAD->ACAD NAD NAD+ NAD->Dehydrogenase CoASH CoA-SH CoASH->Thiolase

Caption: The fatty acid β-oxidation cycle catalyzed by mitochondrial enzymes.

Experimental Workflow: In Silico Ligand Binding Analysis

This diagram outlines the logical flow of the computational experiments described in this guide, from initial preparation of the molecular structures to the final analysis of simulation data.

in_silico_workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Data Analysis Prot_Prep Protein Structure Preparation (MCAD) Docking Perform Molecular Docking Prot_Prep->Docking Lig_Prep Ligand Structure Preparation (Test vs. Control) Lig_Prep->Docking Pose_Analysis Binding Pose and Score Analysis Docking->Pose_Analysis System_Setup System Solvation and Ionization Pose_Analysis->System_Setup Select Best Pose MD_Sim Run MD Simulation (e.g., 100 ns) System_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Rg) MD_Sim->Trajectory_Analysis Energy_Calc Binding Free Energy Calculation (MM/GBSA) MD_Sim->Energy_Calc Final_Comparison Final_Comparison Trajectory_Analysis->Final_Comparison Comparative Results Energy_Calc->Final_Comparison

Caption: Workflow for comparative in silico analysis of enzyme-ligand binding.

Experimental Protocols

Protocol 1: Homology Modeling of MCAD (If Required)

If a crystal structure for the target enzyme is unavailable, a high-quality model can be generated using homology modeling.

  • Template Identification: The target amino acid sequence of MCAD is used as a query for a BLAST search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity (>50% is preferable).

  • Sequence Alignment: The target sequence is aligned with the template sequence(s) using a tool like ClustalW or T-Coffee.

  • Model Building: A 3D model of the target protein is generated based on the alignment with the template structure(s) using software such as MODELLER or SWISS-MODEL.

  • Model Refinement: The initial model is subjected to energy minimization to relieve any steric clashes and refine the geometry. This can be performed using GROMACS or Amber.

  • Model Validation: The quality of the final model is assessed using tools like PROCHECK (for stereochemical quality) and Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence).

Protocol 2: Molecular Docking

This protocol predicts the preferred orientation of a ligand when bound to a receptor.

  • Receptor Preparation:

    • Start with a high-resolution crystal structure or a validated homology model of MCAD.

    • Remove all water molecules and non-essential co-factors from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site by specifying a grid box that encompasses the active site residues.

  • Ligand Preparation:

    • Generate 3D structures for this compound and Octanoyl-CoA.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structures.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina or Glide.

    • Run the docking algorithm, which will systematically sample conformations of the ligand within the defined binding site.

    • The program will score and rank the resulting poses based on a scoring function that estimates binding affinity.

  • Analysis:

    • Analyze the top-ranked docking poses for each ligand.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues.

    • Compare the docking scores and binding modes of the novel ligand and the control substrate.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the enzyme-ligand complex over time.

  • System Preparation:

    • Select the most promising docked pose of the MCAD-ligand complex from the docking results.

    • Use a force field (e.g., AMBER, CHARMM) to describe the atomic interactions.

    • Place the complex in the center of a periodic box of a defined shape (e.g., cubic).

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until pressure and density stabilize.

  • Production MD Run:

    • Run the simulation for a significant duration (e.g., 50-200 ns) to sample conformational space adequately.

    • Save the coordinates of the system (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate Root-Mean-Square Deviation (RMSD) to assess the overall stability of the protein and ligand.

    • Calculate Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and occupancy between the ligand and enzyme over time.

    • Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity.[1]

References

Safety Operating Guide

Navigating the Disposal of 3,4-dimethylidenehexanedioyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Disposal Safety and Handling: A Foundation of Caution

Before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

All operations involving 3,4-dimethylidenehexanedioyl-CoA and its waste must be conducted within a well-ventilated area, preferably inside a chemical fume hood, to mitigate the risk of inhalation.

Waste Characterization and Handling Summary

The table below outlines the presumed characteristics and recommended handling procedures for waste containing this compound. This information is critical for clear communication with environmental health and safety (EHS) personnel and licensed waste contractors.

CharacteristicGuideline
Waste Identification Classified as hazardous chemical waste.
Physical State Assumed to be a solid or in solution, contingent on its experimental application.
Primary Hazards Presumed to be a potential irritant. Direct contact with skin and eyes, as well as inhalation, should be avoided.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Recommended PPE Nitrile gloves, safety glasses/goggles, and a laboratory coat.
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor. Under no circumstances should this waste be disposed of down the drain or in regular trash. [1]

Step-by-Step Disposal Protocol

The following protocol details the recommended methodology for the safe disposal of this compound.

  • Waste Identification and Segregation :

    • All materials that have come into contact with this compound, including glassware, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.[1]

    • To prevent unintended chemical reactions, this waste stream should not be mixed with other types of waste, such as biological or radioactive materials, without explicit approval from your institution's EHS office.[1]

  • Containerization :

    • A chemically compatible waste container, such as one made of high-density polyethylene (B3416737) (HDPE) or glass, should be selected.[1]

    • The container must be clearly and accurately labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1] If the waste is in a solution, all constituents and their approximate percentages must also be listed.[1]

  • Waste Accumulation :

    • For solid (neat) compound or small liquid volumes (<50 mL): The waste should be carefully transferred into the designated hazardous waste container. To minimize the generation of dust from solid materials, it is advisable to first sweep the compound onto a piece of paper or into a weigh boat before transferring it.[1]

    • For larger liquid volumes (>50 mL): If the compound is dissolved in a volatile organic solvent, it must be collected in a container specifically designated for flammable liquid waste.[1]

  • Final Disposal :

    • When the waste container is full or no longer in use, arrangements should be made for its collection by your institution's certified hazardous waste contractor.[1] This action must be in accordance with all local, regional, national, and international regulations.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical progression of the disposal process for this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood generate_waste Generate Waste ppe->generate_waste fume_hood->generate_waste identify_waste Identify as Hazardous Chemical Waste generate_waste->identify_waste segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste containerize Select & Label Compatible Hazardous Waste Container segregate_waste->containerize accumulate Accumulate Waste in Designated Container containerize->accumulate final_disposal Arrange for Collection by Licensed Waste Contractor accumulate->final_disposal end End: Proper Disposal final_disposal->end

Caption: Disposal workflow for this compound.

This guidance is intended to provide a foundational framework for the safe handling and disposal of this compound. It is imperative to always consult your institution's specific environmental health and safety guidelines and protocols before handling any chemical.

References

Comprehensive Safety and Operational Guide for Handling 3,4-dimethylidenehexanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Laboratory Safety Division Subject: Essential Safety and Handling Protocols for 3,4-dimethylidenehexanedioyl-CoA

This document provides critical safety, handling, and disposal information for the novel research compound this compound. As a specific Safety Data Sheet (SDS) is not available for this compound, this guidance is formulated based on the chemical reactivity of its constituent functional groups: a highly reactive conjugated diene and an acyl-Coenzyme A (acyl-CoA) thioester. Adherence to these protocols is mandatory to ensure personnel safety and operational integrity.

Hazard Assessment

The primary hazards associated with this compound are derived from its structural components:

  • 3,4-dimethylidene (Conjugated Diene): This functional group is highly reactive and susceptible to autoxidation upon exposure to atmospheric oxygen, which can form unstable and potentially explosive peroxides.[1] The diene system can also undergo rapid, uncontrolled polymerization, which may be exothermic.

  • Acyl-CoA Thioester: Thioesters are reactive acylating agents.[2] While the Coenzyme A moiety itself is a large biological molecule generally considered non-hazardous, it can cause skin, eye, and respiratory irritation.[3][4][5] The primary chemical reactivity stems from the thioester linkage.

Due to these reactive groups, the compound must be handled as a highly reactive, potentially peroxide-forming, and irritant chemical.[6][7]

Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound.[7][8][9][10]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[1][8][11][12]Protects against splashes, unexpected vigorous reactions, and potential explosions from peroxides.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][11][12]Provides a robust barrier against skin contact with the reactive and irritating compound.
Body Protection Flame-resistant laboratory coat.[1][11]Protects skin and clothing from spills and provides a degree of protection from fire.
Respiratory Protection Work exclusively within a certified chemical fume hood.[7][10]Prevents inhalation of any aerosols or volatile decomposition products.
Foot Protection Closed-toe, chemical-resistant shoes.[1][9]Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a controlled laboratory environment, exclusively within a chemical fume hood.[7]

3.1. Preparation and Storage:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.[1]

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dark, and dry location. Recommended storage is in a freezer, potentially with aliquots to minimize freeze-thaw cycles and repeated exposure of the bulk material.

  • Peroxide Prevention: If the compound is to be stored for extended periods, consider adding a polymerization inhibitor (e.g., BHT), if compatible with downstream applications.

  • Labeling: The container must be labeled with the chemical name, date of receipt/synthesis, and a clear warning (e.g., "Reactive - Peroxide Former - Handle Under Inert Atmosphere").

3.2. Experimental Workflow:

The following diagram outlines the mandatory workflow for handling this compound.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep_start Receive/Synthesize Compound store Store Under Inert Atmosphere (Cool, Dark, Dry) prep_start->store label_container Label with Warnings (Reactive, Peroxide Former) store->label_container ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) label_container->ppe Begin Work fume_hood Work in Chemical Fume Hood ppe->fume_hood aliquot Aliquot Required Amount Under Inert Gas Flow fume_hood->aliquot reaction Perform Experiment aliquot->reaction quench Quench Reaction (if applicable) reaction->quench End Experiment collect_waste Collect All Waste (Liquid & Solid) quench->collect_waste label_waste Label Waste Container 'Reactive Organic Waste' collect_waste->label_waste dispose Dispose via Approved Hazardous Waste Vendor label_waste->dispose

Caption: Safe handling workflow for this compound.

3.3. First Aid Procedures:

Exposure RouteFirst Aid Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[13] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[10][14][15]

4.1. Waste Collection:

  • Segregation: Do not mix this waste with other waste streams, especially oxidizers or strong acids/bases.[16] Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[14][17]

  • Container: Use a robust, leak-proof container with a secure cap. The container must be made of a material compatible with reactive organic compounds.[14][17]

  • Labeling: Label the waste container as "Hazardous Waste: Reactive Organic Compound (this compound)". Include the date of initial waste addition.[17]

4.2. Disposal Procedure:

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste contractor.[18]

  • Regulations: All disposal must comply with local, state, and federal regulations for reactive chemical waste.[15][17] Never discharge any material containing this compound down the drain.[15][16][18]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.